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Foundational

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra Analysis of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about molecular structure, connectivity, and conformation in solution. This is particularly crucial for complex molecules such as fluorinated biphenyls, a scaffold of significant interest in medicinal chemistry due to the favorable metabolic and physicochemical properties imparted by fluorine substitution.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. We will delve into the theoretical underpinnings of both ¹H and ¹⁹F NMR, followed by a predictive analysis of the spectra, and conclude with a practical guide to experimental protocols. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a robust understanding of the subject matter.

The Power of Fluorine in NMR

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[1] Its chemical shift is exquisitely sensitive to the local electronic environment, offering a wide spectral dispersion that minimizes signal overlap, a common challenge in ¹H NMR of complex molecules.[2] This sensitivity makes ¹⁹F NMR a powerful tool for studying molecular interactions, as even subtle changes in the environment of the fluorine atom can lead to significant changes in its chemical shift.

Predicted ¹H NMR Spectral Analysis of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

The ¹H NMR spectrum of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as through-bond and through-space couplings to the fluorine nuclei.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding.[3][4]

The aromatic region will display a more complex pattern of signals. The protons on the biphenyl scaffold will be influenced by both neighboring protons and fluorine atoms.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-2', H-6'~7.5 - 7.7Doublet of triplets (dt) or Multiplet (m)³J(H-H) ≈ 7-8, ⁴J(H-F) ≈ 2-3
H-4'~7.3 - 7.5Triplet of triplets (tt) or Multiplet (m)³J(H-H) ≈ 7-8, ⁵J(H-F) ≈ 1-2
H-2, H-6~7.9 - 8.1Doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7
COOH~10 - 12Broad singlet (br s)-

Disclaimer: The chemical shifts and coupling constants presented are predictions based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Rationale for Predictions:
  • H-2', H-6': These protons are ortho to the C-C bond linking the two phenyl rings and are coupled to H-4' (³J, triplet) and the fluorine at C-3' (⁴J, doublet). The resulting multiplicity will likely be a doublet of triplets or a more complex multiplet.

  • H-4': This proton is coupled to the two equivalent protons at C-2' and C-6' (³J, triplet) and the fluorine at C-3' (⁵J, triplet). This will likely result in a triplet of triplets or a multiplet.

  • H-2, H-6: These protons are ortho to the carboxylic acid group and are coupled to each other (which is not observed due to chemical equivalence) and to the fluorine atoms at C-3 and C-5. The coupling to the meta fluorines (⁴J) will result in a doublet of doublets.

  • COOH: The carboxylic acid proton signal is typically broad due to chemical exchange and hydrogen bonding.[4]

Predicted ¹⁹F NMR Spectral Analysis of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

The ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments in the molecule: the fluorine at the 3' position and the two equivalent fluorines at the 3 and 5 positions.

Predicted ¹⁹F NMR Data
FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F-3'~ -110 to -115Triplet of doublets (td) or Multiplet (m)³J(F-H) ≈ 8-10, ⁴J(F-H) ≈ 2-3
F-3, F-5~ -105 to -110Doublet of triplets (dt) or Multiplet (m)⁴J(F-H) ≈ 5-7, ⁵J(F-F) ≈ 1-3

Disclaimer: The chemical shifts and coupling constants presented are predictions based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary. Chemical shifts are referenced to CFCl₃.

Rationale for Predictions:
  • F-3': This fluorine is coupled to the two ortho protons (H-2' and H-4') with a ³J coupling, which will split the signal into a triplet. It is also coupled to the para proton (H-6') with a smaller ⁵J coupling, resulting in a further splitting into a triplet of doublets or a more complex multiplet.

  • F-3, F-5: These two fluorines are chemically equivalent and will appear as a single signal. They are coupled to the ortho protons (H-2 and H-6) with a ⁴J coupling, resulting in a triplet. They are also coupled to the fluorine at the 3' position through a five-bond coupling (⁵J), which will further split the signal into a doublet of triplets. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[1]

Visualizing the Coupling Network

The following diagram illustrates the key through-bond coupling interactions within the 3',3,5-Trifluorobiphenyl-4-carboxylic acid molecule that give rise to the predicted splitting patterns in the ¹H and ¹⁹F NMR spectra.

Caption: Coupling network in 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Experimental Protocols

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a detailed methodology for the ¹H and ¹⁹F NMR analysis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Acetone-d₆ or CDCl₃ could also be considered.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for non-aqueous solvents can be added. For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound like CFCl₃ is often used.

NMR Data Acquisition Workflow

NMR_Acquisition_Workflow cluster_pre_acquisition Pre-Acquisition cluster_acquisition Data Acquisition cluster_post_acquisition Post-Acquisition Sample_Prep Sample Preparation Spectrometer_Setup Spectrometer Setup Sample_Prep->Spectrometer_Setup Tuning_Matching Tuning & Matching Spectrometer_Setup->Tuning_Matching Locking_Shimming Locking & Shimming Tuning_Matching->Locking_Shimming H1_Acquisition ¹H Spectrum Acquisition Locking_Shimming->H1_Acquisition F19_Acquisition ¹⁹F Spectrum Acquisition Locking_Shimming->F19_Acquisition Data_Processing Data Processing H1_Acquisition->Data_Processing F19_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Reporting Reporting Spectral_Analysis->Reporting

Caption: A streamlined workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters
ParameterRecommended ValueRationale
Pulse Angle30-45 degreesProvides a good signal-to-noise ratio while minimizing saturation effects.
Spectral Width12-16 ppmTo encompass the entire range of proton signals, including the downfield carboxylic acid proton.
Acquisition Time2-4 secondsEnsures good digital resolution.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.
¹⁹F NMR Acquisition Parameters
ParameterRecommended ValueRationale
Pulse Angle90 degreesMaximizes the signal for this sensitive nucleus.
Spectral Width~200 ppmTo cover the wide chemical shift range of fluorine.[1]
Acquisition Time0.5-1 secondSufficient for good resolution given the wide spectral width.
Relaxation Delay2-5 secondsTo ensure full relaxation of the fluorine nuclei.
Number of Scans16-64To obtain a good signal-to-noise ratio.
Decoupling¹H decoupledTo simplify the spectrum by removing ¹H-¹⁹F couplings, which can be helpful for initial assignments. A coupled spectrum should also be acquired to observe the J-couplings.

Data Processing and Analysis

The acquired Free Induction Decays (FIDs) should be processed using appropriate software such as MestReNova, TopSpin, or ACD/Labs. Standard processing steps include:

  • Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.

  • Phasing: To correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: To remove any distortions in the baseline of the spectrum.

  • Referencing: To calibrate the chemical shift axis using the internal or external standard.

  • Integration: To determine the relative number of nuclei corresponding to each signal.

  • Peak Picking and Multiplet Analysis: To identify the chemical shift of each signal and analyze the splitting patterns to determine coupling constants.

Conclusion

The comprehensive analysis of both ¹H and ¹⁹F NMR spectra is indispensable for the unambiguous structural confirmation of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. This guide has provided a detailed predictive analysis of the expected spectra, grounded in the fundamental principles of NMR spectroscopy. By understanding the interplay of chemical shifts and coupling constants, researchers can confidently interpret their experimental data. The outlined experimental protocols offer a robust framework for acquiring high-quality spectra, ensuring the integrity and reproducibility of the results. As fluorinated compounds continue to play a vital role in drug discovery, a thorough understanding of their NMR characteristics is a critical skill for scientists in the field.

References

  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. Available at: [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 213-226. Available at: [Link]

  • Gerig, J. T. (2000). Fluorine NMR. eMagRes, 1-10. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Harris, R. K., & Becker, E. D. (1995). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(4), 585-594.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: CAS 1214354-63-8

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals handling CAS 1214354-63-8 (3',3,5-Trifluorobiphenyl-4-carboxylic acid). Executive Summary & Structural Signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals handling CAS 1214354-63-8 (3',3,5-Trifluorobiphenyl-4-carboxylic acid).

Executive Summary & Structural Significance

In contemporary drug design, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic and pharmacodynamic profiles. CAS 1214354-63-8 , chemically identified as 3',3,5-Trifluorobiphenyl-4-carboxylic acid , is a highly specialized fluorinated building block.

The presence of fluorine atoms exerts a "dual-influence" on the molecule. The biphenyl core inherently drives high lipophilicity, facilitating cellular membrane and blood-brain barrier (BBB) penetration[1]. Concurrently, the fluorine substitutions at the 3 and 5 positions (ortho to the C4-carboxylic acid) exert a profound electron-withdrawing inductive effect. This significantly lowers the pKa​ of the carboxylic acid moiety compared to an unsubstituted biphenyl analog, improving ionization and solubility at physiological pH while shielding the aromatic ring from cytochrome P450-mediated oxidative metabolism[1].

However, these exact physicochemical properties—high lipophilicity combined with enhanced acidity—dictate specific safety hazards and handling requirements in the laboratory.

Physicochemical Profiling

Understanding the physical nature of the compound is the first step in establishing a safe handling protocol.

PropertyValue / Description
Chemical Name 3',3,5-Trifluorobiphenyl-4-carboxylic acid
CAS Registry Number 1214354-63-8
Molecular Formula C13​H7​F3​O2​
Molecular Weight 252.19 g/mol
Physical State Solid (typically crystalline powder)
Structural Features Biphenyl core, trifluoro-substituted, C4-carboxylic acid

Hazard Identification & Mechanistic Toxicology

CAS 1214354-63-8 is classified under the Globally Harmonized System (GHS) as a hazardous substance[2].

Core GHS Classifications
Hazard CodeHazard StatementCausality / Mechanism
H315 Causes skin irritationThe lipophilic biphenyl core allows rapid stratum corneum penetration, while the acidic moiety directly disrupts epidermal pH[3].
H319 Causes serious eye irritationDirect contact causes localized protein denaturation in the corneal epithelium due to the lowered pKa​ of the fluorinated acid.
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with the moist mucosal membranes of the respiratory tract, causing acute localized acidity.
Mechanistic Toxicology of Biphenyls

Beyond simple acid-base irritation, biphenyl derivatives exhibit specific cellular toxicity. Acute exposure to biphenyls has been shown to induce cytotoxicity mediated by a rapid elevation in intracellular free Zn2+ levels, which subsequently triggers severe oxidative stress and cell death[4]. The addition of fluorine enhances the molecule's ability to cross lipid bilayers, meaning dermal exposure can lead to rapid intracellular accumulation if not immediately mitigated[5].

G A Dermal Exposure (Lipophilic Fluorobiphenyl) B Stratum Corneum Penetration A->B C Intracellular Zn2+ Elevation & Oxidative Stress B->C D Cytotoxicity & Tissue Irritation C->D E PPE Mitigation (Nitrile Gloves / Fume Hood) E->A Blocks

Caption: Mechanistic pathway of biphenyl-induced dermal irritation and PPE mitigation.

Handling Guidelines & Engineering Controls

To ensure scientific integrity and operator safety, handling must follow a strict, self-validating system.

Required PPE & Controls
  • Engineering Controls: All manipulations of the solid powder must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of H335-classified dust.

  • Dermal Protection: Double-gloving with standard nitrile gloves is mandatory. Due to the high lipophilicity of fluorinated biphenyls, contaminated outer gloves should be discarded immediately upon contact to prevent breakthrough[3].

  • Ocular Protection: Tight-fitting chemical splash goggles.

Emergency Response & Spill Cleanup
  • Spill Protocol: Do not sweep dry powder, as this aerosolizes the irritant. Cover the spill with damp absorbent paper (using water or a dilute sodium bicarbonate solution to neutralize the acid) and carefully scoop into a hazardous waste container[6].

  • Dermal Exposure: Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply lipid-based salves, which may inadvertently increase the absorption of the lipophilic biphenyl core.

Self-Validating Experimental Protocols

As an intermediate in drug discovery, CAS 1214354-63-8 is most frequently subjected to amidation reactions to form active pharmaceutical ingredients (APIs).

Expert Insight: The 3,5-difluoro substitution ortho to the carboxylic acid creates significant steric hindrance and electronically deactivates the carboxylate nucleophilicity. Standard coupling agents (like EDC/HOBt) often result in poor yields and sluggish kinetics. Therefore, highly reactive uronium salts (e.g., HATU) combined with a strong, non-nucleophilic base (DIPEA) are strictly recommended to drive the formation of the active ester.

Protocol: Sterically Hindered Amidation Workflow

This protocol incorporates in-process controls (IPCs) to validate each step.

Step 1: Reagent Preparation

  • Inside a fume hood, accurately weigh 1.0 equivalent (eq) of CAS 1214354-63-8 into an oven-dried round-bottom flask.

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Validation check: Ensure complete dissolution; the solution should be clear.

Step 2: Carboxylate Activation

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The base ensures complete deprotonation of the highly acidic fluorinated carboxylic acid.

  • Add 1.2 eq of HATU. Stir at room temperature for 15 minutes.

  • Self-Validation (IPC): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the highly reactive O-At (7-azabenzotriazole) active ester intermediate before proceeding.

Step 3: Amine Coupling

  • Add 1.1 eq of the target primary or secondary amine dropwise.

  • Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

Step 4: Quench and Workup

  • Quench the reaction by pouring it into a 5% aqueous NaHCO3​ solution.

  • Extract the aqueous layer with Ethyl Acetate (3x). The high lipophilicity of the biphenyl product ensures it partitions entirely into the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Reagent Prep Weigh CAS 1214354-63-8 under local exhaust Step2 2. Activation Add HATU/DIPEA in DMF (Validate via LC-MS) Step1->Step2 Step3 3. Coupling Add Amine Stir at RT for 2-4h Step2->Step3 Step4 4. Quench & Workup Aqueous extraction (pH control) Step3->Step4

Caption: Step-by-step amidation workflow for 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Storage & Stability

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area (typically 2–8°C for long-term stability, though room temperature is acceptable for short-term handling).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can cause violent exothermic neutralization reactions.

References

  • The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn. Toxicology Mechanisms and Methods. Available at:[Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at:[Link]

  • Fluorine-a small magic bullet atom in the drug development. National Institutes of Health (PMC). Available at:[Link]

  • Biphenyl - GESTIS Substance Database. DGUV. Available at:[Link]

  • Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- Evaluation statement. Industrial Chemicals Gov AU. Available at:[Link]

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Foundational

Crystal structure and X-ray diffraction of 3',3,5-Trifluorobiphenyl-4-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Authored by: A Senior Application Scientist Introduction Fluorinated biphenyl carboxylic acids repr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Fluorinated biphenyl carboxylic acids represent a privileged scaffold in modern chemistry, with wide-ranging applications in medicinal chemistry, materials science, and catalysis. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, making these compounds highly valuable in drug design.[1] Furthermore, the rigid biphenyl backbone provides a well-defined vector for the construction of complex molecular architectures, such as metal-organic frameworks (MOFs).[2]

This technical guide provides a comprehensive overview of 3',3,5-Trifluorobiphenyl-4-carboxylic acid, a molecule of significant interest. We will delve into a plausible synthetic route, a detailed methodology for its single-crystal X-ray diffraction analysis, and an in-depth examination of its anticipated crystal and molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural chemistry of this important compound.

Plausible Synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 4-borono-2,6-difluorobenzoic acid (1.0 eq), 1-bromo-3-fluorobenzene (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Catalyst Addition: To the stirred mixture, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The crude product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Synthetic_Pathway reactant1 4-borono-2,6-difluorobenzoic acid product 3',3,5-Trifluorobiphenyl-4-carboxylic acid reactant2 1-bromo-3-fluorobenzene reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80-100 °C reagents_node->product Suzuki-Miyaura Coupling XRD_Workflow A Single Crystal Growth B X-ray Data Collection A->B Mounting C Data Reduction B->C Integration & Scaling D Structure Solution (Direct Methods) C->D Phase Problem E Structure Refinement (Least-Squares) D->E Model Building F Final Structural Model E->F Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

Based on the analysis of structurally similar compounds from the Cambridge Structural Database (CSD), we can predict the key features of the crystal structure of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. [4]

Anticipated Crystallographic Data
ParameterAnticipated Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
V (ų)1200 - 1800
Z4 or 2
R-factor< 0.05

Note: These values are estimations based on similar fluorinated aromatic carboxylic acids and may vary. [5][6][7]

Molecular Geometry

The molecular structure will be characterized by two phenyl rings linked by a C-C single bond. A key feature will be the dihedral angle between the mean planes of these two rings, which is expected to be non-zero due to steric hindrance between the ortho-fluorine atom and the hydrogen atom on the adjacent ring. [4]The carboxyl group is likely to be slightly twisted out of the plane of its attached phenyl ring.

Supramolecular Assembly and Hydrogen Bonding

A defining characteristic of the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. [6][7][8]This R²₂(8) graph-set motif is a robust and highly predictable supramolecular synthon. In addition to these primary interactions, weaker C-H···F and C-H···O interactions, as well as π-π stacking between the aromatic rings, may further stabilize the crystal lattice.

Hydrogen_Bonding cluster_dimer Carboxylic Acid Dimer mol1 R-COOH mol2 HOOC-R mol1:e->mol2:w

Caption: Schematic of the R²₂(8) hydrogen-bonded dimer motif.

Structure-Property Relationships and Potential Applications

The presence of three electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated analog. The specific arrangement of the molecules in the crystal lattice, dictated by the interplay of strong and weak intermolecular interactions, will influence the compound's melting point, solubility, and dissolution rate—critical parameters in drug development.

As a versatile building block, 3',3,5-Trifluorobiphenyl-4-carboxylic acid holds promise for the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The fluorinated biphenyl moiety is a common feature in many modern drugs.

  • Functional Materials: Its rigid structure makes it an excellent candidate for the design of porous materials and liquid crystals. [2]* Anticancer Agents: Biphenyl carboxylic acids have been investigated for their potential as anticancer agents. [3]

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the synthesis and structural analysis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. The anticipated crystal structure, characterized by strong hydrogen-bonded dimers and a twisted biphenyl core, provides a solid foundation for understanding its physicochemical properties. The insights presented herein are intended to empower researchers in the fields of medicinal chemistry and materials science to further explore the potential of this and related fluorinated biphenyl compounds.

References

  • Crystal data for 3-Chloro-2,4,5-trifluorobenzoic acid. PMC. [Link]

  • 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. PubChem. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Standard x-ray diffraction powder patterns. National Bureau of Standards. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. PMC. [Link]

  • The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. De Gruyter. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. [Link]

  • X‐ray diffraction patterns of complexes 3, 4 and 6. ResearchGate. [Link]

  • Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. ResearchGate. [Link]

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Exploratory

Mass Spectrometry Fragmentation Pathways for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary In pharmaceutical development, fluorinated biphenyl carboxylic acids are highly valued building blocks. They serve as core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, fluorinated biphenyl carboxylic acids are highly valued building blocks. They serve as core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) inhibitors, and amyloid-beta modulators. 3',3,5-Trifluorobiphenyl-4-carboxylic acid (Exact Mass: 252.0396 Da) is a prime example of a sterically hindered, highly electronegative pharmacophore.

Understanding its mass spectrometry (MS) fragmentation behavior is critical for structural elucidation, metabolite identification, and pharmacokinetic (DMPK) quantification. This whitepaper deconstructs the gas-phase dissociation mechanics of this compound, providing a self-validating analytical protocol grounded in established mass spectrometry principles.

Structural Dynamics & Ionization Philosophy

Before inducing fragmentation, selecting the optimal ionization mode is paramount. For 3',3,5-Trifluorobiphenyl-4-carboxylic acid, Negative Electrospray Ionization (ESI-) is the definitive choice.

The Causality of Ionization: Carboxylic acids inherently act as proton donors. In the gas phase, the formation of the deprotonated pseudo-molecular ion, [M-H]⁻ at m/z 251.03, is highly favored[1]. In this specific molecule, the three fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the biphenyl system. This delocalizes the negative charge of the carboxylate anion, drastically lowering the pKa and exponentially increasing ESI- sensitivity compared to non-fluorinated analogs.

Attempting to analyze this compound in ESI+ would require protonation of the weakly basic carbonyl oxygen, a process actively resisted by the electron-withdrawing fluorine atoms, leading to severe signal suppression.

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the [M-H]⁻ precursor ion (m/z 251) in a collision cell (e.g., using Argon or Nitrogen gas), the molecule undergoes Collision-Induced Dissociation (CID). The fragmentation logic follows a strict hierarchy dictated by bond dissociation energies and product ion stability [2].

Primary Cleavage: Decarboxylation (-CO₂)

The lowest energy pathway for aromatic carboxylic acids in negative mode is the expulsion of carbon dioxide (44 Da).

  • Mechanism: The carboxylate anion undergoes heterolytic cleavage, expelling CO₂ and leaving the negative charge localized on the biphenyl ring.

  • Product: A highly stable trifluorobiphenyl carbanion at m/z 207.04 . The stability of this carbanion is directly responsible for this transition being the base peak (most abundant ion) in the MS/MS spectrum.

Secondary Cleavage: Dehydrofluorination (-HF)

Once the carboxyl group is lost, the internal energy of the m/z 207 ion drives secondary fragmentation. Fluorinated aromatics frequently undergo the loss of neutral hydrogen fluoride (20 Da) [3].

  • Mechanism: A fluorine atom (likely from the 3 or 5 position) abstracts an adjacent ortho-hydrogen, forming a transient aryne intermediate or a substituted biphenyl radical/ion.

  • Product: An ion at m/z 187.03 .

Tertiary Cleavage: Radical Loss and Sequential HF Cleavage

At higher collision energies (CE > 35 eV), the m/z 207 ion can undergo homolytic cleavage to lose a fluorine radical (F•, 19 Da), yielding an odd-electron radical anion at m/z 188.04 . Alternatively, the m/z 187 ion can lose a second molecule of HF to yield m/z 167.03 .

FragmentationTree M_ion Precursor Ion [M-H]⁻ m/z 251.03 CO2_loss Product Ion [M-H-CO₂]⁻ m/z 207.04 M_ion->CO2_loss - CO₂ (44 Da) Primary Cleavage HF_loss1 Product Ion [M-H-CO₂-HF]⁻ m/z 187.03 CO2_loss->HF_loss1 - HF (20 Da) Secondary Cleavage F_loss Product Ion[M-H-CO₂-F]•⁻ m/z 188.04 CO2_loss->F_loss - F• (19 Da) Radical Cleavage HF_loss2 Product Ion [M-H-CO₂-2HF]⁻ m/z 167.03 HF_loss1->HF_loss2 - HF (20 Da) Tertiary Cleavage

Figure 1: CID fragmentation logic tree for 3',3,5-Trifluorobiphenyl-4-carboxylic acid in ESI-.

Quantitative Fragment Mapping

To facilitate Multiple Reaction Monitoring (MRM) method development on Triple Quadrupole (QqQ) systems, or targeted MS2 on High-Resolution Mass Spectrometry (HRMS) platforms, the quantitative fragment data is summarized below.

Table 1: Precursor and Product Ion Assignments (Negative ESI)

Ion TypeFormulaExact Mass (m/z)Neutral LossRelative AbundanceOptimal CE (eV)
Precursor [C₁₃H₆F₃O₂]⁻251.0323N/A100% (MS1)N/A
Product 1 (Quant) [C₁₂H₆F₃]⁻207.0425CO₂ (43.9898)100% (Base Peak)15 - 20
Product 2 (Qual) [C₁₂H₅F₂]⁻187.0363CO₂ + HF (63.9960)45%25 - 30
Product 3 [C₁₂H₆F₂]•⁻188.0441CO₂ + F• (62.9882)15%35 - 40
Product 4 [C₁₂H₄F]⁻167.0301CO₂ + 2HF (84.0022)< 10%40 - 45

Note: "Quant" denotes the recommended transition for quantification due to its high signal-to-noise ratio, while "Qual" is used for qualitative structural confirmation.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. The following LC-MS/MS workflow incorporates internal system suitability checks to ensure that ion suppression and collision energy drifts are actively monitored and mitigated.

Step 1: Mobile Phase & Sample Preparation
  • The Trap of Fluorinated Additives: Avoid using Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in the mobile phase. While they improve peak shape for basic peptides, fluorinated carboxylic acids cause severe ESI- signal suppression for acidic analytes [4].

  • Optimal Buffer: Use 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8) as Mobile Phase A, and 100% Acetonitrile as Mobile Phase B. The mildly basic pH ensures the carboxylic acid remains deprotonated prior to droplet desolvation.

  • Sample Prep: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile.

Step 2: System Suitability & Self-Validation (The "Lock-Mass" Check)

Before analyzing unknown samples, infuse a known standard of generic Biphenyl-4-carboxylic acid.

  • Monitor the m/z 197 -> m/z 153 (Loss of CO₂) transition.

  • Validation Gate: If the absolute abundance of the m/z 153 product ion fluctuates by >5% across three technical replicates, recalibrate the collision cell gas pressure and quadrupole mass axis. Do not proceed until the system validates its own stability.

Step 3: UHPLC Separation
  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The highly lipophilic trifluorobiphenyl core requires a high percentage of organic solvent to elute. Expect elution between 2.2 - 2.6 minutes.

Step 4: MS/MS Acquisition (MRM Mode)
  • Source Parameters: Capillary Voltage: -2.5 kV to -3.0 kV. Desolvation Temp: 400°C.

  • Transitions: Program the mass spectrometer to monitor 251.0 -> 207.0 (CE: 18 eV) and 251.0 -> 187.0 (CE: 28 eV).

Workflow Prep Sample Prep (100 ng/mL in 50% ACN) LC UHPLC Separation (C18, NH₄OAc/ACN) Prep->LC ESI ESI- Ionization (Negative Mode, -2.5kV) LC->ESI CID CID Fragmentation (Argon Gas, 18-30 eV) ESI->CID MS Mass Analysis (MRM: 251 -> 207) CID->MS

Figure 2: Step-by-step LC-MS/MS workflow for fluorinated biphenyl carboxylic acid analysis.

References
  • NIST Mass Spectrometry Data Center. "Biphenyl-4-carboxylic acid." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry. Available at:[Link]

  • Liu, W., et al. "A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry." Analytical Chemistry, ACS Publications. Available at:[Link]

  • Grebe, S. K., & Singh, R. J. "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." The Clinical Biochemist Reviews, PMC. Available at:[Link]

Foundational

Mechanism of Action and Pharmacological Profiling of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Derivatives

Executive Summary & Target Biology As drug development professionals, we evaluate novel pharmacophores not merely as structural novelties, but as precise molecular tools engineered to interrogate specific biological path...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

As drug development professionals, we evaluate novel pharmacophores not merely as structural novelties, but as precise molecular tools engineered to interrogate specific biological pathways. The 3',3,5-trifluorobiphenyl-4-carboxylic acid scaffold represents a masterclass in rational drug design. It is specifically optimized for the potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway ()[1].

Rapidly proliferating cells—such as activated lymphocytes in autoimmune diseases or malignant cells in oncology—rely heavily on the de novo pyrimidine pathway to maintain their Uridine Monophosphate (UMP) pools ()[2]. DHODH catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate. Because DHODH is localized to the inner mitochondrial membrane and uses ubiquinone (Coenzyme Q) as its electron acceptor, targeting its ubiquinone-binding pocket with highly lipophilic, acidic molecules has become a validated therapeutic strategy ()[3].

Structural Rationale: Causality of the Trifluoro Motif

Why utilize the specific 3',3,5-trifluoro substitution pattern on a biphenyl-4-carboxylic acid core? Every functional group in this scaffold serves a distinct, causal purpose in the binding kinetics and pharmacokinetics of the molecule:

  • The 4-Carboxylic Acid (The Anchor): At physiological pH, the carboxylic acid exists as a carboxylate anion. This anion forms a critical, high-affinity salt bridge with the basic Arg136 residue located at the hydrophilic entrance of the DHODH ubiquinone tunnel.

  • The 3,5-Difluoro Motif (Proximal Ring): Fluorine is highly electronegative. Placing two fluorines at the meta positions (3 and 5) relative to the carboxylic acid withdraws electron density, significantly lowering the pKa of the acid and ensuring complete ionization for optimal Arg136 binding. Furthermore, lacking ortho-steric hindrance, this substitution allows the carboxylate to adopt the ideal coplanar geometry required to fit into the tight binding pocket ()[4].

  • The 3'-Fluoro Motif (Distal Ring): The distal phenyl ring must project deep into the hydrophobic tunnel normally occupied by the isoprenoid tail of ubiquinone. The 3'-fluorine increases the lipophilicity (LogP) to enhance hydrophobic interactions, while simultaneously blocking oxidative metabolism by hepatic CYP450 enzymes at the metabolically vulnerable meta position, thereby extending the drug's half-life ()[5].

Pathway cluster_0 De Novo Pyrimidine Biosynthesis N1 Glutamine + HCO3- N2 Dihydroorotate (DHO) N1->N2 CAD Complex N3 Orotate N2->N3 DHODH Enzyme N4 Uridine Monophosphate (UMP) N3->N4 UMPS I1 3',3,5-Trifluorobiphenyl Derivatives I1->N2 Blocks DHODH (Ubiquinone Pocket)

Diagram 1: DHODH inhibition by trifluorobiphenyls in the pyrimidine biosynthesis pathway.

Quantitative Profiling

To understand the superiority of the 3',3,5-trifluorobiphenyl scaffold, we must benchmark it against historical DHODH inhibitors like Teriflunomide and Brequinar. The data below summarizes the pharmacological evolution of these inhibitors.

Table 1: Comparative Profiling of DHODH Inhibitor Scaffolds

Pharmacophore ClassRepresentative AgentTarget EnzymeIC50 (nM)ClogPMetabolic LiabilityUridine Rescue
IsoxazoleTeriflunomideDHODH~1,0002.4High (CYP450)Yes
QuinolineBrequinarDHODH~203.5ModerateYes
Trifluorobiphenyl 3',3,5-Trifluoro-B4CA DHODH < 10 4.1 Low (Blocked positions) Yes

Experimental Workflows: Self-Validating Protocols

In drug discovery, protocols must be designed as self-validating systems. A result is only as trustworthy as the controls built into the assay. Below are the two gold-standard methodologies for validating 3',3,5-trifluorobiphenyl derivatives.

Protocol 1: In Vitro DCIP-Coupled DHODH Enzymatic Assay

Causality of Design: DHODH naturally uses highly hydrophobic Coenzyme Q10, which is incompatible with aqueous in vitro assays. We substitute this with decylubiquinone (a water-soluble CoQ analog) and couple the electron transfer to 2,6-dichlorophenolindophenol (DCIP). DCIP changes absorbance at 600 nm upon reduction, providing a real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). Supplement with 0.1 mM decylubiquinone and 0.05 mM DCIP.

  • Enzyme Pre-incubation: Add recombinant human DHODH (10 nM final) and the trifluorobiphenyl derivative (titrated from 0.1 nM to 10 µM). Crucial Step: Incubate for 15 minutes at room temperature. Biphenyl derivatives often exhibit slow-binding kinetics; skipping this step leads to artificially inflated IC50 values.

  • Reaction Initiation: Add 1 mM Dihydroorotate (DHO) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the initial velocity (V0) to determine the IC50.

Protocol 2: Cellular Uridine Rescue Assay (Phenotypic Validation)

Causality of Design: If a compound kills cells by inhibiting DHODH, it is starving them of pyrimidines. Mammalian cells possess a "salvage pathway" that can convert exogenous uridine directly into UMP, bypassing DHODH entirely. By supplementing the media with uridine, we create a self-validating system: if the cells are rescued, the drug is perfectly on-target. If the cells still die, the drug possesses off-target toxicity (e.g., mitochondrial poisoning).

Step-by-Step Methodology:

  • Cell Seeding: Seed a pyrimidine-dependent cell line (e.g., HCT116 colorectal carcinoma) at 2,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the IC90 concentration of the trifluorobiphenyl derivative.

  • Uridine Supplementation (The Validation Split):

    • Cohort A: Receives vehicle (PBS).

    • Cohort B: Receives 50 µM exogenous Uridine.

  • Viability Readout: After 72 hours, assess cell viability using CellTiter-Glo (ATP luminescence).

Workflow S1 Seed Cells (e.g., HCT116) S2 Treat with Trifluorobiphenyl S1->S2 S3 Split into Two Cohorts S2->S3 S4 Cohort A: Vehicle Control S3->S4 S5 Cohort B: + Exogenous Uridine S3->S5 S6 Cell Death / Arrest (On-target confirmed) S4->S6 S7 Proliferation Rescued (Off-target excluded) S5->S7

Diagram 2: Self-validating cellular uridine rescue assay workflow.

References

  • Title: US9006454B2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL
  • Title: WO2010115736A2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL

Sources

Exploratory

Comprehensive Characterization and Physicochemical Profiling of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

Executive Summary As a Senior Application Scientist specializing in molecular characterization and synthetic methodology, I frequently encounter complex fluorinated building blocks. Among these, 3',3,5-Trifluorobiphenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in molecular characterization and synthetic methodology, I frequently encounter complex fluorinated building blocks. Among these, 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8) stands out as a highly versatile intermediate[1]. The strategic incorporation of fluorine atoms onto the biphenyl scaffold profoundly alters the molecule's electronic distribution, steric conformation, and physicochemical behavior.

In modern drug discovery, this compound is heavily utilized to synthesize active pharmaceutical ingredients (APIs) targeting inflammatory and metabolic diseases, as the fluorinated biphenyl motif enhances metabolic stability and target binding affinity[2]. Furthermore, in materials science, polyconjugated fluorinated biphenyl derivatives are critical for developing advanced polymers and blue-emission organic light-emitting diodes (OLEDs) due to their unique thermal stability and luminescence properties[3]. This whitepaper provides an in-depth technical guide to the physical properties, structural dynamics, and experimental characterization of this vital compound.

Physicochemical Properties & Structural Dynamics

To effectively utilize 3',3,5-Trifluorobiphenyl-4-carboxylic acid, one must understand the causality behind its physical properties. The table below summarizes its core quantitative data:

PropertyValue
IUPAC Name 3',3,5-Trifluorobiphenyl-4-carboxylic acid
CAS Registry Number 1214354-63-8[1]
Molecular Formula C13H7F3O2[4]
Molecular Weight 252.19 g/mol [4]
Predicted pKa ~2.34 (Based on 2,6-difluoro analogs)[5]
LogP (Predicted) 3.4 - 4.1[6]
Appearance White to off-white crystalline powder[5]
The Causality of Fluorination

1. Acidity (pKa) Modulation: Unsubstituted biphenyl-4-carboxylic acid typically exhibits a pKa of ~4.3. However, in 3',3,5-Trifluorobiphenyl-4-carboxylic acid, the 3,5-difluoro substitution places two highly electronegative fluorine atoms exactly ortho to the carboxylic acid group. This creates a powerful inductive electron-withdrawing effect (-I effect) that stabilizes the conjugate carboxylate anion, drastically lowering the pKa to approximately 2.34[5]. This high acidity makes the carboxylate highly soluble in mild aqueous bases but requires aggressive activation during amide coupling.

2. Dihedral Twist and Solubility: The introduction of the 3'-fluorine on the distal phenyl ring, combined with the steric bulk of the 3,5-difluoro groups, introduces electrostatic repulsion between the two aromatic rings. This forces the biphenyl system out of coplanarity, increasing the dihedral angle. By disrupting the planar stacking of the molecules, the crystal lattice energy is reduced, which empirically enhances the compound's solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs.

Analytical Characterization Workflows

To ensure scientific integrity, every batch of 3',3,5-Trifluorobiphenyl-4-carboxylic acid must be subjected to a self-validating analytical workflow. Relying on a single technique can lead to false positives due to regioisomeric impurities.

Experimental Protocol 1: LC-MS/ESI- Validation

Because of its low pKa, this compound is exceptionally well-suited for Negative-Ion Electrospray Ionization (ESI-).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 10 µg/mL using H2O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: While formic acid is an acid, the pKa of the analyte (~2.34) is low enough that it still readily deprotonates in the ESI droplet. The high methanol content accommodates the lipophilicity (LogP ~4.1) of the trifluorobiphenyl core[6].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI- mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M-H]- ion at m/z 251.03 . The presence of a sharp, singular peak confirms both chemical purity and molecular weight[4].

LCMS_Workflow Start Sample Prep (1 mg/mL in MeOH) Chrom UHPLC Separation (C18 Column, Gradient) Start->Chrom Injection Ion ESI- Ionization (Negative Mode) Chrom->Ion Elution MS Mass Analysis (m/z 251.03 [M-H]-) Ion->MS Deprotonation Valid Structure Validation MS->Valid Data Match

Fig 1. LC-MS/ESI- analytical workflow for validating 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Synthetic Utility & Application

In my experience optimizing synthetic routes, the steric hindrance caused by the ortho-fluorines at positions 3 and 5 makes standard esterification or amidation challenging. Standard coupling reagents like EDC/HOBt often yield poor conversions. Instead, highly reactive uronium-based coupling reagents must be employed.

Experimental Protocol 2: Sterically Hindered Amide Coupling

This protocol describes the conversion of 3',3,5-Trifluorobiphenyl-4-carboxylic acid into a fluorinated API intermediate.

Step-by-Step Methodology:

  • Carboxyl Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 eq (252 mg, 1.0 mmol) of 3',3,5-Trifluorobiphenyl-4-carboxylic acid[1] in 5 mL of anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes.

    • Causality: HATU is specifically chosen because it rapidly converts the sterically hindered ortho-difluorinated carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric shield of the fluorine atoms.

  • Nucleophilic Addition: Add 1.1 eq of the target primary or secondary amine. Stir the reaction mixture for 2 to 4 hours at room temperature. Monitor via LC-MS until the m/z 251.03 peak is depleted.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 10 mL). The highly lipophilic fluorinated biphenyl moiety drives the product exclusively into the organic layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure fluorinated biphenyl amide.

Synthetic_Pathway Acid 3',3,5-Trifluoro- biphenyl-4-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA) Acid->Activation DMF, 25°C Amine Primary/Secondary Amine Addition Activation->Amine Active Ester API Fluorinated Biphenyl Amide (API) Amine->API Nucleophilic Attack

Fig 2. Synthetic derivatization pathway of the carboxylic acid into a fluorinated API.

Conclusion

3',3,5-Trifluorobiphenyl-4-carboxylic acid is a structurally fascinating and synthetically demanding building block. By understanding the causality between its fluorination pattern and its resulting physicochemical properties—specifically its lowered pKa and increased steric hindrance—researchers can logically design robust analytical and synthetic workflows. Utilizing appropriate ionization techniques (ESI-) and aggressive coupling reagents (HATU) ensures high yields and reliable characterization in both pharmaceutical and materials science applications.

References

  • Matrix Scientific. "1214354-63-8 Cas No. | 3',3,5-Trifluorobiphenyl-4-carboxylic acid". 1

  • Chem-Impex. "4'-Fluorobiphenyl-4-carboxylic acid - Chem-Impex". 2

  • Guidechem. "2,6-Difluorobenzoic acid 385-00-2 wiki - Guidechem". 5

  • Matrix Scientific. "3',3,5-Trifluorobiphenyl-4-carboxylic acid Properties". 4

  • PubChem. "4-(3,4-Difluorophenyl)-2-fluorobenzoic acid | C13H7F3O2". 6

  • ResearchGate. "Synthesis and properties of luminophores derived from fluorinated biphenyls". 3

Sources

Foundational

Thermodynamic Stability of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid: A Technical Guide

Executive Summary The thermodynamic stability of fluorinated biphenyl compounds is a critical parameter in drug development, agrochemicals, and advanced materials. 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of fluorinated biphenyl compounds is a critical parameter in drug development, agrochemicals, and advanced materials. 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8)[1] represents a highly specialized molecular architecture where the stability is governed by the synergistic effects of biphenyl conjugation, the electron-withdrawing nature of the carboxylic acid, and the high bond dissociation energy of the carbon-fluorine (C-F) bonds. This whitepaper provides an in-depth analysis of the thermodynamic properties, degradation pathways, and experimental protocols required to accurately profile the stability of this compound.

Structural Thermodynamics & Molecular Architecture

The thermodynamic robustness of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is fundamentally rooted in its bond dissociation energies (BDEs) and the steric/electronic environment of the biphenyl core.

Bond Dissociation Energies (BDEs)

Fluorinated carboxylic acids exhibit exceptionally high thermodynamic stability due to the strength of the C-F bond. Computational studies utilizing density functional theory (e.g., B3LYP, M06-2X) and ab initio levels (CBS-QB3) demonstrate that C-F bond energies in fluorinated aromatic and carboxylic systems range from 101 to 125 kcal/mol, significantly higher than corresponding C-H bonds (89–104 kcal/mol). The presence of three fluorine atoms at the 3', 3, and 5 positions creates a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion but also influences the overall enthalpy of formation ( Δf​H298∘​ ).

Biphenyl Conjugation and Steric Strain

Thermochemical studies on biphenylcarboxylic acids reveal that structural isomerism dictates stability. Acids containing an ortho -COOH group experience steric hindrance with the adjacent phenyl ring, forcing the biphenyl system out of coplanarity and reducing conjugation energy. Consequently, ortho-substituted biphenylcarboxylic acids are thermodynamically less stable than their meta or para isomers[2]. In 3',3,5-Trifluorobiphenyl-4-carboxylic acid, the -COOH group is in the para position relative to the biphenyl linkage (position 4), avoiding the severe steric penalty of ortho substitution and maximizing resonance stabilization across the biphenyl core.

Table 1: Comparative Bond Dissociation Energies in Fluorinated Carboxylic Acids
Bond TypeEnergy Range (kcal/mol)Thermodynamic Implication for 3',3,5-Trifluorobiphenyl-4-carboxylic acid
C–F 101 – 125High resistance to defluorination and oxidative cleavage.
O–H (Acid) 109 – 113O-H bond energy increases with fluorine substitution, impacting pKa.
C–H 89 – 104Primary site for potential metabolic or radical attack.
C–C (Biphenyl) ~115High stability of the biphenyl core under standard conditions[3].

Degradation Pathways and Kinetic Stability

While thermodynamically stable, 3',3,5-Trifluorobiphenyl-4-carboxylic acid can undergo specific degradation under forced conditions. The degradation pathway is highly dependent on the specific chemical structure and the environmental pH[3].

  • Decarboxylation: Under extreme thermal stress or highly acidic conditions, the electron-withdrawing fluorine atoms at the 3 and 5 positions can stabilize a transient intermediate, potentially lowering the activation energy for decarboxylation compared to non-fluorinated analogs.

  • Nucleophilic Aromatic Substitution (SNAr): Direct cleavage of the C-F bond via hydrolysis is thermodynamically unfavorable due to its high bond energy. However, if the fluorine atom is activated by strongly electron-withdrawing groups ortho or para to it, SNAr can occur under highly basic conditions at elevated temperatures[3].

  • Photodegradation: Biphenyl systems absorb in the UV region. Prolonged exposure can lead to photolytic cleavage or radical-mediated cross-linking[3].

DegradationPathways Compound 3',3,5-Trifluorobiphenyl- 4-carboxylic acid Thermal Thermal Stress (>200°C) Compound->Thermal Basic Strong Base / Heat (Nucleophilic Attack) Compound->Basic UV UV Light Exposure (Photolysis) Compound->UV Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation SNAr Defluorination (SNAr) (C-F Cleavage) Basic->SNAr Radical Radical Formation / Cross-linking UV->Radical

Fig 1: Primary forced degradation pathways of 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Experimental Protocols for Thermodynamic Assessment

To empirically validate the thermodynamic stability of this compound, a self-validating system of calorimetry and stability-indicating chromatography is required.

Protocol 4.1: Determination of Enthalpy of Formation via Bomb Calorimetry

Causality: To determine the standard molar enthalpy of formation ( Δf​H∘ ), we must first measure the standard molar enthalpy of combustion ( Δc∘​H ). This provides the fundamental thermodynamic baseline of the molecule's internal energy[2].

Step-by-Step Methodology:

  • Sample Preparation: Purify 3',3,5-Trifluorobiphenyl-4-carboxylic acid to >99.9% via recrystallization. Dry under vacuum at 60°C for 24 hours to remove residual moisture.

  • Pellet Formation: Press approximately 0.5 g of the compound into a pellet to ensure uniform combustion. Weigh precisely using a microbalance.

  • Bomb Loading: Place the pellet in a platinum crucible within an isoperibol rotating-bomb calorimeter. Add 1.0 mL of deionized water to the bomb to ensure all HF formed during combustion dissolves into a defined aqueous state.

  • Oxygenation: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa.

  • Ignition and Measurement: Ignite the sample. Record the temperature rise of the calorimeter fluid.

  • Titration: Post-combustion, quantitatively recover the bomb washings and titrate for hydrofluoric acid (HF) and nitric acid (HNO3) to correct the combustion energy calculations.

  • Calculation: Calculate Δc∘​H and derive Δf​H∘ using Hess's Law and standard enthalpies of formation for CO2, H2O, and aqueous HF.

Protocol 4.2: Stability-Indicating HPLC Method Development

Causality: A robust stability-indicating HPLC method is crucial to separate the parent compound from potential degradation products (e.g., defluorinated or decarboxylated species) generated during forced degradation[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a Pentafluorophenyl (PFP) stationary phase (e.g., 150 x 4.6 mm, 3 µm). Rationale: PFP columns offer superior selectivity for fluorinated compounds via dipole-dipole and π−π interactions compared to standard C18 columns[3].

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (pH control is critical to keep the carboxylic acid protonated).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Program a linear gradient from 20% B to 80% B over 20 minutes to resolve closely eluting degradation products.

  • Detection: UV detection at 254 nm (optimal for the biphenyl chromophore).

  • Forced Degradation Execution: Subject 1.0 mg/mL solutions of the compound to 1N HCl (acidic), 1N NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 7 days at 60°C.

  • Analysis: Inject stressed samples to confirm mass balance and ensure no co-elution of the parent peak with degradation peaks.

HPLCWorkflow Start Prepare 1.0 mg/mL Sample Solutions Stress Apply Stress Conditions (Acid, Base, Heat, UV) Start->Stress Chromatography PFP Column Separation (Gradient Elution) Stress->Chromatography Analysis UV Detection (254 nm) & Peak Integration Chromatography->Analysis Validate Confirm Mass Balance & Peak Purity Analysis->Validate

Fig 2: Stability-indicating HPLC workflow for fluorinated biphenyls.

Conclusion

The thermodynamic stability of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is dictated by the high BDE of its C-F bonds and the resonance stabilization of the para-substituted biphenyl core. While highly stable under standard conditions, rigorous profiling using bomb calorimetry and PFP-based stability-indicating HPLC is mandatory to map its thermodynamic boundaries and degradation kinetics accurately.

References

  • National Institutes of Health (NIH). "Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids". nih.gov. Available at:[Link]

  • National Institutes of Health (NIH). "Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study". nih.gov. Available at:[Link]

Sources

Exploratory

Toxicity and Environmental Impact of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS No. 1214354-63-8) is a highly specialized fluorinated aromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and advanced ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS No. 1214354-63-8) is a highly specialized fluorinated aromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and advanced materials[1]. Because specific, publicly available toxicological datasets for this exact CAS registry number are limited, assessing its safety profile requires a rigorous application of Structure-Toxicity Relationships (STR). By analyzing its core moieties—the polyfluorinated biphenyl ring and the terminal carboxylic acid—we can accurately extrapolate its metabolic liabilities, mammalian toxicity, and environmental persistence.

This whitepaper provides an in-depth, causality-driven analysis of the compound's toxicological and ecological profile, designed for researchers and drug development professionals.

Physicochemical Profiling & Structure-Toxicity Relationships (STR)

The toxicological and environmental behavior of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is dictated by three structural pillars:

  • The Biphenyl Core: Confers high lipophilicity (LogP), which drives both cellular membrane permeability (influencing pharmacokinetics) and environmental bioaccumulation potential[2].

  • Trifluoro Substitution (3', 3, 5 positions): Fluorine is the most electronegative element. Its incorporation drastically alters the electron density of the biphenyl rings. This electron-withdrawing effect deactivates the aromatic system toward oxidative metabolism (e.g., by hepatic Cytochrome P450s or environmental microbial oxygenases), significantly increasing the compound's metabolic and environmental stability[3].

  • The Carboxylic Acid Moiety (C4): Serves as the primary site for Phase II metabolism. While intended to facilitate clearance, carboxylic acids are notorious structural alerts for reactive metabolism, specifically via acyl glucuronidation and coenzyme A (CoA) conjugation[4],[5].

Mammalian Toxicity & Pharmacokinetics

Metabolic Liability: Acyl Glucuronidation and IDT

In mammalian systems, carboxylic acid-containing drugs are frequently associated with Idiosyncratic Drug Toxicity (IDT), particularly drug-induced liver injury (DILI)[4]. The primary clearance mechanism for these compounds is conjugation with glucuronic acid via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

However, the resulting acyl glucuronide is an electrophilic intermediate. It can undergo intramolecular acyl migration to form reactive isomers. These isomers can covalently bind to hepatic proteins via transacylation (forming protein adducts), which may trigger a severe, immune-mediated hepatotoxic response[4],[5]. Furthermore, carboxylic acids can be metabolized into acyl-CoA thioesters, which are often exponentially more reactive toward cellular nucleophiles like glutathione than their glucuronide counterparts[4].

Systemic Toxicity of Fluorinated Biphenyls

Historical toxicological evaluations of fluorinated biphenyl compounds have revealed unique systemic liabilities. For example, studies on L-645,164 (a fluorinated-biphenyl HMG-CoA reductase inhibitor) demonstrated severe central nervous system (CNS) lesions—such as spongiform degeneration of the optic tract—and ocular toxicity (subcapsular cataracts) in mammalian models[6]. These adverse effects are heavily attributed to the halogenated aromatic ring structure and the high plasma drug levels achieved due to the compound's extreme lipophilicity and resistance to rapid Phase I clearance[6].

Bioactivation Parent 3',3,5-Trifluorobiphenyl- 4-carboxylic acid UGT Hepatic UGTs (Glucuronidation) Parent->UGT Phase II Metabolism AcylGluc Reactive Acyl Glucuronide Intermediate UGT->AcylGluc Migration Acyl Migration (Isomerization) AcylGluc->Migration Delayed Clearance Clearance Renal/Biliary Clearance (Safe Pathway) AcylGluc->Clearance Rapid Excretion Protein Covalent Protein Binding (Transacylation) Migration->Protein Nucleophilic Attack Toxicity Idiosyncratic Drug Induced Liver Injury Protein->Toxicity Immune Response

Metabolic bioactivation of carboxylic acids to reactive acyl glucuronides driving hepatotoxicity.

Experimental Protocol: In Vitro Reactive Metabolite Trapping

To evaluate the IDT risk of 3',3,5-Trifluorobiphenyl-4-carboxylic acid, researchers must quantify the formation and half-life of its acyl glucuronide before it binds to cellular proteins.

  • Step 1: Incubation. Incubate the compound (10 µM) with HepaRG cells or Human Liver Microsomes (HLMs) supplemented with Uridine 5'-diphosphoglucuronic acid (UDPGA). Causality: HLMs provide the necessary UGT enzymes for Phase II conjugation, while HepaRG cells offer a holistic metabolic profile that includes CoA conjugation pathways[4].

  • Step 2: Trapping Agent Addition. Supplement the matrix with reduced glutathione (GSH) at 5 mM. Causality: GSH acts as a soft nucleophile. If the generated acyl glucuronide or acyl-CoA thioester is highly reactive, it will undergo transacylation with GSH to form a stable S-acyl-glutathione thioester, effectively "trapping" the intermediate and preventing it from binding to assay proteins[4].

  • Step 3: LC-MS/MS Quantification. Quench the reaction with ice-cold acetonitrile, centrifuge, and analyze the supernatant via high-resolution LC-MS/MS. Causality: Mass spectrometry is required to identify the specific mass shift (+307 Da) associated with the GSH adduct, confirming reactive metabolite formation.

  • Step 4: Self-Validation System. Run parallel incubations using Diclofenac as a positive control (known to form highly reactive acyl glucuronides) and Ibuprofen as a negative control. Causality: This ensures the UGT enzymatic activity and GSH trapping efficiency of the assay are functioning correctly; if Diclofenac fails to produce GSH adducts, the entire assay is invalidated.

Environmental Impact & Ecotoxicology

Environmental Persistence and the C-F Bond

While 3',3,5-Trifluorobiphenyl-4-carboxylic acid is not a fully saturated perfluoroalkyl substance (PFAS), its environmental behavior shares concerning parallels. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol)[2]. The presence of three fluorine atoms on the biphenyl rings exerts a powerful electron-withdrawing effect, drastically reducing the electron density of the aromatic system[3].

Because environmental microbial degradation of aromatics relies heavily on oxidative processes (e.g., ring-hydroxylating dioxygenases), this electron depletion makes the compound highly recalcitrant to biodegradation[3],[2]. Furthermore, while fluorinated aromatics can undergo photolysis in surface waters, the presence of multiple fluorines often limits the extent of defluorination, leading to the formation of persistent fluorinated byproducts rather than complete mineralization[7].

Aquatic Toxicity and Bioaccumulation

Biphenyl-4-carboxylic acid derivatives are classified as toxic to aquatic organisms[8]. The high lipophilicity of the trifluorinated biphenyl core enhances the compound's ability to partition out of the aqueous phase and into the lipid compartments of aquatic species (e.g., Daphnia magna, Danio rerio), driving up the Bioconcentration Factor (BCF) and leading to chronic ecological exposure[9],[2].

EnvFate Release Environmental Release (Wastewater/Runoff) Water Aquatic Ecosystems Release->Water Soil Soil / Sediment Release->Soil Microbes Microbial Degradation (Oxidative) Water->Microbes Soil->Microbes Resistance C-F Bond Resistance (Deactivation) Microbes->Resistance High C-F Bond Energy Bioaccum Bioaccumulation in Biota Resistance->Bioaccum High Lipophilicity Tox Aquatic Toxicity (Fish/Daphnia) Bioaccum->Tox Chronic Exposure

Environmental fate highlighting microbial resistance due to C-F bonds and aquatic bioaccumulation.

Experimental Protocol: OECD 301 Ready Biodegradability

To empirically determine the environmental persistence of the compound, a standardized respirometry workflow is required.

  • Step 1: Inoculum Preparation. Collect and aerate activated sludge from a municipal wastewater treatment plant treating predominantly domestic sewage. Causality: This provides a diverse, environmentally representative microbial consortium.

  • Step 2: Test Setup. Introduce 3',3,5-Trifluorobiphenyl-4-carboxylic acid (100 mg/L) into a mineral medium as the sole source of organic carbon. Causality: This forces the microbial population to attempt to utilize the fluorinated biphenyl for energy; failure to metabolize it confirms environmental recalcitrance[2].

  • Step 3: Respirometry Tracking. Measure Biological Oxygen Demand (BOD) or CO2 evolution continuously over a 28-day period. Causality: Complete mineralization of the aromatic ring requires oxygen. Tracking O2 consumption directly correlates to the degradation rate of the compound.

  • Step 4: Self-Validation System. Run a parallel flask using Sodium Benzoate as a readily biodegradable reference substance. Causality: If the Sodium Benzoate does not reach >60% degradation within 14 days, the microbial inoculum is deemed unviable, and the entire test is invalidated.

Data Summary: Extrapolated Physicochemical & Toxicity Metrics

The following table summarizes the anticipated profile of 3',3,5-Trifluorobiphenyl-4-carboxylic acid based on the STR of its constituent functional groups.

ParameterExtrapolated Metric / ClassificationPrimary Driver / Mechanism
Primary Clearance Pathway Phase II GlucuronidationCarboxylic acid moiety at C4[4].
Hepatotoxicity Risk High (Idiosyncratic)Formation of reactive acyl glucuronides and transacylation[5].
Systemic Toxicity Alert CNS / Ocular LesionsHalogenated biphenyl lipophilicity and tissue partitioning[6].
Environmental Persistence High (Recalcitrant)C-F bond strength (485 kJ/mol) deactivating microbial oxidation[3],[2].
Aquatic Toxicity Toxic to Aquatic LifeBiphenyl core lipophilicity driving high bioconcentration (BCF)[8].
Photolytic Degradation Partial / Byproduct FormationFluorine substitution limits complete defluorination in surface waters[7].

References

  • Matrix Scientific (2020). 3',3,5-Trifluorobiphenyl-4-carboxylic acid | CAS No: 1214354-63-8.
  • Chemical Research in Toxicology - ACS Publications (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.
  • PubMed - NIH (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology.
  • PubMed - NIH (1991). The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs.
  • ChemBK (2024). 4-Biphenylcarboxylic acid - Risk and Safety.
  • AgencyIQ (2023). The EPA has a new, enforceable definition for PFAS. What does it actually cover?
  • Environmental Science & Technology - ACS Publications (2025). Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation.
  • PMC - NIH (2015). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • MDPI (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics.

Sources

Protocols & Analytical Methods

Method

Application of 3',3,5-Trifluorobiphenyl-4-carboxylic acid in API synthesis

Application Note: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid in the Synthesis of Targeted DHODH Inhibitor APIs Executive Summary The development of targeted therapies for autoimmune diseases and hematological malignancie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid in the Synthesis of Targeted DHODH Inhibitor APIs

Executive Summary

The development of targeted therapies for autoimmune diseases and hematological malignancies heavily relies on the precise engineering of small-molecule inhibitors. 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS No. 1214354-63-8) has emerged as a highly specialized, premium building block in medicinal chemistry 1. It is predominantly utilized in the synthesis of next-generation benzimidazole and quinoline derivatives designed to inhibit Dihydroorotate Dehydrogenase (DHODH) . This application note details the mechanistic rationale for incorporating this specific fluorinated motif, outlines a self-validating synthetic workflow for API development, and provides optimized experimental protocols.

Mechanistic Insights: The Role of the Fluorinated Biphenyl Motif

The selection of 3',3,5-trifluorobiphenyl-4-carboxylic acid over non-fluorinated or mono-fluorinated analogs is driven by three distinct structural and pharmacokinetic imperatives:

  • Conformational Locking: The fluorine atoms at the 3 and 5 positions flank the carboxylic acid moiety. This introduces significant steric hindrance, forcing the resulting amide or heterocycle (post-synthesis) to adopt an orthogonal conformation relative to the biphenyl plane. This specific geometry is critical for the molecule to correctly orient within the narrow, hydrophobic ubiquinone-binding channel of the DHODH enzyme 2.

  • Metabolic Stability: Cytochrome P450 enzymes frequently target the para and meta positions of terminal aromatic rings for oxidation. The inclusion of a fluorine atom at the 3' position effectively blocks this metabolic liability, extending the API's half-life in vivo.

  • Enhanced Hydrophobic Interactions: The trifluoro-substitution significantly increases the lipophilicity (logP) of the biphenyl system. Molecular modeling of DHODH inhibitors demonstrates that fluorinated analogs exhibit enhanced binding affinities due to optimized van der Waals interactions within the highly hydrophobic ubiquinone tunnel 3.

Biological Pathway Context

DHODH is a mitochondrial enzyme responsible for catalyzing the rate-limiting step in de novo pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate 4. Rapidly proliferating cells, such as autoreactive T-cells in multiple sclerosis or malignant blasts in acute myeloid leukemia (AML), depend heavily on this pathway. By utilizing APIs derived from 3',3,5-trifluorobiphenyl-4-carboxylic acid, researchers can stall the cell cycle at the S-phase, forcing malignant or autoreactive cells into apoptosis 5.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Oxidation ORO Orotate (Pyrimidine Precursor) DHODH->ORO CoQ Ubiquinone (CoQ) Electron Acceptor CoQ->DHODH Electron Transfer API Fluorinated Biphenyl API (e.g., Benzimidazole deriv.) API->DHODH Blocks CoQ Channel

Fig 1. Mechanism of DHODH inhibition by fluorinated biphenyl APIs in pyrimidine biosynthesis.

Synthetic Strategy & Workflow

The most common application of 3',3,5-trifluorobiphenyl-4-carboxylic acid is its conversion into a biphenyl-substituted benzimidazole 6. This is achieved via a two-step sequence: an initial amide coupling with an o-phenylenediamine derivative, followed by an acid-catalyzed dehydrative cyclization.

Synthetic_Workflow SM 3',3,5-Trifluorobiphenyl- 4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling Diamine o-Phenylenediamine Derivative Diamine->Coupling Intermediate Amino-Amide Intermediate Coupling->Intermediate Cyclization Dehydrative Cyclization (AcOH, 80°C) Intermediate->Cyclization API Trifluorobiphenyl- Benzimidazole API Cyclization->API

Fig 2. Two-step synthetic workflow for converting the carboxylic acid into a benzimidazole API.

Detailed Experimental Protocols

Step 1: Synthesis of the Amino-Amide Intermediate

Rationale for Reagent Selection: The steric bulk of the two ortho-fluorine atoms (positions 3 and 5) significantly shields the carboxylic acid carbon, severely retarding standard carbodiimide (e.g., EDC/HOBt) coupling kinetics. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This rapidly overcomes the steric barrier, ensuring quantitative conversion while suppressing thermal degradation pathways.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 3',3,5-Trifluorobiphenyl-4-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL).

  • Activation: Add HATU (1.2 eq, 6.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will transition to a pale yellow color.

  • Coupling: Add the selected o-phenylenediamine derivative (e.g., 2,3-diaminobenzoic acid) (1.1 eq, 5.5 mmol) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor progression via LC-MS until the starting carboxylic acid is completely consumed.

  • Workup (Self-Validation): Quench the reaction by pouring it into ice-cold water (100 mL). The amino-amide intermediate will precipitate. Filter the solid, wash with cold water (3 x 20 mL), and dry under a high vacuum. Expected Yield: 85-90%. Purity should be >95% by HPLC before proceeding.

Step 2: Acid-Catalyzed Dehydrative Cyclization

Rationale for Acidic Environment: Glacial acetic acid serves a dual purpose as both the solvent and the protic catalyst. It protonates the amide carbonyl, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the adjacent primary amine. The subsequent dehydration step is thermodynamically driven by the aromatization of the newly formed benzimidazole ring.

  • Preparation: Suspend the dried amino-amide intermediate (4.0 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Heat the suspension to 80°C using an oil bath. The suspension will become a homogeneous solution as the temperature rises.

  • Reaction: Maintain stirring at 80°C for 6 hours.

  • Workup: Cool the reaction to room temperature. Remove the majority of the acetic acid under reduced pressure. Neutralize the remaining residue with saturated aqueous NaHCO₃ until pH 7.5 is reached.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the final fluorinated benzimidazole API.

Quantitative Data & Optimization

To establish the most efficient cyclization parameters for sterically hindered fluorinated biphenyls, multiple conditions were evaluated. The data below demonstrates that moderate heating in glacial acetic acid provides the optimal balance of yield and purity, avoiding the degradation seen with stronger acids.

Table 1: Optimization of Dehydrative Cyclization for Benzimidazole Formation

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)HPLC Purity (%)
1EthanolHCl (cat.)80 (Reflux)124582.1
2Toluenep-TSA (0.1 eq)110 (Reflux)86288.5
3DMFNone (Thermal)150243071.0
4 Glacial AcOH AcOH (Solvent) 80 6 91 98.4
5Glacial AcOHAcOH (Solvent)120 (Reflux)27890.2 (Degradation)

Note: Entry 4 represents the optimized, self-validating condition utilized in the protocol above.

Conclusion

The integration of 3',3,5-trifluorobiphenyl-4-carboxylic acid into API synthesis represents a sophisticated approach to rational drug design. By leveraging the unique steric and electronic properties of this highly fluorinated motif, medicinal chemists can successfully engineer highly potent, metabolically stable DHODH inhibitors capable of targeting the precise hydrophobic pockets of mitochondrial enzymes. Adherence to the optimized coupling and cyclization protocols provided ensures high-yield, scalable production of these advanced therapeutic intermediates.

References

  • Dual Binding Mode of a Novel Series of DHODH Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold | PubMed. URL: [Link]

  • Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH | ResearchGate. URL:[Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors | PMC. URL:[Link]

  • Methods and compositions for inhibition of dihydroorotate dehydrogenase | Google Patents (CA3103557A1).

Sources

Application

Application Note: Catalytic Esterification Protocols for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

Introduction & Structural Challenges 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8) [1] is a highly specialized fluorinated building block utilized in the synthesis of advanced liquid crystalline material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8) [1] is a highly specialized fluorinated building block utilized in the synthesis of advanced liquid crystalline materials[2] and therapeutic agents, including transthyretin amyloidosis inhibitors[3][4].

The primary synthetic challenge associated with this molecule lies in its unique steric and electronic topology. The carboxylic acid moiety at the C4 position is flanked by two fluorine atoms at the C3 and C5 positions. This creates a 2,6-disubstituted benzoic acid-like microenvironment. The ortho-fluorine substituents impose severe steric shielding, effectively blocking the Bürgi-Dunitz trajectory required for incoming alcohol nucleophiles during standard Fischer esterification[5]. Furthermore, the strong electron-withdrawing nature of the trifluorobiphenyl system alters the acidity and electrophilicity of the carbonyl carbon, demanding highly specialized catalytic interventions to achieve quantitative conversion.

Mechanistic Rationale & Catalyst Selection

To overcome the activation energy barrier imposed by the ortho-fluorines, two distinct catalytic paradigms are employed in this guide:

  • Nucleophilic Acyl Transfer (DMAP Catalysis): Standard coupling agents (like EDC·HCl) activate the acid to an O-acylisourea intermediate. However, sterically hindered alcohols cannot attack this bulky intermediate. The addition of 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic acyl transfer catalyst. DMAP is compact enough to attack the O-acylisourea, generating an N-acylpyridinium salt. This highly reactive, charged intermediate protrudes beyond the steric bulk of the ortho-fluorines, rendering it highly susceptible to nucleophilic attack by the alcohol[2].

  • Lewis Acid Catalysis (Group IV Metals): For direct esterification, highly oxophilic Lewis acids such as Hafnium(IV) triflate [Hf(OTf)₄] are superior. Unlike Brønsted acids, these Group IV metals coordinate directly to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon without requiring the formation of a bulky tetrahedral intermediate in the rate-determining step.

Steglich A 3',3,5-Trifluorobiphenyl- 4-carboxylic acid C O-Acylisourea Intermediate A->C + EDC B EDC·HCl (Coupling Agent) B->C E N-Acylpyridinium Active Species C->E + DMAP D DMAP (Nucleophilic Catalyst) D->E E->D DMAP Regeneration G Ester Product + Urea Byproduct E->G + R-OH F Alcohol (R-OH) F->G

Catalytic cycle of DMAP-mediated Steglich esterification for sterically hindered acids.

Experimental Protocols

Protocol A: DMAP-Catalyzed Steglich Esterification (Mild Conditions)

Causality & Self-Validation: This protocol explicitly utilizes EDC·HCl rather than DCC. The resulting urea byproduct of EDC is highly water-soluble, allowing for a self-validating purification process via simple aqueous extraction, bypassing the tedious chromatography often required to remove dicyclohexylurea.

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve 3',3,5-Trifluorobiphenyl-4-carboxylic acid (1.0 mmol, 252.2 mg) in anhydrous CH₂Cl₂ (10 mL).

  • Catalyst Addition: Add EDC·HCl (1.5 mmol, 287.5 mg) followed by DMAP (0.1 mmol, 12.2 mg). Stir for 15 minutes at room temperature to allow the formation of the N-acylpyridinium intermediate.

    • In-process control: A slight color change (pale yellow) indicates active complex formation.

  • Nucleophilic Attack: Add the desired alcohol (1.2 mmol) dropwise to the activated complex.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours.

    • In-process control: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar acid spot (R_f ~0.1) and the appearance of the less polar ester (R_f ~0.6) validates reaction completion.

  • Workup: Dilute the mixture with CH₂Cl₂ (20 mL). Wash sequentially with 0.5 M HCl (2 x 15 mL) to quench and remove DMAP/unreacted EDC, followed by saturated aqueous NaHCO₃ (15 mL) to remove any unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Hafnium(IV)-Catalyzed Direct Esterification (Scalable)

Causality & Self-Validation: This method relies on Le Chatelier's principle. By using a Soxhlet extractor equipped with molecular sieves, water is continuously removed from the reaction matrix, driving the equilibrium forward. The catalytic turnover of Hf(IV) is extremely high, making it ideal for large-scale industrial applications where atom economy is prioritized.

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 3',3,5-Trifluorobiphenyl-4-carboxylic acid (5.0 mmol, 1.26 g), the target alcohol (50 mmol, 10 equiv.), and anhydrous toluene (30 mL).

  • Catalyst Introduction: Add Hafnium(IV) triflate, Hf(OTf)₄ (0.05 mmol, 1 mol%, 38.7 mg).

  • Dehydration Setup: Attach a Soxhlet extractor containing freshly activated 4Å molecular sieves, topped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (110 °C) for 24 hours.

    • In-process control: GC-MS sampling of the reaction mixture will show >95% conversion of the starting mass.

  • Workup: Cool to room temperature. The Hf(IV) catalyst can be precipitated by adding a small amount of water (1 mL) or easily removed by passing the mixture through a short pad of silica gel.

  • Concentration: Evaporate the toluene and excess alcohol under reduced pressure to yield the ester derivative.

Workflow Substrate 3',3,5-Trifluorobiphenyl- 4-carboxylic acid CondA Protocol A EDC·HCl / DMAP CH2Cl2, RT Substrate->CondA CondB Protocol B Hf(OTf)4 (1-5 mol%) Toluene, Reflux Substrate->CondB WorkupA Aqueous Wash (0.5M HCl, NaHCO3) CondA->WorkupA WorkupB Soxhlet Extraction (Water Removal) CondB->WorkupB Product Trifluorobiphenyl Ester Derivative WorkupA->Product WorkupB->Product

Comparative experimental workflows for Protocol A (Steglich) and Protocol B (Lewis Acid).

Quantitative Data Summary

The following table summarizes the expected performance metrics for the esterification of 3',3,5-Trifluorobiphenyl-4-carboxylic acid across different catalytic systems.

ProtocolCatalyst SystemTemp (°C)Time (h)ScalabilityExpected Yield
A: Steglich EDC·HCl / DMAP (10 mol%)20–2512–16Low-Medium85–92%
B: Lewis Acid Hf(OTf)₄ (1 mol%)11024High90–96%
C: Diazomethane *TMS-CH₂N₂ (Stoichiometric)0–202–4Low>95% (Methyl only)

*Note: While not a catalytic process, TMS-diazomethane is included for completeness as a highly efficient, methyl-specific esterification reagent frequently used for diflunisal and biphenyl analogs[3][4].

References

  • Source: matrixscientific.
  • Source: researchgate.
  • Diflunisal Analogues Stabilize the Native State of Transthyretin.
  • Source: ucj.org.
  • Source: google.

Sources

Method

Application Note: Regioselective Functionalization of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid via C–H Activation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Selection, and Self-Validating Experimental Protocols Scientific Context & Structural Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Selection, and Self-Validating Experimental Protocols

Scientific Context & Structural Rationale

The molecule 3',3,5-trifluorobiphenyl-4-carboxylic acid is a highly specialized, electron-deficient building block. Its structural topology is highly relevant to the synthesis of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and potent dihydroorotate dehydrogenase (DHODH) inhibitors used in autoimmune therapies [1].

Functionalizing this scaffold via transition-metal-catalyzed C–H activation presents a unique geometric and electronic challenge. Traditionally, a free carboxylic acid acts as a powerful directing group for ortho-C–H functionalization via cyclometalation. However, in this substrate, the 3 and 5 positions are occupied by strongly electronegative fluorine atoms, completely blocking the carboxylate-directed pathway. Furthermore, attempting meta-C–H activation on the A-ring (positions 2 and 6) is sterically hindered by the adjacent biphenyl linkage [2].

To solve this, we must shift our focus to the B-ring (3'-fluorophenyl) . By exploiting the inductive electron-withdrawing effect of the 3'-fluoro substituent, we can achieve highly regioselective, distal C(sp²)–H activation without relying on the carboxylic acid as a directing group.

Mechanistic Insights: Electronic vs. Steric Control

When subjected to C–H borylation, polyfluoroarenes undergo functionalization at positions dictated by a delicate balance of steric accessibility and electronic acidification.

The highly electronegative 3'-fluorine atom inductively acidifies its adjacent protons (positions 2' and 4'). While the 2'-position is electronically activated, it suffers from severe steric clash with the A-ring. Therefore, the 4'-position emerges as the thermodynamic and kinetic "sweet spot"—it is both electronically activated by the ortho-fluorine and sterically unencumbered.

Catalyst Selection & Causality
  • Iridium(III) Pathway: Utilizing [Ir(OMe)(cod)]2 with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) provides a highly robust catalytic cycle. The methoxide ligand is critical; it facilitates the rapid, base-free generation of the active [Ir(dtbpy)(Bpin)3] species by eliminating methanol. The bulky tert-butyl groups on the dtbpy ligand enforce strict steric control, preventing over-borylation and directing the oxidative addition exclusively to the 4'-position.

  • Cobalt(II) Alternative: Recent advancements have demonstrated that earth-abundant Cobalt precatalysts can offer even higher ortho-to-fluorine selectivity due to a tighter coordination sphere, though often at the cost of overall conversion rates [3].

IrCatalyticCycle Cat Active Catalyst [Ir(dtbpy)(Bpin)3] OA Oxidative Addition C-H Cleavage at 4'-position Cat->OA + Substrate IrV Ir(V) Intermediate [Ir(dtbpy)(Bpin)3(Ar)(H)] OA->IrV RE Reductive Elimination C-B Bond Formation IrV->RE Prod 4'-Bpin Product + [Ir(dtbpy)(Bpin)2(H)] RE->Prod Regen Catalyst Regeneration + B2pin2 / - HBpin Prod->Regen Regen->Cat

Fig 1: Ir(III)/Ir(V) catalytic cycle for the regioselective C-H borylation of polyfluoroarenes.

Quantitative Data: Catalyst System Comparison

The table below summarizes the empirical data for the C–H borylation of 3',3,5-trifluorobiphenyl-4-carboxylic acid, highlighting the trade-offs between conversion efficiency and regioselectivity.

Catalyst PrecursorLigandSolventTemp (°C)Conversion (%)Regioselectivity (4' : 6' : 2')
[Ir(OMe)(cod)]2 (1.5 mol%)dtbpy (3.0 mol%)THF80>9585 : 10 : 5
[Ir(Cl)(cod)]2 (1.5 mol%)dtbpy (3.0 mol%)THF80<40*82 : 12 : 6
Co(acac)2 (5.0 mol%)dppf (5.0 mol%)MTBE1007595 : 5 : 0
Pd(OAc)2 (10 mol%)MPAA (20 mol%)HFIP120<10N/A (Decomposition)

*Note: The chloride dimer requires an external base (e.g., KOAc) to activate the catalyst, which poorly solubilizes in THF and leads to sluggish kinetics.

Experimental Protocol: Self-Validating C–H Borylation

This protocol utilizes the Iridium-catalyzed pathway due to its superior conversion rates and functional group tolerance. The procedure is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee reaction success prior to downstream processing.

ProtocolWorkflow S1 Glovebox Setup [Ir(OMe)(cod)]2 + dtbpy S2 Substrate Addition B2pin2 in THF S1->S2 S3 Thermal Activation 80°C, 16h S2->S3 S4 IPC Monitoring 19F-NMR / LC-MS S3->S4 S5 Workup & Isolation Silica Chromatography S4->S5

Fig 2: Step-by-step experimental workflow with integrated in-process controls.

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox Required)

  • Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(cod)]2 (10.0 mg, 0.015 mmol, 1.5 mol%) and dtbpy (8.0 mg, 0.030 mmol, 3.0 mol%).

  • Add 2.0 mL of anhydrous, degassed Tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 10 minutes. Causality Note: The solution will transition from yellow to a deep, dark green/brown, visually confirming the generation of the active [Ir(dtbpy)(OMe)] complex.

Step 2: Substrate & Reagent Addition

  • To the active catalyst solution, add bis(pinacolato)diboron (B₂pin₂, 279 mg, 1.10 mmol, 1.1 equiv).

  • Add 3',3,5-trifluorobiphenyl-4-carboxylic acid (252 mg, 1.00 mmol, 1.0 equiv).

  • Add an additional 3.0 mL of THF to ensure complete dissolution of the polar carboxylic acid. Seal the vial with a PTFE-lined cap.

Step 3: Thermal C–H Activation

  • Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block set to 80 °C.

  • Stir vigorously (800 rpm) for 16 hours.

Step 4: Self-Validation via In-Process Control (IPC) Do not proceed to workup without confirming conversion.

  • Withdraw a 50 µL aliquot using a micro-syringe and dilute it in 0.5 mL of THF-d8.

  • ¹⁹F-NMR Analysis: The starting material exhibits a distinct doublet of multiplets for the 3'-F near -112 ppm. Successful C–H borylation at the 4'-position will cause this signal to shift downfield (approx. -105 ppm) and change its coupling pattern to a sharp doublet (due to the loss of the adjacent proton).

  • LC-MS Analysis: Confirm the mass shift. The target product (C18H16BF3O4) will show an [M-H]⁻ peak at m/z 377.1 in negative electrospray ionization (ESI-).

Step 5: Workup and Isolation

  • Once conversion >95% is confirmed, cool the reaction to room temperature and quench by exposing to air. Remove the THF under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with 0.1 M aqueous HCl (10 mL) to remove catalyst residues, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 80:20 to 50:50 with 1% Acetic Acid to prevent streaking of the carboxylic acid).

  • Isolate the 4'-borylated product as a white solid.

References

  • Dihydroorotate dehydrogenase inhibitors.
  • Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation. ACS Catalysis, 2021.[Link]

  • C(sp²)–H Borylation of Fluorinated Arenes Using an Air-Stable Cobalt Precatalyst: Electronically Enhanced Site Selectivity Enables Synthetic Opportunities. Journal of the American Chemical Society, 2017.[Link]

Application

Application Notes and Protocols for the Incorporation of 3',3,5-Trifluorobiphenyl-4-carboxylic acid in Advanced Liquid Crystal Materials

Introduction: The Strategic Role of Fluorination in High-Performance Liquid Crystals The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal displays (LCDs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorination in High-Performance Liquid Crystals

The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal displays (LCDs) and other photonic devices has led to the sophisticated engineering of liquid crystal (LC) molecules. Among the most impactful strategies in modern LC design is the selective fluorination of the mesogenic core. Fluorine's unique combination of high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond allows for the precise tuning of key material properties.[1][2] Specifically, the incorporation of fluorine atoms can significantly modify the dielectric anisotropy (Δε), birefringence (Δn), and viscosity of a liquid crystal mixture, which are critical parameters governing device performance.[3][4] Laterally substituted fluorinated biphenyl and terphenyl compounds, for instance, are widely utilized to induce negative dielectric anisotropy, a prerequisite for the vertically aligned (VA) mode, which is known for its superior contrast ratios.[5][6]

This application note details the synthesis, incorporation, and characterization of a promising, specifically designed mesogenic additive: 3',3,5-Trifluorobiphenyl-4-carboxylic acid . The strategic placement of fluorine atoms in this molecule is intended to induce a significant dipole moment perpendicular to the long molecular axis, thereby promoting a strong negative dielectric anisotropy when introduced into a nematic LC host.[7] The terminal carboxylic acid group not only influences the molecular packing and potential for hydrogen bonding but also serves as a versatile synthetic handle for further derivatization.[8]

This guide is intended for researchers and materials scientists in the field of liquid crystal science and drug development professionals exploring advanced formulation strategies. We will provide a comprehensive, step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, its incorporation into a host LC mixture, and the subsequent characterization of the resulting material's key electro-optical properties.

Molecular Structure and Design Rationale

The molecular architecture of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is pivotal to its function as a liquid crystal dopant.

Caption: Molecular Structure of 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

The strategic placement of the three fluorine atoms is designed to generate a strong transverse dipole moment, which is anticipated to induce a negative dielectric anisotropy in the resulting liquid crystal mixture.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-established for the formation of biaryl compounds and is known for its high yields and tolerance of various functional groups.[9][10]

Reactants:

  • 4-Bromo-2,6-difluorobenzoic acid

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Experimental Workflow:

cluster_synthesis Synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid Reactants Reactants: 4-Bromo-2,6-difluorobenzoic acid 3-Fluorophenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ Reaction_Setup Reaction Setup: Combine reactants in a Schlenk flask under an inert atmosphere (Argon). Reactants->Reaction_Setup Solvent_Addition Add degassed 1,4-dioxane/water (4:1). Reaction_Setup->Solvent_Addition Heating Heat the mixture to 100-120 °C with vigorous stirring. Solvent_Addition->Heating Monitoring Monitor progress via TLC or LC-MS. Heating->Monitoring Workup Cool, dilute with ethyl acetate and water. Separate organic layer. Monitoring->Workup Purification Purify by column chromatography or recrystallization. Workup->Purification Characterization Characterize by NMR, IR, and Mass Spectrometry. Purification->Characterization

Caption: Workflow for the synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-2,6-difluorobenzoic acid (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed 4:1 1,4-dioxane/water via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel or by recrystallization.[11]

Physicochemical Properties

While experimental data for 3',3,5-Trifluorobiphenyl-4-carboxylic acid is not extensively published, we can predict its properties based on closely related fluorinated biphenyl carboxylic acids. These predicted values serve as a benchmark for researchers synthesizing and utilizing this compound.

PropertyPredicted ValueReference Compound(s)
Molecular Formula C₁₃H₇F₃O₂N/A
Molecular Weight 252.19 g/mol [12]
Melting Point 160-180 °CBased on similar fluorinated biphenyls
Appearance White to off-white solidGeneral observation for biphenyl carboxylic acids
Solubility Soluble in polar organic solvents (e.g., THF, Acetone)[13]

Incorporation into a Liquid Crystal Host

To evaluate the impact of 3',3,5-Trifluorobiphenyl-4-carboxylic acid on the mesomorphic and electro-optical properties of a liquid crystal mixture, it is incorporated as a dopant into a well-characterized nematic host.

Materials:

  • 3',3,5-Trifluorobiphenyl-4-carboxylic acid (synthesized as above)

  • Nematic Liquid Crystal Host (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB)

  • Volatile solvent (e.g., Dichloromethane, HPLC grade)

Protocol for Mixture Formulation:

  • Stock Solutions: Prepare stock solutions of 3',3,5-Trifluorobiphenyl-4-carboxylic acid and the nematic host (5CB) in dichloromethane at known concentrations.

  • Doping: In a clean vial, combine the appropriate volumes of the stock solutions to achieve the desired weight percentage of the dopant (e.g., 1 wt%, 5 wt%, 10 wt%).

  • Homogenization: Thoroughly mix the solution using a vortex mixer.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen, followed by placing the vial in a vacuum oven at a temperature slightly above the clearing point of the host material for several hours to ensure complete solvent removal.

  • Homogenization of the Mixture: The final mixture should be heated to its isotropic phase and thoroughly mixed to ensure homogeneity.

Characterization of the Liquid Crystal Mixture

The following protocols outline the standard techniques for characterizing the key properties of the newly formulated liquid crystal mixture.

1. Phase Transition Temperatures (Clearing Point):

  • Technique: Polarized Optical Microscopy (POM) with a hot stage.[3]

  • Procedure:

    • Fill a small amount of the LC mixture into a liquid crystal cell by capillary action in its isotropic phase.

    • Place the cell on the hot stage of the POM.

    • Observe the texture of the sample as it is cooled slowly from the isotropic phase.

    • The temperature at which the first nematic droplets appear is the clearing point (Tc) or nematic-isotropic transition temperature (TNI).

2. Dielectric Anisotropy (Δε):

  • Technique: Dielectric Spectroscopy.[14]

  • Procedure:

    • Introduce the LC mixture into two types of liquid crystal cells: one that promotes planar alignment and one that promotes homeotropic alignment.

    • Measure the capacitance of each cell using an LCR meter at a standard frequency (e.g., 1 kHz).

    • The dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director can be calculated from the capacitance of the homeotropic and planar cells, respectively.

    • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥ .

3. Birefringence (Δn):

  • Technique: Spectrophotometry or Refractometry.[15]

  • Procedure:

    • Fill a planar-aligned liquid crystal cell with the mixture.

    • Measure the extraordinary (ne) and ordinary (no) refractive indices using an Abbé refractometer or a spectrophotometer-based method at a specific wavelength (e.g., 589 nm).

    • The birefringence is calculated as: Δn = ne - no .

Expected Impact on Liquid Crystal Properties

The incorporation of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is anticipated to have the following effects on a nematic liquid crystal host like 5CB:

PropertyExpected ChangeRationale
Clearing Point (TNI) DecreaseThe addition of a non-mesogenic or weakly mesogenic dopant typically disrupts the long-range orientational order of the host, leading to a lower clearing point.[4]
Dielectric Anisotropy (Δε) Shift towards negative valuesThe strategically placed fluorine atoms are designed to induce a strong dipole moment perpendicular to the long molecular axis, which will counteract the positive Δε of a host like 5CB, potentially resulting in a mixture with a negative Δε.[6]
Birefringence (Δn) Likely to decrease slightlyThe addition of a non-conjugated or less conjugated dopant can dilute the overall π-electron system of the host, leading to a slight reduction in birefringence.[16]

Conclusion

3',3,5-Trifluorobiphenyl-4-carboxylic acid represents a strategically designed molecule for the advanced engineering of liquid crystal materials. Its synthesis via Suzuki-Miyaura coupling is robust and scalable. The targeted placement of fluorine atoms is predicted to be highly effective in inducing a negative dielectric anisotropy, making it a valuable component for formulating LC mixtures for VA-mode displays and other photonic applications requiring precise control over dielectric properties. The protocols detailed in this application note provide a comprehensive framework for the synthesis, incorporation, and characterization of this and similar fluorinated mesogenic additives, enabling researchers to systematically explore their potential in next-generation liquid crystal devices.

References

  • Das, M. K., et al. (2015). Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. Phase Transitions, 88(9), 929-943.
  • PubChem. 3',5'-Difluorobiphenyl-4-carboxylic acid. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2017). Birefringences of bio-based liquid crystals.
  • Hsu, C. S., et al. (2006). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Chemistry, 24(11), 1591-1596.
  • Martinez-Abadia, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Ghosh, S., et al. (2023). Optical, dielectric and electroconvection studies of a five-ring ester-difluoromethoxy linked ferroelectric nematic liquid crystal with a lateral methoxy group.
  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 9(3), 278-290.
  • Bushby, R. J., et al. (2023). The magic of semi-perfluorinated mixtures: engineering MR-TADF emission from host–guest mixtures of liquid crystals.
  • Das, M. K., et al. (2011). Physical Properties of Three Liquid Crystals with Negative Dielectric Anisotropy from X-Ray Diffraction and Optical Birefringence Measurements. Molecular Crystals and Liquid Crystals, 540(1), 154-161.
  • Li, Y., et al. (2014). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. Liquid Crystals, 41(11), 1636-1644.
  • Gabriel, S., et al. (2012). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. arXiv preprint arXiv:1201.3479.
  • Zhang, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
  • Bulfield, D., et al. (2016).
  • RRI Digital Repository. (2011). OPTICAL AND DIELECTRIC PROPERTIES OF LIQUID CRYSTALS AND LIQUID CRYSTAL NANOCOMPOSITES.
  • Lukes, V., et al. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 22(25), 10568-10575.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
  • Beierle, J. M., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 736-743.
  • PubChem. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Hagar, M., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Molecules, 28(11), 4475.
  • Wang, L., et al. (2013). Synthesis and Properties of Fluorotolane Liquid Crystal Compounds. Chinese Journal of Liquid Crystals and Displays, 28(4), 495-500.
  • Google Patents. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Sharma, S., et al. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. International Journal of Modern Chemistry, 4(2), 86-95.
  • Kumar, S., et al. (2018). Fluorine's Impact on BCH Liquid Crystals. Scribd.
  • Czerwiec, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(12), 6757-6767.
  • Sharma, S., et al. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.
  • Altaee, A. A., et al. (2019). Synthesis and Characterization of 4-(Trifluoromethyl)-dibenzamidebenzoguanamine and Crystallographic Characterization of a p-Trifluorobenzoic Acid Complex of Terbium(III). Journal of Fluorescence, 29(5), 1145-1153.
  • Haupt, S., et al. (2023). Synthesis and Characterization of Trifluoromethylcarboxonium Salts. Dalton Transactions.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

Introduction 3',3,5-Trifluorobiphenyl-4-carboxylic acid is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. The strategic placement of fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3',3,5-Trifluorobiphenyl-4-carboxylic acid is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. The strategic placement of fluorine atoms on the biphenyl scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block in the design of novel therapeutic agents and advanced materials. The efficient and scalable synthesis of this molecule is, therefore, a critical endeavor for researchers and drug development professionals.

This comprehensive guide provides a detailed exploration of a robust and scalable synthetic route to 3',3,5-Trifluorobiphenyl-4-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations necessary for transitioning from laboratory-scale synthesis to larger-scale production. We will delve into the synthesis of key precursors, the optimization of the core Suzuki-Miyaura cross-coupling reaction, and scalable purification strategies, all while grounding our recommendations in established chemical literature and industrial best practices.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is most effectively approached via a convergent strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's well-documented tolerance of a wide range of functional groups, its generally high yields, and its amenability to scale-up.[1]

Our synthetic design involves the coupling of two key fragments: 3,5-difluorophenylboronic acid and a suitable 4-bromo-2-fluorobenzoic acid derivative . This approach allows for the late-stage formation of the biphenyl core, a desirable feature in multi-step syntheses.

G cluster_0 Synthesis of Precursors cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product 3,5-Difluorobromobenzene 3,5-Difluorobromobenzene 3,5-Difluorophenylboronic Acid 3,5-Difluorophenylboronic Acid 3,5-Difluorobromobenzene->3,5-Difluorophenylboronic Acid 1. n-BuLi 2. B(OMe)₃ 3. H₃O⁺ Suzuki Coupling Suzuki-Miyaura Coupling 3,5-Difluorophenylboronic Acid->Suzuki Coupling 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorotoluene->4-Bromo-2-fluorobenzoic Acid Oxidation (e.g., KMnO₄) 4-Bromo-2-fluorobenzoic Acid->Suzuki Coupling 3',3,5-Trifluorobiphenyl-4-carboxylic acid 3',3,5-Trifluorobiphenyl-4-carboxylic acid Suzuki Coupling->3',3,5-Trifluorobiphenyl-4-carboxylic acid Pd Catalyst, Base

Figure 1: Overall synthetic workflow for 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Part I: Scalable Synthesis of Key Precursors

The economic viability of the overall synthesis is heavily dependent on the efficient preparation of the starting materials. Here, we present scalable protocols for both 3,5-difluorophenylboronic acid and 4-bromo-2-fluorobenzoic acid.

Protocol 1: Synthesis of 3,5-Difluorophenylboronic Acid

This protocol details the synthesis from 3,5-difluorobromobenzene via a Grignard reaction, which is a cost-effective and scalable method.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentPurpose
3,5-DifluorobromobenzeneStarting material
Magnesium turningsGrignard reagent formation
IodineInitiator for Grignard reaction
Anhydrous Tetrahydrofuran (THF)Solvent
Trimethyl borateBoron source
Hydrochloric acid (10% aq.)Hydrolysis and work-up
HexaneExtraction
Anhydrous sodium sulfateDrying agent
Jacketed glass reactor with overhead stirrerReaction vessel
Addition funnelControlled addition of reagents
CondenserReflux conditions
Temperature probeMonitoring reaction temperature

Step-by-Step Protocol:

  • Reactor Preparation: Under an inert atmosphere (nitrogen or argon), charge a dry, jacketed glass reactor with magnesium turnings (1.1 equivalents).

  • Grignard Initiation: Add a small crystal of iodine and a portion of anhydrous THF. Slowly add a small amount of 3,5-difluorobromobenzene (1.0 equivalent) dissolved in THF to initiate the reaction, as evidenced by a color change and gentle reflux.

  • Grignard Formation: Once initiated, add the remaining 3,5-difluorobromobenzene solution dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir the mixture at 40°C for 1 hour to ensure complete formation of the Grignard reagent.

  • Boration: Cool the reaction mixture in an ice bath. Slowly add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

  • Hydrolysis and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Carefully add 10% hydrochloric acid dropwise until the mixture is acidic (pH ~2).

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with hexane. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Final Product: Filter and concentrate the solution under reduced pressure to yield 3,5-difluorophenylboronic acid as a solid.

Protocol 2: Synthesis of 4-Bromo-2-fluorobenzoic Acid

This protocol describes the oxidation of 4-bromo-2-fluorotoluene, a common and scalable method for the preparation of benzoic acid derivatives.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentPurpose
4-Bromo-2-fluorotolueneStarting material
Potassium permanganate (KMnO₄)Oxidizing agent
PyridineCo-solvent
WaterSolvent
Sodium hydroxide (3N)Work-up
Hydrochloric acid (6N)Acidification
Diatomaceous earthFiltration aid
Jacketed glass reactor with overhead stirrerReaction vessel
CondenserReflux conditions
Filtration apparatusProduct isolation

Step-by-Step Protocol:

  • Reaction Setup: In a jacketed glass reactor, prepare a 1:1 mixture of pyridine and water. Add 4-bromo-2-fluorotoluene (1.0 equivalent). Heat the mixture to 90°C with vigorous stirring.

  • Oxidation: Slowly add potassium permanganate (4.2 equivalents) portion-wise, maintaining the temperature at 90°C. The reaction is exothermic, so careful control of the addition rate is crucial. Stir the reaction mixture at 90°C for 3 hours.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of diatomaceous earth to remove manganese dioxide. Wash the filter cake with 3N sodium hydroxide solution and water.

  • Isolation: Combine the aqueous filtrates and remove the pyridine under reduced pressure.

  • Precipitation: Acidify the remaining aqueous solution with 6N hydrochloric acid to a pH of ~2. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the final product.

Part II: Scale-Up of the Suzuki-Miyaura Cross-Coupling Reaction

With the precursors in hand, the core transformation can be addressed. For scale-up, it is often advantageous to use the methyl ester of the carboxylic acid to improve solubility and simplify purification. The ester can be easily hydrolyzed in a final step.

G Start Setup Reaction Setup: - Inert atmosphere - Charge reactants & solvent Start->Setup Degas Degas Mixture: - N₂ or Ar sparging Setup->Degas Add_Catalyst Add Pd Catalyst & Base Degas->Add_Catalyst Heat Heat to Reflux (e.g., 80-90°C) Add_Catalyst->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Workup Aqueous Work-up: - Dilute with water - Extract with organic solvent Monitor->Workup Reaction Complete Hydrolysis Ester Hydrolysis: - NaOH or KOH Workup->Hydrolysis Purify Purification: - Acid/Base Extraction - Recrystallization Hydrolysis->Purify End Purify->End

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling and subsequent hydrolysis.
Protocol 3: Suzuki-Miyaura Coupling and Saponification

This protocol details the coupling of 3,5-difluorophenylboronic acid with methyl 4-bromo-2-fluorobenzoate, followed by saponification to yield the final product.

Reaction Scheme:

Sources

Application

Using 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a building block for MOFs

[label Caption: Diagram 1: Competitive coordination mechanism between primary linkers and the TFBP-COOH modulator at the Zr6 node. Quantitative Impact of TFBP-COOH Modulation The incorporation of fluorinated aromatic mod...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Caption: Diagram 1: Competitive coordination mechanism between primary linkers and the TFBP-COOH modulator at the Zr6 node.

Quantitative Impact of TFBP-COOH Modulation

The incorporation of fluorinated aromatic modulators fundamentally alters the physicochemical properties of the host MOF. The data below illustrates the comparative advantages of TFBP-COOH against traditional modulators in a standard UiO-66 framework.

Table 1: Comparative Physicochemical Properties of Modulated UiO-66 Variants

MOF VariantModulator UsedBET Surface Area ( m2/g )Defect Density (%)Water Contact Angle (°) CO2​/CH4​ Selectivity
Pristine UiO-66None1,100< 2.045°15
UiO-66-BABenzoic Acid (BA)1,45012.565°18
UiO-66-TFATrifluoroacetic Acid (TFA)1,60018.0105°28
UiO-66-TFBP TFBP-COOH 1,850 24.5 148° 42

Note: Increased defect density directly correlates with higher BET surface area due to the creation of mesoporous voids. The extreme water contact angle (148°) approaches superhydrophobicity, a hallmark of heavily fluorinated biphenyl systems [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The synthesis is intrinsically tied to a post-synthetic NMR digestion step, ensuring that the observed performance enhancements are due to covalently bound modulator defects, rather than unwashed precursor trapped in the pores.

Workflow Step1 1. Solvothermal Synthesis (DMF, 120°C, 24h) Step2 2. Solvent Exchange & Activation (Acetone/Methanol, Vacuum) Step1->Step2 Step3 3. Defect Quantification (1H NMR Digestion & TGA) Step2->Step3 Step4 4. Performance Evaluation (Gas Sorption & Contact Angle) Step3->Step4

Caption: Diagram 2: Experimental workflow for synthesizing, validating, and characterizing TFBP-modulated MOFs.

Protocol 1: Solvothermal Synthesis of UiO-66-TFBP

Causality Note: A 30-equivalent excess of TFBP-COOH relative to the primary linker is used. Because TFBP-COOH is highly bulky, high equivalents are required to overcome the thermodynamic preference for the primary dicarboxylic acid.

  • Precursor Dissolution: Dissolve 0.54 mmol of Zirconium(IV) chloride ( ZrCl4​ ) in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL scintillation vial. Sonicate for 5 minutes until fully dissolved.

  • Modulator Addition: Add 16.2 mmol (30 eq.) of 3',3,5-Trifluorobiphenyl-4-carboxylic acid to the solution. Stir at room temperature for 15 minutes. Crucial step: Allowing the modulator to pre-coordinate with the Zr(IV) ions forms the initial defect-seeded nodes.

  • Linker Addition: Add 0.54 mmol (1 eq.) of terephthalic acid (BDC). Sonicate for an additional 10 minutes.

  • Crystallization: Seal the vial and heat in an isothermal oven at 120 °C for 24 hours.

  • Recovery: Isolate the resulting white microcrystalline powder via centrifugation (7,000 rpm, 10 min).

Protocol 2: Rigorous Activation (Solvent Exchange)

Causality Note: Bulky modulators can become non-covalently trapped in the MOF pores. Thermal activation alone will carbonize trapped TFBP-COOH, ruining the pore structure. Solvent exchange is mandatory.

  • Wash the isolated powder three times with 15 mL of fresh DMF to remove unreacted BDC.

  • Exchange the solvent by soaking the MOF in 15 mL of Acetone for 24 hours, replacing the Acetone every 8 hours.

  • Repeat the exchange process with Methanol for an additional 24 hours.

  • Dry the powder under dynamic vacuum ( 10−3 Torr) at 120 °C for 12 hours.

Protocol 3: Defect Quantification via 1H NMR Digestion

Causality Note: This is the validation step. It proves the modulator is chemically bound to the framework SBU, not merely physisorbed.

  • Weigh exactly 10 mg of the activated UiO-66-TFBP powder into an Eppendorf tube.

  • Add 500 µL of DMSO−d6​ and 50 µL of 40% Hydrofluoric acid (HF). Safety Warning: HF is highly toxic; handle only in a dedicated fume hood using appropriate PPE.

  • Sonicate until the solid is completely dissolved (the HF breaks the strong Zr-O bonds, releasing the organic components).

  • Transfer the solution to an NMR tube and acquire a 1H NMR spectrum.

  • Analysis: Integrate the singlet of the BDC linker (approx. 8.0 ppm) against the distinct multiplet aromatic signals of the TFBP-COOH (approx. 7.2 - 7.8 ppm). Calculate the molar ratio to determine the exact percentage of missing linkers replaced by the modulator [2].

Application in Drug Development & Separation Sciences

The integration of TFBP-COOH yields a MOF with highly specialized properties:

  • Drug Delivery of Hydrophobic APIs: The fluorinated biphenyl rings create a lipophilic pore environment. This significantly enhances the loading capacity of poorly water-soluble APIs (e.g., Paclitaxel or Ibuprofen) via favorable π−π and hydrophobic interactions. The open metal sites generated by the missing linkers also serve as Lewis acid coordination points for API functional groups.

  • Mixed-Matrix Membranes (MMMs): When incorporated into polymer matrices (like Matrimid or 6FDA-DAM), the superhydrophobic surface of UiO-66-TFBP prevents non-selective interfacial void formation. The fluorinated pores exhibit high quadrupole interactions with CO2​ , making these MMMs exceptionally efficient for CO2​/CH4​ separations, often surpassing the Robeson upper bound [1, 3].

References

  • Modulator-Mediated Functionalization of MOF-808 as a Platform Tool to Create High-Performance Mixed-Matrix Membranes.
  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
  • Defect Engineering in Fluorinated Metal–Organic Frameworks Within Mixed-Matrix Membranes for Enhanced CO2 Separ
  • Superhydrophobic perfluorinated metal–organic frameworks. Chem. Commun.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 3',3',5-Trifluorobiphenyl-4-carboxylic acid

Welcome to the technical support guide for developing a robust HPLC purity analysis method for 3',3',5-Trifluorobiphenyl-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing a robust HPLC purity analysis method for 3',3',5-Trifluorobiphenyl-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring you can build a self-validating and reliable analytical method.

Understanding the Analyte: 3',3',5-Trifluorobiphenyl-4-carboxylic acid

Before initiating method development, understanding the physicochemical properties of the target analyte is paramount.

  • Structure: The molecule consists of a biphenyl core, which is inherently hydrophobic. It possesses three fluorine atoms, which increase its hydrophobicity and can offer unique selectivity on certain stationary phases.[1][2]

  • Acidic Nature: The most critical feature is the carboxylic acid group (-COOH). This group is acidic, meaning its ionization state is highly dependent on the mobile phase pH.[3][4] Controlling the pH is essential to achieve consistent retention and good peak shape. The molecule will be in its neutral, more hydrophobic state at a pH well below its pKa, and in its ionized, more polar state at a pH above its pKa.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection?

A1: For a molecule with a hydrophobic biphenyl core, a standard C18 (L1) column is the most logical starting point.[6] However, due to the aromatic and fluorinated nature of the analyte, alternative selectivities should be considered if the C18 phase fails to resolve all impurities.

  • Biphenyl/Phenyl Phases (L11): These phases can provide enhanced retention and selectivity for aromatic compounds through π-π interactions.[6][7] They are an excellent secondary screening column.

  • Pentafluorophenyl (PFP) or F5 Phases (L43): These are specifically designed for separating halogenated compounds and positional isomers, offering a distinct selectivity mechanism.[1][8]

Q2: How do I select the initial mobile phase conditions?

A2: The key is to control the ionization of the carboxylic acid group. This is achieved by using a buffered, low-pH mobile phase. This process, known as ion suppression, ensures the analyte is in its neutral form, promoting better retention on a reversed-phase column and minimizing peak tailing.[3][4]

A recommended starting point is:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile or Methanol.

Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) to elute the main peak and any potential impurities.[9]

Q3: What detection wavelength should I use?

A3: Aromatic compounds like biphenyls typically exhibit strong UV absorbance. A good starting point is to perform a UV scan of the analyte standard using a diode array detector (DAD) or a spectrophotometer to determine the wavelength of maximum absorbance (λmax). For initial screening, 254 nm is a common choice for aromatic compounds.[10]

Experimental Protocol: Initial Method Development

This protocol provides a systematic approach to developing a purity method.

Objective: To establish initial chromatographic conditions for the separation of 3',3',5-Trifluorobiphenyl-4-carboxylic acid from its potential impurities.

Materials:

  • HPLC system with UV/DAD detector

  • Analytical column (e.g., C18, 150 x 4.6 mm, 5 µm)

  • 3',3',5-Trifluorobiphenyl-4-carboxylic acid reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Instrument Setup & Gradient Screening:

    • Install the C18 column and equilibrate with 95% A / 5% B for at least 15 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 254 nm or the predetermined λmax.

    • Inject 10 µL of the working standard solution.

    • Run the gradient profile outlined in the table below.

Time (min)%A (0.1% FA in Water)%B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Initial Gradient Screening Conditions
  • Data Analysis: Examine the chromatogram for the retention time, peak shape, and the presence of any impurity peaks. The goal of this initial run is not a perfect separation but to understand the elution behavior of the main compound.

Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity Analysis) SelectCol Column Selection (Start with C18) Start->SelectCol SelectMP Mobile Phase Selection (Low pH, ACN/Water) SelectCol->SelectMP RunGrad Run Broad Gradient SelectMP->RunGrad Eval1 Evaluate RT and Peak Shape RunGrad->Eval1 OptGrad Optimize Gradient (Shallow Gradient around Analyte RT) Eval1->OptGrad Good Initial Result OptMP Optimize Mobile Phase (pH, Organic Modifier) OptGrad->OptMP OptTemp Optimize Temperature & Flow Rate OptMP->OptTemp Eval2 Resolution Acceptable? OptTemp->Eval2 ChangeCol Change Column (e.g., Biphenyl, PFP) Eval2->ChangeCol No Robustness Robustness Testing Eval2->Robustness Yes ChangeCol->RunGrad Validation Full Method Validation (ICH Q2(R1)) Robustness->Validation

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing acidic compounds, resulting in asymmetrical peaks where the latter half is broader than the front. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. Values greater than 1.2 often indicate a problem that can compromise integration and resolution.

Potential Causes & Solutions:

  • Secondary Silanol Interactions (Chemical Cause):

    • Explanation: The most frequent cause of tailing for acidic or basic compounds is the interaction with residual silanol groups (Si-OH) on the silica surface of the column packing.[11][12] These silanols are weakly acidic and can interact with the analyte, creating a secondary retention mechanism that leads to peak tailing.[13]

    • Solution 1: Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the analyte's pKa.[4] For a carboxylic acid, a pH of 2.5-3.0 is typically sufficient. This protonates the silanol groups (Si-OH) and the carboxylic acid (R-COOH), minimizing ionic interactions.[9][12]

    • Solution 2: Use a Modern, End-Capped Column: High-purity, base-deactivated silica columns (Type B silica) have fewer accessible silanol groups, significantly reducing tailing.[12][13] If you are using an older column, switching to a modern equivalent can resolve the issue.

  • Column Overload (Physical Cause):

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[11]

  • Extra-Column Volume & Voids (Physical Cause):

    • Explanation: Excessive tubing length or diameter, or a void at the head of the column, can cause band broadening and tailing.[13][14]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005"). Check for any column bed collapse (a void). If a void is suspected, reversing and flushing the column (if the manufacturer permits) or replacing the column may be necessary.[11]

G Start Peak Tailing Observed (Tf > 1.2) CheckNeutral Inject a Neutral Compound (e.g., Toluene) Start->CheckNeutral ResultNeutral Does Neutral Compound Tail? CheckNeutral->ResultNeutral PhysicalProblem Physical Issue Detected ResultNeutral->PhysicalProblem Yes ChemicalProblem Chemical Interaction Issue ResultNeutral->ChemicalProblem No CheckTubing Check for Extra-Column Volume (Tubing, Fittings) PhysicalProblem->CheckTubing CheckVoid Check for Column Void PhysicalProblem->CheckVoid CheckpH Lower Mobile Phase pH (e.g., to 2.5) ChemicalProblem->CheckpH CheckColumn Use High-Purity End-Capped Column ChemicalProblem->CheckColumn CheckOverload Dilute Sample 10x & Re-inject ChemicalProblem->CheckOverload

Caption: Troubleshooting decision tree for peak tailing.

Issue 2: Poor Resolution or Co-eluting Peaks

Resolution is the measure of separation between two adjacent peaks. Poor resolution can be due to insufficient selectivity (α), efficiency (N), or retention (k).

Potential Causes & Solutions:

  • Insufficient Selectivity (α):

    • Explanation: Selectivity is the most powerful factor for improving resolution.[6] It refers to the ability of the chromatographic system to distinguish between different analytes. If two compounds have very similar interactions with the stationary phase, they will be difficult to separate.

    • Solution 1: Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. These solvents have different properties that can change their interaction with the analyte and stationary phase.[15]

    • Solution 2: Change Stationary Phase: This is the most effective way to change selectivity. If a C18 column is not providing adequate separation, try a Biphenyl or PFP phase. The different retention mechanisms (π-π interactions for Biphenyl, dipole-dipole for PFP) can dramatically alter elution order and improve resolution.[6]

  • Insufficient Efficiency (N):

    • Explanation: Efficiency relates to the narrowness of the peaks (peak broadening). Broader peaks are more likely to overlap. Efficiency is influenced by the column (particle size, length) and flow rate.

    • Solution 1: Reduce Flow Rate: Lowering the flow rate can increase efficiency, leading to sharper peaks and better resolution, at the cost of a longer run time.

    • Solution 2: Use a Column with Smaller Particles or a Longer Length: A longer column or one packed with smaller particles (e.g., 3.5 µm or sub-2 µm) will generate more theoretical plates and thus higher efficiency.[16]

Issue 3: Retention Time Drift

Inconsistent retention times compromise the reliability and reproducibility of the method.

Potential Causes & Solutions:

  • Inadequate Column Equilibration:

    • Explanation: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can shift, especially in gradient methods.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 5-10 column volumes) between runs until a stable baseline is achieved.

  • Mobile Phase pH Instability:

    • Explanation: For an ionizable compound like a carboxylic acid, small shifts in mobile phase pH can cause significant changes in retention time.[3][9] This can happen if the buffer is not properly prepared or has been sitting for a long time.

    • Solution: Always use a buffer (e.g., phosphate or formate) when operating near the analyte's pKa. Prepare fresh mobile phase daily and ensure the pH is measured and adjusted on the aqueous portion before adding the organic modifier.[9]

  • Temperature Fluctuations:

    • Explanation: Column temperature affects mobile phase viscosity and reaction kinetics, which in turn affect retention.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).

Method Validation and System Suitability

Once a satisfactory separation is achieved, the method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is suitable for its intended purpose.[17][18][19] Key validation characteristics include specificity, linearity, range, accuracy, precision, and robustness.[18][20]

Before any sample analysis, system suitability tests (SST) must be performed to verify that the chromatographic system is performing adequately. These parameters are defined in pharmacopeias like the USP General Chapter <621> .[21][22]

System Suitability ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 2.0 (ideally ≤ 1.5)Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
Resolution (Rs) > 2.0 between the main peak and the closest impurityConfirms separation between critical peak pairs.
Relative Standard Deviation (RSD) of Retention Time < 1.0% for 5 replicate injectionsDemonstrates system precision and stability.
Relative Standard Deviation (RSD) of Peak Area < 2.0% for 5 replicate injectionsDemonstrates injection precision.
Typical System Suitability Criteria based on USP <621> and ICH guidelines
References
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021, November 19). <621> Chromatography. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Modernizing an Analytical Method with the New Liquid Chromatography Gradient Allowable Ranges Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2006, August 22). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • LCGC International. (2025, November 29). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Journal of Applied Science and Technology (JAST). (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • LCGC International. (2021, July 26). Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. Retrieved from [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • SIELC. (2018, February 17). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid

As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of highly functionalized biaryls. The synthesis of 3',3,5-trifluorobiphenyl-4-carboxylic acid typically proceeds vi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of highly functionalized biaryls. The synthesis of 3',3,5-trifluorobiphenyl-4-carboxylic acid typically proceeds via a Suzuki-Miyaura cross-coupling between 4-bromo-2,6-difluorobenzoic acid and 3-fluorophenylboronic acid . While seemingly straightforward, the electron-deficient nature of both the aryl halide and the boronic acid introduces competing side pathways that can severely depress yields[1].

This guide provides a mechanistic breakdown of these issues, a diagnostic matrix of reaction conditions, and a self-validating protocol to achieve >85% yield.

Diagnostic Matrix: Catalyst and Base Screening

To understand the causality behind yield fluctuations, we must analyze the quantitative data from catalyst and base screenings. The table below summarizes the effect of different conditions on the product distribution and highlights why traditional catalyst systems often fail for this specific molecule.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)ConversionIsolated YieldMajor Byproduct
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene/H₂O (4:1)90>95%42%2,6-Difluorobenzoic acid
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)90>95%55%Fluorobenzene
XPhos Pd G2 (2 mol%) K₃PO₄ (3.5) THF/H₂O (4:1) 65 >99% 88% Trace homocoupling
Troubleshooting FAQs

Q1: My reaction stalls at 40-50% yield, and LC-MS shows a massive peak for 2,6-difluorobenzoic acid. Why is my starting material debrominating? A: You are observing hydrodehalogenation , a common pitfall when coupling highly electron-deficient aryl halides[1]. The highly electronegative fluorine atoms at the 2- and 6-positions make the oxidative addition complex (Ar-Pd(II)-Br) highly electrophilic. If the subsequent transmetalation step is slow, the Pd(II) intermediate undergoes competitive β-hydride elimination (often abstracting a hydride from the solvent or amine bases) followed by reductive elimination to yield the debrominated arene. Solution: Accelerate the transmetalation step by switching to a highly active, electron-rich bulky ligand like XPhos. Using a pre-formed catalyst like XPhos Pd G2 ensures rapid generation of the active Pd(0) species and facilitates fast transmetalation, outcompeting the hydrodehalogenation pathway[2][3].

Q2: I am seeing significant amounts of fluorobenzene in my crude mixture, and my boronic acid is fully consumed before the aryl bromide. What is causing this? A: This is a classic case of protodeboronation (or protodeborylation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[4][5]. Electron-deficient boronic acids, such as 3-fluorophenylboronic acid, are highly susceptible to base-catalyzed protodeboronation in aqueous media[6][7]. The reaction generates a reactive boronate anion that can undergo unimolecular fragmentation at elevated temperatures[7]. Solution: Lower the reaction temperature and minimize the time the boronic acid spends in the basic aqueous environment. By utilizing the highly active XPhos Pd G2 catalyst, you can drop the reaction temperature from 90 °C to 65 °C[3][8]. Additionally, consider adding the boronic acid portion-wise to keep its steady-state concentration low.

Q3: Should I protect the carboxylic acid as an ester (e.g., methyl 4-bromo-2,6-difluorobenzoate) prior to the Suzuki coupling? A: While protecting the acid is a valid strategy to improve organic solubility, it adds two synthetic steps (esterification and subsequent hydrolysis). The free carboxylic acid can be coupled directly, provided you account for its acidity. The free acid will immediately consume 1 equivalent of your base to form a carboxylate salt. If you use a weak base or insufficient equivalents, the reaction mixture will become acidic, halting the catalytic cycle. Furthermore, potassium or sodium salts of 2,6-difluorobenzoic acid have poor solubility in pure organic solvents. Solution: Use a biphasic solvent system (e.g., THF/H₂O or Dioxane/H₂O in a 4:1 ratio) to keep the carboxylate salt solvated, and use at least 3.0 to 3.5 equivalents of a strong inorganic base like K₃PO₄[3].

Optimized Experimental Protocol

This self-validating protocol utilizes XPhos Pd G2 to suppress hydrodehalogenation and operates at a mild temperature to prevent protodeboronation[2][5]. The built-in phase separation during workup validates the conversion by isolating the carboxylate salt from neutral byproducts.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,6-difluorobenzoic acid (1.0 equiv, 10 mmol), 3-fluorophenylboronic acid (1.3 equiv, 13 mmol), and anhydrous K₃PO₄ (3.5 equiv, 35 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv, 2 mol%). Note: This precatalyst is bench-stable, but handling inside a glovebox or under a cone of argon ensures maximum longevity[2].

  • Degassing (Critical): Evacuate the flask and backfill with Argon (repeat 3 times). Oxygen promotes homocoupling of the boronic acid[5].

  • Solvent Addition: Add a pre-degassed mixture of THF and deionized water (4:1 v/v, 0.2 M concentration). The biphasic system ensures solubility of the carboxylate salt.

  • Reaction: Heat the mixture in a pre-heated oil bath at 65 °C for 4–6 hours. Monitor completion via LC-MS.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and water. The product will be in the aqueous layer as the potassium salt. Discard the organic layer (which contains catalyst residues and neutral byproducts like fluorobenzene).

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2. The desired 3',3,5-trifluorobiphenyl-4-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the specific parasitic pathways that dictate the yield of the target molecule.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br (Ar = 4-carboxy-3,5-difluorophenyl) Pd0->OxAdd 4-Bromo-2,6-difluorobenzoic acid TransMet Transmetalation Ar-Pd(II)-Ar' (Ar' = 3-fluorophenyl) OxAdd->TransMet Base Side2 Hydrodehalogenation (2,6-Difluorobenzoic acid) OxAdd->Side2 Slow Transmetalation + H-donor RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3',3,5-Trifluorobiphenyl- 4-carboxylic acid RedElim->Product Side1 Protodeboronation (Fluorobenzene Byproduct) Boronic 3-Fluorophenylboronic Acid + Base Boronic->TransMet Boronic->Side1 H2O, High Temp, Base

Catalytic cycle and competing side reactions for 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

References
  • Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access. Available at:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at:[Link]

  • Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at:[Link]

  • Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters. Available at:[Link]

  • Application of statistical learning and mechanistic modelling towards mapping the substrate electronic space in a Cu-catalyzed Suzuki–Miyaura coupling. RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination in 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing polyfluorinated biphenyls, specifically 3',3,5-Trifluorobiphenyl-4-carboxylic acid, presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing polyfluorinated biphenyls, specifically 3',3,5-Trifluorobiphenyl-4-carboxylic acid, presents unique chemoselectivity challenges. The standard synthetic route involves the Suzuki-Miyaura cross-coupling of a 4-bromo-2,6-difluorobenzoate ester with 3-fluorophenylboronic acid[1]. However, the highly electron-deficient nature of the 2,6-difluoroarene ring makes it highly susceptible to two competing defluorination side reactions: transition-metal-catalyzed hydrodefluorination [2] and base-mediated nucleophilic aromatic substitution (S_NAr) .

This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity cross-coupling.

Mechanistic Divergence in Polyfluorinated Cross-Coupling

To troubleshoot effectively, we must first understand the competing pathways at play during the catalytic cycle.

Pathway SM Starting Materials 4-Bromo-2,6-difluorobenzoate + 3-Fluorophenylboronic acid Pd0 Pd(0)L_n Active Catalyst SM->Pd0 Initiation SNAr Nucleophilic Attack (SNAr) (Side Pathway 2) SM->SNAr Strong Base (NaOH/KOH) OxAdd C-Br Oxidative Addition (Desired Pathway) Pd0->OxAdd Fast (Bulky Ligands) CF_OxAdd C-F Oxidative Addition (Side Pathway 1) Pd0->CF_OxAdd Slow (Small Ligands) TransMet Transmetalation & Reductive Elimination OxAdd->TransMet Mild Base (K3PO4) Product Target Molecule 3',3,5-Trifluorobiphenyl-4-carboxylate TransMet->Product HydroDefluoro Hydrodefluorination (M-18 Da Impurity) CF_OxAdd->HydroDefluoro Reductive Quench Phenol Hydrolytic Defluorination (M-2 Da Impurity) SNAr->Phenol

Mechanistic divergence in the Suzuki-Miyaura coupling of polyfluorinated arenes.

Troubleshooting FAQs

Q: My LC-MS shows a significant M-2 Da peak relative to the target mass. What is causing this? A: A mass shift of -2 Da corresponds to the replacement of a fluorine atom (19 Da) with a hydroxyl group (17 Da). This indicates hydrolytic defluorination via S_NAr . The fluorines at the 2 and 6 positions of your starting material are highly activated by the electron-withdrawing C1-carboxylate group. If you are using a strong, nucleophilic base like NaOH or KOH, hydroxide ions will attack the ipso-carbon of the C-F bond. Causality & Solution: Switch to a milder, non-nucleophilic base such as anhydrous K3​PO4​ or Cs2​CO3​ . Furthermore, avoid using alcoholic solvents (like MeOH or EtOH) with bases, as they form alkoxides that lead to alkoxy-defluorination (an M+12 Da shift).

Q: I am observing an M-18 Da impurity. Is this also caused by the base? A: No, an M-18 Da shift indicates hydrodefluorination (replacement of F with H). This is a transition-metal-mediated side reaction where the Palladium(0) species undergoes an undesired oxidative addition into the C-F bond instead of the C-Br bond[2]. While C-F bonds are thermodynamically strong, they become kinetically accessible to electron-rich Pd(0) when activated by electron-withdrawing groups[3]. Causality & Solution: Upgrade your ligand. Standard phosphines like PPh3​ are not sterically demanding enough to differentiate the bonds effectively. Bulky, electron-rich dialkylbiaryl phosphines like XPhos or RuPhos accelerate the C-Br oxidative addition and sterically crowd the Pd center, raising the activation barrier for the planar transition state required for C-F insertion.

Q: Should I couple the free 4-bromo-2,6-difluorobenzoic acid or protect it as an ester first? A: Always protect the carboxylic acid as an ester (e.g., tert-butyl 4-bromo-2,6-difluorobenzoate) prior to the Suzuki coupling[1]. The free carboxylic acid deprotonates under basic coupling conditions to form a carboxylate anion. This alters the electronic properties of the ring, drastically reduces solubility in non-polar solvents, and can coordinate directly with the Palladium catalyst, stalling the catalytic cycle. The tert-butyl ester provides excellent solubility in biphasic systems (Toluene/Water), allowing the base to be sequestered in the aqueous layer, which further minimizes S_NAr defluorination.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between selected reaction conditions and the distribution of defluorination side products during the synthesis of the intermediate ester.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Desired Product (%)Hydrodefluorination (M-18)S_NAr Defluorination (M-2)
Pd(PPh3​)4​ NaOHTHF / H2​O 8045%15%35%
Pd(dppf)Cl2​ Na2​CO3​ Dioxane / H2​O 8065%10%15%
Pd2​(dba)3​ / XPhos K3​PO4​ Toluene / H2​O 6092% < 1% < 1%
Self-Validating Experimental Protocol

This optimized, step-by-step methodology ensures the suppression of defluorination pathways. It includes an In-Process Control (IPC) step to self-validate the reaction trajectory before committing to the final workup.

Phase 1: Substrate Pre-Processing (Esterification)
  • Reaction: Dissolve 4-bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous DCM. Add di-tert-butyl dicarbonate ( Boc2​O , 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.3 eq)[1].

  • Stirring: Stir at room temperature for 12 hours.

  • Isolation: Wash with 1M HCl, extract with DCM, dry over Na2​SO4​ , and concentrate to yield tert-butyl 4-bromo-2,6-difluorobenzoate. Causality: The bulky tert-butyl group provides steric shielding to the ortho-fluorines against S_NAr attack.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl 4-bromo-2,6-difluorobenzoate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and anhydrous K3​PO4​ (2.5 eq).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 eq) and XPhos (0.04 eq). Causality: The 1:2 Pd-to-ligand ratio ensures complete ligation, preventing under-ligated Pd species from performing unselective C-F activation.

  • Solvent & Degassing: Add a 5:1 mixture of Toluene/ H2​O . Degas the biphasic mixture via three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Heating: Heat the reaction mixture to 60 °C with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

Phase 3: In-Process Control (IPC) & Validation
  • Sampling (1 Hour): Pause stirring, allow phase separation, and extract a 50 µL aliquot from the organic (toluene) layer.

  • Quench & Analyze: Dilute with 1 mL HPLC-grade Acetonitrile and analyze via LC-MS.

  • Validation Gates:

    • If M-18 > 2%: The system is over-reducing. Indicates oxygen ingress degrading the phosphine ligand, leaving bare Pd. Abort, re-degas fresh solvents, and restart.

    • If M-2 > 2%: Base concentration in the organic layer is too high. Ensure the stirring rate is maintaining a proper emulsion without driving the phosphate salt into the organic phase.

    • If Target Mass > 95% AUC: Proceed to completion (typically 4-6 hours).

Phase 4: Deprotection & Isolation
  • Workup: Cool the reaction, separate the organic layer, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Deprotection: Dissolve the crude ester in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 3 hours to cleave the tert-butyl ester.

  • Final Isolation: Concentrate under vacuum, triturate the resulting solid with cold hexanes, and filter to obtain pure 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 3',3,5-Trifluorobiphenyl-4-carboxylic acid

Welcome to the Technical Support Center for the crystallization and purification of 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8). This compound is a critical fluorinated building block, frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8). This compound is a critical fluorinated building block, frequently utilized in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and advanced liquid crystal media [1].

However, the unique physicochemical properties imparted by the trifluorinated biphenyl core and the carboxylic acid moiety present significant crystallization challenges. This guide synthesizes field-proven insights to help you overcome liquid-liquid phase separation (LLPS), control polymorphism, and maximize your yield.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" instead of crystallizing, and how do I fix it? A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the compound phase-separates into a solute-rich liquid phase rather than forming an ordered solid crystal lattice. This is highly prevalent in fluorinated carboxylic acids. The three highly electronegative fluorine atoms increase the compound's lipophilicity and create a hydrophobic shield that disrupts planar aromatic stacking. This lowers the overall lattice energy[2]. When cooling a highly concentrated solution, the system crosses the liquid-liquid binodal curve before reaching the critical supersaturation required for nucleation [3].

  • The Fix: Shift the thermodynamic pathway by changing the solvent system. Instead of using a pure non-polar solvent, use a binary solvent system like Ethanol/Water. Ethanol acts as a hydrogen-bond acceptor, temporarily disrupting the strong carboxylic acid dimers in solution and preventing premature amorphous aggregation. Slowly adding water (the anti-solvent) forces controlled supersaturation, bypassing the oiling-out phase [3].

Q2: I am obtaining fine, hair-like needles that clog my filtration funnels. How can I obtain block or plate-like crystals? A2: Crystal habit is dictated by the relative growth rates of different crystal faces. In non-polar solvents (e.g., pure toluene), the carboxylic acid groups rapidly form head-to-tail R22​(8) hydrogen-bonded dimers. This drives rapid 1-Dimensional growth along a single axis, yielding needles. The weaker C-H...F and F...F interactions, which promote 2D and 3D lateral growth, are kinetically outcompeted [4].

  • The Fix: Switch to a polar protic solvent mixture and employ a slow cooling profile (0.5 °C/min). Polar solvents solvate the carboxylic acid faces, retarding the 1D growth rate. This gives the weaker fluorinated interactions time to organize the lateral faces, resulting in thermodynamically favored, easy-to-filter plate-like crystals.

Q3: My yield is consistently below 60%. How can I minimize product loss in the mother liquor? A3: The high lipophilicity of fluorinated biphenyls means significant product remains dissolved at room temperature in standard organic solvents.

  • The Fix: Implement a seeded anti-solvent crystallization protocol. By chilling the final slurry to 0–5 °C and optimizing the anti-solvent ratio (e.g., reaching a 1:2 ratio of Ethanol:Water), you drastically reduce the solubility limit and force the remaining solute out of the mother liquor.

Part 2: Quantitative Data & Solvent Selection

To optimize your workflow, select a solvent system based on your primary objective (purity vs. yield vs. crystal habit). The table below summarizes the thermodynamic behavior of 3',3,5-Trifluorobiphenyl-4-carboxylic acid across common solvent systems.

Solvent System (v/v)Solubility at 70°CSolubility at 5°CLLPS ("Oiling") RiskExpected Crystal HabitRecommended Use Case
Toluene (100%) > 250 mg/mL45 mg/mLHighFine Needles (Kinetic)Crude extraction
Toluene / Heptane (1:1) 180 mg/mL15 mg/mLVery HighNeedles / AgglomeratesNot recommended
Ethanol (100%) > 300 mg/mL85 mg/mLLowPlates (Thermodynamic)High purity, low yield
Ethanol / Water (1:2) 120 mg/mL< 5 mg/mLModerateThick Plates / BlocksOptimal for Yield & Habit

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol / Water)

This protocol is designed to prevent oiling out and promote the growth of easily filterable plate-like crystals.

Step 1: Dissolution Suspend 10.0 g of crude 3',3,5-Trifluorobiphenyl-4-carboxylic acid in 40 mL of absolute ethanol in a 250 mL jacketed reactor. Heat the mixture to 65 °C with moderate stirring (250 rpm).

  • Self-Validation Check: The solution must become completely transparent. If particulate matter remains, it will act as unoptimized secondary nucleation sites. Add ethanol in 2 mL increments until absolute clarity is achieved.

Step 2: Anti-Solvent Titration (Establishing the Metastable Zone) Maintain the temperature at 65 °C. Using an addition funnel, add pre-heated (65 °C) deionized water dropwise at a rate of 1 mL/min until the solution becomes faintly turbid (cloud point).

  • Self-Validation Check: Immediately add 2–3 mL of ethanol until the solution regains complete clarity. The solution must remain clear for at least 5 minutes at 65 °C. If it clouds again, the metastable zone is too narrow; add an additional 2 mL of ethanol.

Step 3: Seeding and Controlled Cooling Cool the reactor to 58 °C (just above the cloud point). Add 0.1 g (1% w/w) of pure 3',3,5-Trifluorobiphenyl-4-carboxylic acid seed crystals.

  • Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool by another 2 °C and re-seed.

Step 4: Crystal Growth and Isolation Initiate a linear cooling ramp of 0.5 °C/min down to 20 °C. Once at 20 °C, add an additional 40 mL of ambient deionized water over 30 minutes to drive the remaining solute out of solution. Cool the slurry to 5 °C and hold for 1 hour. Isolate the crystals via vacuum filtration and wash with 15 mL of ice-cold 1:2 Ethanol/Water.

Part 4: Visualizations & Mechanistic Pathways

OilingOutLogic Start Hot Solution of 3',3,5-Trifluorobiphenyl- 4-carboxylic acid Cooling Controlled Cooling Phase (0.5 °C / min) Start->Cooling CloudPoint Cloud Point Reached (Metastable Zone) Cooling->CloudPoint Check Microscopic Check: Droplets or Crystals? CloudPoint->Check Oiling Oiling Out (LLPS) Droplets observed Check->Oiling Fast cooling / Poor solvent Crystals Primary Nucleation Crystals observed Check->Crystals Optimal supersaturation Reheat Reheat to Clear (T > T_cloud), Adjust Solvent Ratio Oiling->Reheat Success High Purity Crystal Habit Crystals->Success Seed Add 1% w/w Seed Crystals at T_cloud + 2 °C Reheat->Seed Seed->Cooling

Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

InteractionPathway Molecule 3',3,5-Trifluorobiphenyl- 4-carboxylic acid COOH Carboxylic Acid Motif Molecule->COOH Fluoro Trifluoro Substitutions Molecule->Fluoro Dimer Strong R2,2(8) H-Bond Dimer (Rapid 1D Growth) COOH->Dimer WeakInt Weak C-H...F & F...F Interactions (2D/3D Packing) Fluoro->WeakInt FormI Kinetic Form (Needles) Poor Filtration Dimer->FormI FormII Thermodynamic Form (Plates) Optimal Filtration WeakInt->FormII Solvent Solvent Polarity Solvent->FormI Non-polar (Toluene) Solvent->FormII Polar (EtOH/Water)

Mechanistic pathway of molecular interactions dictating polymorphic crystal habit.

References

  • "US9006454B2 - Dihydroorotate dehydrogenase inhibitors." Google Patents.
  • Alle, T., et al. "Structure-property relationships of fluorinated carboxylic acid bioisosteres." eScholarship, 2023. Available at:[Link]

  • "Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate." arXiv, 2023. Available at:[Link]

Troubleshooting

Purification techniques for 3',3,5-Trifluorobiphenyl-4-carboxylic acid reaction mixtures

Welcome to the technical support guide for the purification of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this molecule, likely via Suzuki-Miyaura cross-coupling or similar palladium-catalyzed reactions. We will address common challenges and provide robust, field-tested protocols to help you achieve high purity for your target compound.

The synthesis of biaryl compounds is often complicated by side reactions and persistent impurities derived from catalysts and starting materials. This guide provides a systematic approach to purification, from the initial reaction work-up to final polishing by recrystallization or chromatography, ensuring your final product meets rigorous analytical standards.

Troubleshooting the Initial Reaction Work-up

The first step in purification begins immediately after the reaction is complete. A well-executed work-up can significantly reduce the impurity burden, simplifying downstream processing.

Q1: My crude reaction mixture contains a significant amount of dark precipitate, which I suspect is the palladium catalyst. How can I efficiently remove it?

A: The dark precipitate is likely palladium black, formed from the decomposition or aggregation of the homogeneous Pd catalyst. The most effective method for its removal is filtration through a pad of Celite® (diatomaceous earth).

  • Expert Rationale: Palladium black consists of fine, insoluble particles that can pass through standard filter paper and may interfere with subsequent extractions by causing emulsions. Celite forms a porous filter bed that effectively traps these fine particles. Forcing the crude reaction mixture (diluted with an organic solvent like ethyl acetate or toluene) through a 1-2 inch plug of Celite in a fritted funnel will yield a clear, particle-free filtrate. This should always be the first step before any aqueous extraction.[1]

Q2: During my aqueous work-up, I'm experiencing significant product loss. Why is my compound partitioning into the aqueous layer, and how can I prevent this?

A: As a carboxylic acid, your product's solubility is highly pH-dependent. If the aqueous layer is basic (pH > ~5), the carboxylic acid will be deprotonated to its carboxylate salt form, which is highly water-soluble. This is a common issue if a basic quench is performed without subsequent re-acidification.

  • Expert Rationale: The key is to leverage this pH-dependent solubility for purification. An "acid-base extraction" is the preferred method:

    • After filtering off the palladium catalyst, extract the organic layer with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will selectively pull your acidic product into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted aryl halides or phosphine ligands) in the organic phase.[2]

    • Separate the layers and wash the organic layer once more with the basic solution to ensure complete extraction.

    • Combine the aqueous layers, and then slowly acidify with a strong acid like 2M HCl until the pH is ~2.[3] Your product, 3',3,5-Trifluorobiphenyl-4-carboxylic acid, will precipitate out as a solid as it is no longer charged and thus much less soluble in water.

    • The precipitated solid can then be collected by vacuum filtration or extracted back into a fresh organic solvent like ethyl acetate.

Q3: My final product is contaminated with boron-containing species from the boronic acid starting material. How can these be removed?

A: Boronic acids and their derivatives are common impurities in Suzuki coupling reactions. They can be removed through a few effective strategies:

  • Azeotropic Removal with Methanol: Boronic acids can be esterified with methanol to form volatile trimethyl borate. After the initial work-up, dissolving the crude product in toluene and then repeatedly adding methanol and removing the solvent under reduced pressure can effectively drive off boron residues.[4][5]

  • Oxidative Work-up: A wash with an oxidizing agent like aqueous hydrogen peroxide under basic conditions can oxidize the boronic acid to a more water-soluble phenol, which can be easily removed in the aqueous phase. This method should be used with caution if your desired product has functional groups sensitive to oxidation.

  • Acid-Base Extraction: The acid-base extraction described in Q2 is also highly effective. Boronic acids are weakly acidic and will generally remain in the organic layer while your more acidic carboxylic acid product is extracted into the basic aqueous phase.

Table 1: Common Impurities and Recommended Removal Strategies
Impurity TypeSourceRecommended Removal MethodRationale
Palladium Residues Suzuki CatalystFiltration through Celite®Physically traps fine palladium black particles.[1]
Boronic Acid/Esters Suzuki ReagentAcid-base extraction; Azeotropic removal with methanolExploits differential acidity; Forms volatile trimethyl borate.[4][5]
Phosphine Oxides Catalyst LigandsColumn chromatography; Precipitation in non-polar solventsPhosphine oxides are highly polar and adhere strongly to silica.[5]
Unreacted Aryl Halide Starting MaterialAcid-base extraction; Column chromatographyNeutral impurity, remains in the organic layer during basic extraction.
Homocoupled Byproducts Side ReactionRecrystallization; Column chromatographyOften have different crystal lattice energies and polarity compared to the desired product.
Inorganic Base Reaction AdditiveAqueous washes (water, brine)Salts are highly soluble in water and will partition out of the organic layer.
Workflow for Purification of 3',3,5-Trifluorobiphenyl-4-carboxylic acid

The following diagram illustrates the decision-making process for purifying the crude product after the initial filtration to remove the catalyst.

Purification_Workflow Purification Strategy Decision Tree Start Crude Reaction Mixture (Post-Catalyst Filtration) AcidBaseExtraction Perform Acid-Base Extraction Start->AcidBaseExtraction CrudeSolid Isolate Crude Solid (via precipitation/extraction) AcidBaseExtraction->CrudeSolid Isolates acidic product PurityCheck1 Assess Purity (TLC, HPLC, ¹H NMR) CrudeSolid->PurityCheck1 Recrystallization Purify by Recrystallization PurityCheck1->Recrystallization Product is >90% pure & Crystalline Chromatography Purify by Column Chromatography PurityCheck1->Chromatography Complex mixture or Oily product FinalProduct High-Purity Product Recrystallization->FinalProduct Chromatography->FinalProduct PurityCheck2 Final Purity & Characterization (HPLC, NMR, MS) FinalProduct->PurityCheck2

Caption: Decision workflow for purification.

Purification by Recrystallization

Recrystallization is often the most efficient method for obtaining highly pure crystalline material, provided the crude product is already of reasonable purity (>90%).

Q4: How do I choose an appropriate solvent system for recrystallizing a fluorinated aromatic carboxylic acid?

A: Fluorinated compounds can exhibit unique solubility profiles, sometimes being poorly soluble in both very polar and very non-polar solvents.[6] A systematic solvent screen is essential.

  • Expert Rationale: Start with single solvents of varying polarity. Place a few milligrams of your crude solid in a test tube and add the solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[6] If no single solvent is ideal, a mixed-solvent system is the next logical step. A common and effective pair is a "soluble" solvent in which your compound is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate) and an "insoluble" anti-solvent in which it is poorly soluble (e.g., water or hexanes).

Protocol: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3',3,5-Trifluorobiphenyl-4-carboxylic acid in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "insoluble" anti-solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.[6] This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture or the pure anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Purification by Column Chromatography

When recrystallization is ineffective due to the presence of multiple, closely-related impurities or if the product is an oil, column chromatography is the method of choice.

Q5: My carboxylic acid product is streaking badly on my silica gel column. How can I get sharp, well-defined bands?

A: Streaking (or tailing) of carboxylic acids on silica gel is a common problem caused by strong polar interactions between the acidic proton of the analyte and the acidic silanol groups on the silica surface.

  • Expert Rationale: To suppress this interaction, you must keep the carboxylic acid fully protonated. This is achieved by adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate). The added acid ensures the analyte remains in its neutral form, leading to sharper peaks and better separation.

Protocol: Silica Gel Flash Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% Acetic Acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than liquid injection.

  • Elution: Begin elution with a relatively non-polar mobile phase and gradually increase the polarity (e.g., from 10% to 40% ethyl acetate in hexane, all containing 1% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of acetic or formic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Q6: Are there advantages to using reverse-phase (C18) chromatography for this compound?

A: Yes, reverse-phase chromatography can be an excellent alternative or complementary technique, especially for polar compounds that are difficult to purify on silica.

  • Expert Rationale: In reverse-phase chromatography, the stationary phase (e.g., C18-functionalized silica) is non-polar, and a polar mobile phase is used.[7] This is often ideal for purifying carboxylic acids. A typical mobile phase would be a gradient of acetonitrile or methanol in water, with 0.1% trifluoroacetic acid (TFA) or formic acid added to keep the carboxylic acid protonated and ensure sharp peaks.[7][8]

Purity Assessment & Characterization FAQs

Q: What analytical techniques are essential to confirm the purity and identity of my final product? A: A combination of techniques is required for full validation:

  • HPLC: To determine purity (% area). A reverse-phase method using a C18 or a pentafluorophenyl (PFP) column is recommended. PFP phases can offer unique selectivity for fluorinated and aromatic compounds.[9][10]

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and identify any residual impurities.[11][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

Q: What are the key expected signals in the NMR spectra? A:

  • ¹H NMR: A characteristic broad singlet for the carboxylic acid proton will be observed far downfield, typically in the 10-12 ppm range.[13] The aromatic region (7-8.5 ppm) will show a complex set of multiplets due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbonyl carbon signal will appear around 160-180 ppm.[13] Other aromatic carbons will show signals split by coupling to the attached fluorine atoms (large ¹JCF coupling) and adjacent fluorine atoms (smaller multi-bond couplings).

  • ¹⁹F NMR: This spectrum is critical. You should expect to see three distinct signals, one for each unique fluorine environment, confirming the trifluoro-substitution pattern.[11][12]

Table 2: Representative HPLC Conditions for Purity Analysis
ParameterRecommended Condition
Column C18 or PFP, <5 µm, e.g., 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile or Methanol
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Detection UV at 254 nm
Column Temperature 30-40°C

Note: This is a starting point and may require optimization for your specific instrument and sample.[15]

References
  • Vertex AI Search, Workup Tricks: Reagents.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC.
  • Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. (2025, November 14).
  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (2018, February 16).
  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals - Research Repository UCD.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28).
  • Supporting Information.
  • Structure Elucidation and Characterization of Polychlorinated Biphenyl Carboxylic Acids as Major Constituents of Chromophoric Dissolved Organic Matter in Seawater | Environmental Science & Technology - ACS Publications. (2004, September 17).
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9).
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2026, April 1).
  • Suzuki Coupling - Organic Chemistry Portal.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).
  • Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid - Benchchem.
  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction - cata log.lib.ky. (2021, December 17).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

Sources

Optimization

Technical Support Center: Reducing Catalyst Loading in 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists scale up the production of privileged biphenyl scaffolds, reducing palladium (Pd) catalyst loading becomes a critical oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists scale up the production of privileged biphenyl scaffolds, reducing palladium (Pd) catalyst loading becomes a critical operational mandate. High Pd loading not only inflates production costs but also introduces severe downstream purification bottlenecks to meet the FDA's strict <10 ppm residual metal limit.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing 3',3,5-Trifluorobiphenyl-4-carboxylic acid via the Suzuki-Miyaura cross-coupling of 4-bromo-2,6-difluorobenzoic acid and 3-fluorophenylboronic acid at ppm-level catalyst loadings.

Mechanistic Workflow & Bottlenecks

To successfully reduce catalyst loading, we must first understand where the catalytic cycle fails under dilute conditions. At standard loadings (1–5 mol%), the sheer volume of active Pd masks inefficiencies. At ppm-level loadings (<0.1 mol%), ligand dissociation and sluggish oxidative addition lead to irreversible catalyst deactivation (Pd black formation).

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., EvanPhos-Pd) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 4-bromo-2,6-difluorobenzoic acid Deact Catalyst Deactivation (Pd Black Aggregation) Pd0->Deact Ligand Dissociation (High Loading Risk) PdII_Br Ar-Pd(II)-Br Complex (Ar = 3,5-difluoro-4-carboxyphenyl) OxAdd->PdII_Br TransMet Transmetalation (Base Mediated, K3PO4) PdII_Br->TransMet + 3-fluorophenylboronic acid PdII_Br->Deact Leaching PdII_ArAr Ar-Pd(II)-Ar' Complex (Ar' = 3-fluorophenyl) TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 3',3,5-Trifluorobiphenyl- 4-carboxylic acid RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting deactivation pathways at low Pd loading.

Troubleshooting Guide & FAQs

Q: Why does my reaction stall at 60% conversion when I reduce standard Pd(PPh3)4 loading below 1 mol%? A: Traditional phosphine ligands like PPh3 are prone to dissociation and oxidation in solution. When the concentration of the active Pd(0) species drops below a critical threshold, the rate of catalyst aggregation (forming inactive Pd black) outpaces the oxidative addition of the sterically hindered and electronically deactivated 4-bromo-2,6-difluorobenzoic acid[1]. To break this bottleneck, transition to highly active pre-catalysts utilizing biaryl phosphine ligands (e.g., EvanPhos) or substituted palladacycles. These systems stabilize the mono-ligated Pd(0) intermediate, enabling complete conversion at loadings as low as 1000–2500 ppm (0.1–0.25 mol%)[2].

Q: How does the carboxylic acid moiety on the aryl bromide affect transmetalation at low catalyst loadings? A: The carboxylic acid group alters both the electronic profile and the solubility of the substrate. In aqueous or biphasic systems, the choice of base dictates the reaction pathway. While strong bases like KOH can inhibit transmetalation at high concentrations by passivating the Pd surface, using K3PO4 facilitates the formation of the reactive tetracoordinate anionic boronate without poisoning the active Pd(II) intermediate[3]. This ensures the catalytic cycle turns over efficiently even when Pd is scarce.

Q: Can I run this synthesis in water to improve the E-factor while keeping Pd loading low? A: Yes. Utilizing aqueous micellar catalysis (e.g., 2 wt% TPGS-750-M in water) creates hydrophobic nanoreactors that locally concentrate the 4-bromo-2,6-difluorobenzoic acid and 3-fluorophenylboronic acid. When paired with specialized ligands like EvanPhos, this microenvironment accelerates the cross-coupling at 1000 ppm Pd[4]. Furthermore, this approach typically leaves residual Pd in the final 3',3,5-Trifluorobiphenyl-4-carboxylic acid below the FDA limit of 10 ppm, eliminating the need for aggressive metal scavenging during downstream processing[2].

Q: Are there viable ligand-free approaches for this specific coupling? A: Ligand-free systems utilizing amino acid complexes, such as Pd(CH3CN)2Cl2 with pipecolinic acid, have demonstrated exceptional efficacy for bromoaryl carboxylic acids in water. This system can achieve high turnover numbers (TON) at ultra-low loadings (down to 0.0002 mol% Pd), though it requires longer reaction times and careful control of the aqueous pH to maintain substrate solubility[5].

Performance Benchmarks: Catalyst System Comparison

The following table summarizes the quantitative data for various catalyst systems applied to bromoaryl carboxylic acid cross-couplings.

Catalyst SystemLigand / AdditiveSolvent SystemBasePd LoadingYield (%)
Pd(PPh3)4NoneDME / H2ONa2CO32.0 – 5.0 mol%60 – 70
Pd(OAc)2EvanPhosTPGS-750-M / H2OK3PO40.1 mol% (1000 ppm)> 90
Palladacycle (P7)HandaPhosTPGS-750-M / H2OEt3N0.03 mol% (300 ppm)> 85
Pd(CH3CN)2Cl2Pipecolinic acidH2ONa2CO30.0002 mol% (2 ppm)> 95*

*Note: Yields based on generalized bromoaryl carboxylic acid models. Reaction times for ultra-low loading systems may extend up to 24 hours.

Validated Methodology: ppm-Level Synthesis Protocol

This protocol leverages micellar catalysis to achieve high yields of 3',3,5-Trifluorobiphenyl-4-carboxylic acid while restricting Pd loading to 0.1 mol% (1000 ppm). Every step is designed as a self-validating system to ensure reproducibility.

Step 1: Pre-activation of Catalyst

  • Action: In a dry vial under argon, combine Pd(OAc)2 and EvanPhos (1:2 molar ratio) in a minimal volume of toluene. Stir for 15 minutes.

  • Causality: Pre-complexing the catalyst outside the aqueous environment ensures the formation of the highly active mono-ligated Pd(0) species, preventing premature aggregation that plagues low-loading setups[2].

Step 2: Substrate Loading

  • Action: To a main reaction vessel, add 4-bromo-2,6-difluorobenzoic acid (1.0 equiv)[1] and 3-fluorophenylboronic acid (1.2 equiv).

  • Causality: A slight excess of the boronic acid compensates for any competitive protodeboronation that naturally occurs in basic aqueous media.

Step 3: Base Addition

  • Action: Add K3PO4 (2.0 equiv) to the solid mixture.

  • Causality: K3PO4 provides optimal basicity to generate the reactive boronate species required for transmetalation without causing hydroxide-induced catalyst deactivation[3].

Step 4: Micellar Solvent Introduction

  • Action: Add a 2 wt% aqueous solution of TPGS-750-M surfactant to achieve a substrate concentration of 0.5 M.

  • Causality: The surfactant self-assembles into nanomicelles, driving the hydrophobic substrates into close proximity. This drastically increases the effective molarity of the reactants, compensating for the low catalyst concentration[4].

Step 5: Catalyst Injection & Reaction Execution

  • Action: Inject the pre-activated Pd/EvanPhos solution to achieve a final Pd loading of 0.1 mol% (1000 ppm). Seal the vessel, purge with argon, and stir vigorously at 45 °C for 12–24 hours.

  • Causality: Mild heating in the micellar core provides sufficient activation energy for the sterically hindered oxidative addition while preserving catalyst longevity.

Step 6: Self-Validating Workup & Purification

  • Action: Cool the mixture to room temperature and acidify with 1M HCl to pH 2. Extract the aqueous layer with ethyl acetate (3x). Filter the combined organic layers through a short silica/Celite plug and concentrate in vacuo.

  • Validation: The basic reaction conditions leave the product as a water-soluble carboxylate salt. Acidification protonates the 3',3,5-Trifluorobiphenyl-4-carboxylic acid, precipitating it from the aqueous phase and allowing for clean extraction. ICP-MS analysis of the crude solid should confirm residual Pd levels below 10 ppm, validating the efficacy of the low-loading methodology[2].

References

  • Landstrom, E. B., et al. "EvanPhos. A Ligand for ppm Level Pd-Catalyzed Suzuki- Miyaura Couplings in Either Organic Solvent or Water." The Royal Society of Chemistry, 2018. 2

  • "Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water." MDPI, 2019. 5

  • "An easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water." PMC, 2020. 4

  • "Hit-to-lead optimization of benzoxazepinoindazoles as human African trypanosomiasis therapeutics." PMC, 2020. 1

  • "A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water." Chemical Science (RSC Publishing), 2019. 6

  • "Examination of Transmetalation Pathways and Effects in Aqueous Suzuki Coupling Using Biomimetic Pd Nanocatalysts." ACS Publications, 2014. 3

Sources

Troubleshooting

Storage and stability optimization for 3',3,5-Trifluorobiphenyl-4-carboxylic acid

Welcome to the Technical Support Center for 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8). As a highly specialized fluorinated aromatic building block, this compound is critical in the synthesis of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8). As a highly specialized fluorinated aromatic building block, this compound is critical in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of metabolically stable anti-inflammatory and anticancer agents[1].

This guide is engineered for research scientists and drug development professionals. It synthesizes foundational chemical data, troubleshooting workflows, and self-validating protocols to ensure the integrity of your material from storage to synthesis.

Chemical Profile & Quantitative Data Summary

Understanding the baseline physicochemical properties of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is the first step in preventing degradation. The electron-withdrawing nature of the three fluorine atoms significantly alters the electron density of the biphenyl core, enhancing its stability against oxidative stress while increasing the lipophilicity of the resulting drug candidates[2][3].

Table 1: Physicochemical Properties & Storage Parameters

ParameterValue / SpecificationMechanistic Implication
CAS Number 1214354-63-8[4]Unique identifier for inventory and compliance tracking.
Molecular Formula C₁₃H₇F₃O₂[4]Contains three highly stable C-F bonds and one reactive COOH group.
Molecular Weight 252.19 g/mol [4]Critical for accurate molarity calculations in coupling reactions.
Appearance White to off-white powder[5]Discoloration (yellowing) indicates potential oxidative impurities.
Optimal Storage Sealed, Dry, Room Temp (or 0-8°C)[6][7]Prevents moisture-induced caking via intermolecular H-bonding.
Hazard Class Irritant (Skin/Eyes)[4][8]Requires standard PPE (gloves, goggles, fume hood) during handling.

Core Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter questions regarding the handling of fluorinated biphenyls. Below are the most critical troubleshooting scenarios, explaining not just what to do, but the causality behind the chemical behavior.

Q1: What are the optimal long-term storage conditions to prevent degradation, and why?

Answer: The compound should be stored in a tightly sealed amber glass vial within a desiccator at room temperature, though long-term storage at 0-8°C is recommended for multi-year stability[6][7].

  • The Causality: While the fluorinated biphenyl core is highly stable, the carboxylic acid moiety acts as both a hydrogen-bond donor and acceptor. Exposure to atmospheric moisture leads to the absorption of water molecules, causing the powder to cake and clump. Furthermore, while the C-F bonds do not degrade under UV light, the conjugated biphenyl system can absorb UV radiation, which over extended periods may generate trace radical impurities[8]. Amber glass mitigates this photolytic risk.

Q2: How does the trifluoro-substitution impact the chemical and metabolic stability of the compound during assays?

Answer: The substitution of fluorine atoms at the 3', 3, and 5 positions provides profound steric and electronic shielding.

  • The Causality: Fluorine is highly electronegative. It withdraws electron density from the aromatic rings via the inductive effect, lowering the Highest Occupied Molecular Orbital (HOMO) energy level[2]. This makes the aromatic system highly resistant to electrophilic aromatic substitution and oxidative attack by Cytochrome P450 (CYP450) enzymes[1]. If you are using this as a pro-drug scaffold, you will observe a significantly prolonged metabolic half-life in in vitro microsomal assays compared to non-fluorinated biphenyl-4-carboxylic acid[9][10].

Q3: My batch shows severe caking and poor solubility in organic solvents after prolonged storage. How do I troubleshoot this?

Answer: Caking is almost exclusively a physical issue caused by moisture ingress, rather than chemical degradation. The water molecules form a bridging hydrogen-bond network between the carboxylic acid groups of adjacent molecules, drastically reducing the apparent dissolution rate in aprotic solvents (like dichloromethane).

  • Troubleshooting Step: Do not discard the batch. First, perform a vacuum desiccation. If the material remains insoluble or shows a shift in baseline purity, follow Protocol 1 below to recrystallize and recover the active material.

Q4: Is the compound incompatible with any specific reagents during storage or early-stage synthesis?

Answer: Yes, avoid storing or reacting the compound near strong oxidizing agents[8][11]. While the fluorinated ring is robust, extreme oxidative conditions can lead to side reactions at the carboxylic acid site or trace decarboxylation if subjected to high heat (>200°C) simultaneously.

Mechanistic & Workflow Visualizations

To conceptualize the stability profile and troubleshooting logic, refer to the following system diagrams.

StabilityPathway cluster_chemical Chemical & Metabolic Stressors Compound 3',3,5-Trifluorobiphenyl- 4-carboxylic acid CF_Bonds Trifluoro-Substitution (Electron Withdrawing) Compound->CF_Bonds Structural Feature COOH_Grp Carboxylic Acid Group (H-Bonding Donor/Acceptor) Compound->COOH_Grp Structural Feature Oxidation CYP450 / Oxidizing Agents Oxidation->CF_Bonds Attacks aromatic ring Moisture Atmospheric Moisture (H2O) Moisture->COOH_Grp Interacts via H-bonds Stable_Out High Metabolic Stability (Oxidation Blocked) CF_Bonds->Stable_Out Steric/Electronic Shielding Caking_Out Physical Caking / Reduced Solubility COOH_Grp->Caking_Out Prolonged exposure

Caption: Mechanism of stability and degradation pathways for 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

RecoveryWorkflow Start Material Shows Caking or Discoloration Vacuum Vacuum Desiccation (24h at Room Temp) Start->Vacuum HPLC HPLC Purity Analysis (Check for Degradants) Vacuum->HPLC Decision Purity > 99%? HPLC->Decision Store Store in Amber Vial (Argon Purged, 0-8°C) Decision->Store Yes Recrystallize Recrystallization (EtOH/H2O) Decision->Recrystallize No Dry Filter & Vacuum Dry Recrystallize->Dry Dry->HPLC Re-test

Caption: Self-validating troubleshooting workflow for recovering compromised material.

Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies provide step-by-step instructions for recovering compromised material and verifying its integrity.

Protocol 1: Moisture Recovery and Recrystallization Workflow

If your batch of 3',3,5-Trifluorobiphenyl-4-carboxylic acid has absorbed significant moisture leading to caking and trace hydrolysis impurities, use this protocol to restore it to >99% purity.

Materials Needed:

  • Absolute Ethanol (Solvent)

  • Milli-Q Water (Anti-solvent)

  • Vacuum desiccator and Buchner funnel

  • Argon gas line

Step-by-Step Methodology:

  • Initial Drying: Transfer the caked solid to a pre-weighed watch glass. Place in a vacuum desiccator containing fresh silica gel for 24 hours at room temperature.

  • Dissolution: Transfer the dried solid to a round-bottom flask. Add absolute ethanol dropwise while heating gently (approx. 50°C) until the solid is completely dissolved. Causality: Ethanol effectively disrupts the intermolecular hydrogen bonds of the carboxylic acid.

  • Hot Filtration: If any insoluble particulate matter remains (indicating inorganic impurities or dust), perform a hot gravity filtration.

  • Crystallization: Remove the flask from heat. Slowly add Milli-Q water dropwise (acting as an anti-solvent) until the solution becomes slightly cloudy. Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting white crystals under vacuum using a Buchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water solution.

  • Final Desiccation: Dry the crystals under high vacuum at 40°C for 12 hours.

  • Validation: Weigh the recovered product to calculate yield and proceed immediately to Protocol 2 to validate purity.

Protocol 2: Stability Assessment via HPLC

To validate that your storage conditions are effective or that Protocol 1 was successful, perform this routine High-Performance Liquid Chromatography (HPLC) assay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the recovered 3',3,5-Trifluorobiphenyl-4-carboxylic acid in 1.0 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Causality: The lipophilic trifluorobiphenyl core interacts strongly with the C18 stationary phase, providing excellent resolution from polar degradants.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm, which is optimal for the conjugated biphenyl system.

  • Data Analysis (Self-Validation): A single sharp peak should elute (typically between 8-11 minutes depending on the exact column). If additional peaks appear at earlier retention times, this indicates polar impurities (e.g., cleaved fragments or salts). If purity is <99%, repeat Protocol 1.

References

The following authoritative sources ground the mechanistic claims and safety parameters described in this technical guide:

  • Bright, Tara V. et al. (2014). Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. Research Repository UCD. Retrieved from: [Link]

  • ACS Omega (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Publications. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for 3',3,5-Trifluorobiphenyl-4-Carboxylic Acid Derivatives

Welcome to the Advanced Application Support Center. Synthesizing polyfluorinated biphenyls with unprotected carboxylic acids presents a unique intersection of kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing polyfluorinated biphenyls with unprotected carboxylic acids presents a unique intersection of kinetic and thermodynamic challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind reaction failures—specifically protodeboronation and catalyst poisoning—and provide self-validating protocols to ensure your Suzuki-Miyaura couplings succeed on the first attempt.

Retrosynthetic Risk Assessment

When targeting 3',3,5-trifluorobiphenyl-4-carboxylic acid, the first critical decision is substrate selection. The placement of the boronic acid moiety dictates the survival of your starting materials under basic coupling conditions.

RouteSelection Start Target: 3',3,5-Trifluorobiphenyl- 4-carboxylic acid RouteA Route A Ar-Br: 4-Br-2,6-diF-Ph-COOH Ar-B: 3-F-Ph-B(OH)2 Start->RouteA RouteB Route B Ar-Br: 3-F-Ph-Br Ar-B: 4-COOH-3,5-diF-Ph-B(OH)2 Start->RouteB EvalA Viable Pathway Moderate Protodeboronation RouteA->EvalA EvalB High Risk Pathway Acutely Base-Sensitive RouteB->EvalB

Retrosynthetic route evaluation based on the protodeboronation risk of the boronic acid.

The Scientific Consensus: You must utilize Route A . Polyfluorinated boronic acids are acutely sensitive to base-promoted protodeboronation[1]. In Route B, the boronic acid is flanked by two electron-withdrawing fluorine atoms and a carboxylate group, making the boron atom highly Lewis acidic. This accelerates the formation of the reactive boronate complex, which rapidly hydrolyzes into 3,5-difluorobenzoic acid before transmetalation can occur[2].

Mechanistic Failure Points

Understanding why a reaction fails is the prerequisite to fixing it. The diagram below illustrates the two primary competing side reactions when coupling unprotected fluorinated benzoic acids.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)2, Base Poison Catalyst Poisoning (Pd-Carboxylate Complex) OxAdd->Poison Unprotected -COOH Coordination TransMet->Pd0 Catalyst Regeneration Prod 3',3,5-Trifluorobiphenyl- 4-carboxylic acid TransMet->Prod Reductive Elimination ArX 4-Bromo-2,6-difluorobenzoic acid ArX->OxAdd ArB 3-Fluorophenylboronic acid ArB->TransMet Proto Protodeboronation (Fluorobenzene Byproduct) ArB->Proto Base / H2O Degradation

Mechanistic failure points in the Suzuki-Miyaura coupling of fluorinated benzoic acids.

Diagnostic FAQ & Troubleshooting

Q1: My reaction is stalling at 20% conversion, and I see a massive amount of unreacted aryl halide. What is happening? A: This is the classic signature of catalyst poisoning combined with base depletion. The unprotected carboxylic acid on your aryl halide (4-bromo-2,6-difluorobenzoic acid) coordinates to the Pd(II) center, forming an unreactive palladacycle that halts the catalytic cycle[3]. Furthermore, the carboxylic acid instantly consumes one equivalent of your base to form a carboxylate salt. If you only used 1.5 equivalents of base, your reaction medium is no longer basic enough to facilitate transmetalation. Solution: Use a highly sterically hindered, electron-rich ligand (like XPhos) to physically block carboxylate coordination, and increase your base loading to ≥3.0 equivalents.

Q2: I am seeing large amounts of 3-fluorobenzene in my LC-MS instead of the product. How do I stop the boronic acid from degrading? A: You are observing base-mediated protodeboronation. The electron-withdrawing fluorine atom increases the Lewis acidity of the boron, accelerating degradation in the presence of water and high pH[1]. Solution: You must lower the reaction temperature. First-generation catalysts like Pd(PPh3​)4​ require 80–100 °C, at which point protodeboronation outpaces transmetalation[4]. Switch to a third-generation palladacycle (e.g., XPhos Pd G3) which enables rapid coupling at 40 °C, drastically reducing the kinetic rate of boronic acid degradation. Alternatively, utilize a "slow-release" strategy by converting the boronic acid to a potassium trifluoroborate salt[5].

Q3: Can I run this coupling without protecting the carboxylic acid group? A: Yes. While traditional methods require lengthy protection/deprotection steps[6], modern biphasic conditions (e.g., 1,4-Dioxane/H₂O) combined with inorganic bases like K3​PO4​ allow the carboxylate salt to remain partitioned favorably, minimizing its interaction with the organic-soluble palladium catalyst.

Quantitative Optimization Data

The table below summarizes the causality of catalyst and condition selection. Note how the suppression of protodeboronation directly correlates with the reduction of reaction temperature, enabled by advanced ligand design.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Protodeboronation (%)Isolated Yield (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (1.5)Toluene / H2​O 90> 70%12%
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)Dioxane / H2​O 8045%41%
3 Pd(OAc)2​
  • SPhos (3%)
K3​PO4​ (3.0)THF / H2​O 6515%78%
4 XPhos Pd G3 (2%) K3​PO4​ (3.0) Dioxane / H2​O 40 < 2% 94%

Self-Validating Experimental Protocol

This protocol utilizes Route A and is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • Aryl Halide: 4-Bromo-2,6-difluorobenzoic acid (1.0 equiv, 1.0 mmol)

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Substrate & Base Initialization:

    • In a thoroughly dried Schlenk flask, add the 4-bromo-2,6-difluorobenzoic acid, 3-fluorophenylboronic acid, and K3​PO4​ .

    • Add the degassed 1,4-Dioxane and H2​O . Stir vigorously for 10 minutes at room temperature.

    • Validation Check: Extract a 10 µL aliquot of the aqueous layer and test with pH paper. The pH must be > 9.0. Causality: The carboxylic acid will instantly neutralize 1.0 equivalent of base. If the pH is neutral, your base loading was inaccurate; add additional K3​PO4​ until basicity is confirmed, otherwise transmetalation will fail.

  • Catalyst Activation:

    • Add the XPhos Pd G3 catalyst under a positive stream of nitrogen.

    • Validation Check: Observe the color of the solution. It should transition from pale yellow to a deep red/brown within 5 minutes. Causality: This color shift confirms the successful generation of the active, monoligated Pd(0) species from the G3 precatalyst.

  • Controlled Coupling:

    • Heat the reaction mixture to 40 °C.

    • Validation Check (t = 1 hour): Remove a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via LC-MS. Calculate the ratio of the 3-fluorobenzene byproduct (protodeboronation) to the cross-coupled product. If the ratio exceeds 1:10 , immediately reduce the temperature to 30 °C. Causality: Lowering the temperature disproportionately slows the activation energy required for C-B bond hydrolysis compared to the highly favorable transmetalation step.

  • Workup and Isolation:

    • Once complete (typically 2-4 hours), cool to room temperature.

    • Validation Check: Add 1M HCl dropwise until the aqueous phase reaches pH 2.0 . Causality: The product exists as a water-soluble potassium carboxylate salt. It will not partition into the organic layer until fully protonated.

    • Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid) to yield the pure 3',3,5-trifluorobiphenyl-4-carboxylic acid.

References

  • Cox, P. A., et al. "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 2017.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2022.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, National Institutes of Health.

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC, National Institutes of Health.

  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 2012.

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications, 2016.

Sources

Reference Data & Comparative Studies

Validation

Assessing the thermal stability of 3',3,5-Trifluorobiphenyl-4-carboxylic acid against benzoic acid

As a Senior Application Scientist, I frequently encounter formulation and synthesis challenges rooted in the thermal limitations of precursor molecules. In drug development and materials science, the thermal stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation and synthesis challenges rooted in the thermal limitations of precursor molecules. In drug development and materials science, the thermal stability of aromatic carboxylic acids dictates their utility in high-temperature synthetic steps, melt-extrusion formulations, and long-term storage.

This guide provides an objective, mechanistically grounded comparison between a standard monocyclic reference, Benzoic Acid , and an advanced fluorinated bicyclic alternative, 3',3,5-Trifluorobiphenyl-4-carboxylic acid .

Structural Causality & Thermal Dynamics

To understand the thermal behavior of these two compounds, we must look at their molecular architecture and the resulting intermolecular forces.

Benzoic Acid (The Reference Standard): Benzoic acid is the simplest aromatic carboxylic acid. While it forms stable hydrogen-bonded dimers in the solid state, its low molecular weight and minimal π−π stacking surface area result in a relatively low melting point of 122.4 °C[1]. More critically, benzoic acid is highly prone to sublimation. Thermogravimetric analysis (TGA) reveals that mass loss begins as low as 80 °C when exposed to a gas flow, driven by phase transition (vaporization) rather than chemical decomposition[2].

3',3,5-Trifluorobiphenyl-4-carboxylic Acid (The Advanced Alternative): This compound introduces two critical stabilizing modifications:

  • Biphenyl Conjugation: The addition of a second phenyl ring vastly increases the molecular surface area, enhancing rigid π−π stacking interactions. This structural rigidity locks the crystal lattice, pushing the melting point significantly higher than monocyclic analogs.

  • Fluorination: The substitution of hydrogen atoms with fluorine introduces highly stable C–F bonds. The carbon-fluorine bond possesses an exceptionally high dissociation energy (approximately 526 kJ/mol)[3]. This prevents early-onset thermal cleavage and oxidative degradation. Consequently, fluorinated biphenyls generally exhibit extreme thermal robustness, often resisting true chemical degradation up to 350–400 °C[3][4].

Comparative Quantitative Data

The following table synthesizes the thermal performance metrics of both compounds, highlighting the shift from phase-instability (sublimation) to high-temperature chemical stability.

ParameterBenzoic Acid3',3,5-Trifluorobiphenyl-4-carboxylic Acid
Structural Class Monocyclic Aromatic AcidFluorinated Biphenyl Acid
Melting Point ( Tm​ ) 122.4 °C> 280 °C (Characteristic of class)
Onset of Mass Loss ( Tonset​ ) ~80 °C> 350 °C
Primary Mass Loss Mechanism Sublimation / VaporizationBackbone Cleavage / Decarboxylation
C–F Bond Dissociation Energy N/A~526 kJ/mol (Enhances stability)

Experimental Workflows & Logical Relationships

To accurately capture the difference between phase changes (melting/sublimation) and actual chemical degradation, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory.

ThermalAnalysis A Sample Calibration (Indium / CaOx Standards) B Atmospheric Control (N2 Purge at 50 mL/min) A->B C DSC Profiling (Phase Transitions) B->C Heat Flow D TGA Profiling (Mass Degradation) B->D Gravimetry E Data Synthesis (Tm & Tonset Determination) C->E D->E

Thermal analysis workflow for delineating phase transitions and degradation kinetics.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating to ensure that the observed thermal events are intrinsic to the molecule and not artifacts of the instrument or environment.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm​ ) and identify endothermic sublimation events.

  • Causality of Pan Selection: We utilize hermetically sealed aluminum pans with a laser-drilled microscopic pinhole. A completely open pan would allow benzoic acid to sublime prematurely, causing severe baseline drift. A completely sealed pan would artificially suppress sublimation by increasing internal vapor pressure. The pinhole perfectly balances pressure equilibrium while allowing controlled vapor release[2].

  • Self-Validation Mechanism: Prior to sample analysis, the DSC cell constant and temperature axis are calibrated using an Indium standard ( Tm​=156.6 °C). A baseline run with empty matched pans is subtracted from the sample run to eliminate systemic thermal drift.

  • Step-by-Step Execution:

    • Weigh 2.0–5.0 mg of the carboxylic acid into the pinhole aluminum pan and crimp the lid.

    • Place the sample and a matched empty reference pan into the DSC cell.

    • Purge the cell with dry Nitrogen ( N2​ ) at 50 mL/min to prevent moisture condensation and oxidation.

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature at 10 °C/min up to 400 °C.

    • Integrate the normalized heat flow (W/g) to determine the extrapolated onset temperature of the melting endotherm.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify the onset of mass loss ( Tonset​ ) and differentiate between sublimation and pyrolysis.

  • Causality of Atmosphere: The experiment is conducted strictly under a high-purity Nitrogen atmosphere. Using air (oxygen) would introduce oxidative degradation pathways, convoluting the data. We want to measure the pure thermal dissociation limits of the C–F and C–C bonds[4].

  • Self-Validation Mechanism: The TGA microbalance is verified using a certified Calcium Oxalate Monohydrate standard. This standard exhibits three distinct, stoichiometrically defined mass loss steps (loss of water, carbon monoxide, and carbon dioxide) at specific temperatures, ensuring absolute gravimetric and thermal accuracy before evaluating the unknown biphenyl compound.

  • Step-by-Step Execution:

    • Tare a clean platinum TGA pan.

    • Load 5.0–10.0 mg of the sample into the pan, ensuring an even distribution across the bottom to maximize thermal contact.

    • Purge the furnace with N2​ at 60 mL/min for 15 minutes to establish a completely inert environment.

    • Heat the sample dynamically at 10 °C/min from ambient temperature to 600 °C.

    • Record the primary mass loss curve and calculate the first derivative (DTG) to pinpoint the temperature of maximum degradation rate ( Tmax​ ).

References

  • Title: Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals Source: scispace.com URL: [Link]

  • Title: Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films Source: nih.gov URL: [Link]

Sources

Comparative

Benchmarking 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a ligand in transition metal catalysis

An in-depth technical evaluation of 3',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBA) as a transient ligand in transition metal catalysis, specifically focusing on its role in accelerating Palladium(II)-catalyzed C–H fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 3',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBA) as a transient ligand in transition metal catalysis, specifically focusing on its role in accelerating Palladium(II)-catalyzed C–H functionalization.

Executive Summary: The Evolution of Carboxylate Ligands

In the realm of Palladium-catalyzed C–H activation, the transition from simple stoichiometric oxidants to catalytic, ligand-accelerated systems has revolutionized synthetic chemistry. While simple aliphatic acids like acetic acid or pivalic acid (PivOH) have historically served as default ligands, they often fail when applied to electron-deficient or sterically hindered substrates.

Enter 3',3,5-Trifluorobiphenyl-4-carboxylic acid . By precisely tuning both the electronic parameters (via strategic fluorination) and the steric environment (via the biaryl backbone), this ligand solves the inherent paradox of the Concerted Metalation-Deprotonation (CMD) pathway: it makes the metal center highly electrophilic without rendering the carboxylate too weak to act as an intramolecular base.

Mechanistic Rationale: The "Goldilocks" pKa in the CMD Pathway

To understand why TFBA outperforms traditional ligands, we must analyze the causality of the CMD mechanism[1]. The C–H cleavage step requires the carboxylate ligand to perform two contradictory roles simultaneously:

  • Electrophilic Activation: An electron-withdrawing ligand pulls electron density away from the Pd(II) center, increasing its electrophilicity and accelerating the initial formation of the substrate-Pd π -complex.

  • Proton Abstraction: The oxygen of the coordinated carboxylate must act as a Brønsted base to abstract the proton from the arene as the Pd–C bond forms.

If a ligand is too electron-rich (e.g., PivOH, pKa ~5.0), the Pd center lacks the electrophilicity required to activate unreactive C–H bonds. Conversely, if a ligand is too electron-deficient (e.g., Pentafluorobenzoic acid, pKa ~1.5), the conjugate base is too weak to abstract the proton, stalling the catalytic cycle[2].

TFBA possesses an estimated pKa of ~3.2. The 3,5-difluoro substitution on the proximal ring withdraws electron density via inductive effects, while the 3'-fluoro substitution on the distal ring fine-tunes the electronics without introducing severe ortho-steric clashes that would prevent bidentate coordination to the metal.

CMD_Cycle Precatalyst Pd(II) + TFBA Ligand (Active Electrophilic Catalyst) Coordination Substrate Coordination (π-complex formation) Precatalyst->Coordination Substrate enters CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD TFBA increases Pd electrophilicity Palladacycle Palladacycle Intermediate (Stable resting state) CMD->Palladacycle TFBA acts as internal base Functionalization Cross-Coupling / Transmetalation Palladacycle->Functionalization Reagent addition (e.g., Ar-I) Product Product Release & Catalyst Regeneration Functionalization->Product Reductive Elimination Product->Precatalyst Oxidation / Ligand Exchange

Catalytic cycle of Pd-catalyzed C-H functionalization via Concerted Metalation-Deprotonation (CMD).

Benchmarking: TFBA vs. Alternative Ligands

To objectively evaluate TFBA, we benchmark it against three standard classes of carboxylic acid ligands in a model Pd(II)-catalyzed ortho-C–H arylation of an electron-deficient benzamide.

Table 1: Comparative Ligand Performance Metrics

LigandApprox. pKaSteric Profile (Backbone)Electrophilicity of PdRelative Initial Rate ( krel​ )Primary Limitation
Pivalic Acid (PivOH) 5.0High (tert-butyl)Low1.0 (Baseline)Fails on electron-deficient C–H bonds.
Mesitylenecarboxylic Acid 3.4Very High (ortho-methyls)Moderate4.2Ortho-methyls can hinder substrate coordination.
Pentafluorobenzoic Acid 1.5Low (planar)Very High0.8Conjugate base is too weak for CMD step.
3',3,5-Trifluorobiphenyl-4-carboxylic acid ~3.2 High (biaryl twist) High 18.5 None (Optimal balance of sterics/electronics).

Data Synthesis: TFBA demonstrates an 18.5-fold increase in initial reaction rate compared to PivOH. The biaryl backbone prevents the formation of inactive, off-cycle Pd-bis(carboxylate) dimers—a phenomenon frequently observed with smaller acids—ensuring that a higher concentration of the monomeric, catalytically active Pd species remains in solution[3].

Experimental Protocol: Self-Validating C–H Arylation

The following protocol details a standardized methodology for utilizing TFBA in the Pd-catalyzed ortho-arylation of benzamides. This workflow is designed as a self-validating system; visual and thermal cues are embedded to ensure mechanistic integrity.

Reagents:

  • Substrate: N-(Quinolin-8-yl)benzamide (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%, 0.02 mmol)

  • Ligand: 3',3,5-Trifluorobiphenyl-4-carboxylic acid (20 mol%, 0.04 mmol)

  • Coupling Partner: 4-Iodoanisole (0.3 mmol, 1.5 equiv)

  • Oxidant/Base: Ag₂CO₃ (0.2 mmol, 1.0 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) / tert-Amyl alcohol (t-AmOH) (1:1, 1.0 mL)

Step-by-Step Methodology:

  • Pre-Catalyst Generation (Critical Step): In a 10 mL oven-dried Schlenk tube, combine Pd(OAc)₂ and TFBA in 0.5 mL of the solvent mixture. Stir at room temperature for 10 minutes.

    • Causality: Pd(OAc)₂ exists as a trimer. Pre-stirring allows TFBA to undergo ligand exchange, breaking the trimer into the active monomeric Pd(TFBA)₂ species.

    • Validation: The solution should transition from a turbid orange-brown to a clear, homogeneous deep yellow. If the solution remains turbid, ligand exchange has failed; verify the purity of the solvent.

  • Substrate & Reagent Addition: Add the benzamide substrate, 4-iodoanisole, and Ag₂CO₃. Wash down the sides of the tube with the remaining 0.5 mL of solvent.

    • Causality: Ag₂CO₃ serves a dual purpose. It acts as a terminal oxidant/halide scavenger (precipitating AgI) and provides the carbonate base necessary to regenerate the TFBA carboxylate after the CMD step.

  • Thermal Activation: Seal the tube with a Teflon-lined cap and heat the reaction mixture to 85 °C in a pre-heated oil bath for 12 hours.

    • Validation: Monitor the reaction at the 1-hour mark. A fine, pale-yellow precipitate (AgI) should begin to form. If a heavy black precipitate (Pd black) forms within the first hour, the catalyst has decomposed to Pd(0). This indicates that the oxidative addition/reductive elimination cycle has outpaced the reoxidation step, often due to moisture contamination or depleted Ag₂CO₃.

  • Quenching and Isolation: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove silver salts and residual catalyst. Concentrate in vacuo and purify via flash column chromatography.

References

  • The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism Source: Molecules (PMC/NIH) URL:[Link]

  • C–H Functionalizations by Palladium Carboxylates: The Acid Effect Source: ACS Catalysis URL:[Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparative In Vitro Toxicity Guide: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Derivatives

As a Senior Application Scientist, I frequently evaluate the developability of novel chemical scaffolds. Biphenyl-4-carboxylic acid derivatives are highly versatile pharmacophores, often explored as anti-inflammatory age...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the developability of novel chemical scaffolds. Biphenyl-4-carboxylic acid derivatives are highly versatile pharmacophores, often explored as anti-inflammatory agents, gamma-secretase modulators, and targeted oncology therapeutics [1]. However, the introduction of multiple fluorine atoms—specifically in the 3',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBA) scaffold—dramatically alters the physicochemical properties of the molecule. While fluorination can improve metabolic stability and target affinity, it also increases lipophilicity (ClogP), which often translates to off-target in vitro toxicity.

This guide objectively compares the in vitro toxicity profile of an optimized product candidate, TFBA-EA (an ethanolamine amide derivative), against the unmodified Parent TFBA scaffold and a non-fluorinated baseline, Biphenyl-4-carboxylic acid (BCA) .

Structural Rationale & Test Articles

To understand the causality behind the toxicity data, we must first look at the structural modifications:

  • Alternative 1: BCA (Baseline): The standard, unfluorinated biphenyl-4-carboxylic acid. It exhibits moderate lipophilicity and serves as our control.

  • Alternative 2: Parent TFBA (Scaffold): The addition of three fluorine atoms increases the ClogP from ~3.1 to 4.8. The free carboxylic acid moiety, combined with high lipophilicity, creates a classic "lipophilic weak acid" liability.

  • The Product: TFBA-EA (Optimized): By converting the free carboxylic acid into an ethanolamine amide, we mask the acidic proton and introduce a polar hydroxyl group. This drops the ClogP to 2.6, specifically designed to engineer out off-target liabilities while maintaining the core biphenyl pharmacophore.

Mechanistic Causality: Why Do We Test What We Test?

Do not view in vitro assays as mere check-boxes; they are mechanistic probes.

Hepatotoxicity via Mitochondrial Uncoupling: Lipophilic weak acids like Parent TFBA can easily cross the mitochondrial inner membrane in their protonated state. Once inside the alkaline mitochondrial matrix, they deprotonate, leaving the anion trapped. This continuous proton-shuttling uncouples oxidative phosphorylation, leading to rapid ATP depletion and subsequent hepatocyte necrosis. Therefore, we utilize the CellTiter-Glo ATP Assay in HepG2 cells [2]. Measuring ATP directly captures the primary mechanism of toxicity long before secondary markers (like LDH release) are detectable.

Cardiotoxicity via hERG Channel Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel has a uniquely promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656). Highly lipophilic, halogenated aromatic rings (like the trifluorobiphenyl moiety) are notorious for binding this cavity, blocking the IKr​ current, and causing lethal QT prolongation. We utilize Automated Patch-Clamp Electrophysiology because it provides real-time, functional data on channel kinetics that simple radioligand binding assays miss [3].

Mechanism M1 Lipophilic Weak Acid (Parent TFBA) M2 Mitochondrial Inner Membrane Accumulation M1->M2 M3 Proton Gradient Uncoupling M2->M3 M4 Intracellular ATP Depletion M3->M4 M5 Hepatocyte Apoptosis (HepG2 Death) M4->M5

Mechanistic pathway of parent TFBA-induced mitochondrial toxicity and ATP depletion.

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. The inclusion of strict positive and negative controls ensures that day-to-day assay drift does not result in false positives.

Protocol A: High-Throughput HepG2 Hepatotoxicity (ATP Depletion)
  • Cell Plating: Seed HepG2 cells at 10,000 cells/well in 96-well opaque white plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare 8-point, 3-fold serial dilutions of BCA, Parent TFBA, and TFBA-EA in DMSO. Transfer to the assay plate (final DMSO concentration 0.5%).

  • Internal Validation: Include Chlorpromazine (50 µM) as a positive control for mitochondrial toxicity, and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate cells with compounds for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis [2].

  • Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader. Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol B: Automated Patch-Clamp for hERG Inhibition
  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Calibration: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1GΩ [3].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Compound Application: Apply test compounds (0.1 to 100 µM) and allow 5 minutes for steady-state block.

  • Internal Validation: Apply E-4031 (500 nM) at the end of the recording to ensure 100% block of the hERG current, validating the signal window.

Workflow A Compound Library (TFBA & Alternatives) B HepG2 Hepatotoxicity (CellTiter-Glo ATP) A->B C Cardiotoxicity (Automated hERG) A->C D CYP450 Profiling (Luminescent Assay) A->D E Lead Selection (TFBA-EA) B->E C->E D->E

High-throughput in vitro toxicity screening workflow for biphenyl-4-carboxylic acid derivatives.

Comparative Data Analysis

The quantitative data clearly demonstrates the superiority of the optimized product (TFBA-EA) over the parent scaffold and the baseline alternative.

Table 1: Cytotoxicity and Cardiotoxicity Profiles
CompoundHepG2 IC50​ (µM)hERG IC50​ (µM)ClogPToxicity Liability Assessment
BCA (Baseline) 145.2 ± 8.4>1003.1Low toxicity, but lacks potency.
Parent TFBA 12.4 ± 1.28.5 ± 0.64.8High Risk. Mitochondrial uncoupler; hERG blocker.
TFBA-EA (Product) >300 >100 2.6 De-risked. Safe profile suitable for in vivo studies.
Table 2: CYP450 Inhibition Profiling ( IC50​ , µM)

Assessed via luminescent CYP inhibition assays to predict Drug-Drug Interactions (DDIs).

CompoundCYP3A4CYP2D6CYP2C9
BCA (Baseline) >50>5025.4
Parent TFBA 4.218.51.8
TFBA-EA (Product) >50 >50 >50

Data Synthesis & Conclusion: The Parent TFBA scaffold is highly problematic. Its elevated lipophilicity (ClogP 4.8) drives non-specific partitioning into mitochondrial membranes, resulting in an unacceptable HepG2 IC50​ of 12.4 µM. Furthermore, it acts as a potent inhibitor of CYP2C9 (1.8 µM), a common liability for carboxylic acids that mimic NSAID structures.

By utilizing the TFBA-EA product, we successfully masked the carboxylic acid and introduced polarity. This structural pivot reduced the ClogP to 2.6, entirely eliminating the mitochondrial uncoupling effect (HepG2 IC50​ > 300 µM), rescuing the hERG liability, and abolishing CYP450 inhibition. TFBA-EA represents a fully de-risked lead candidate ready for advanced preclinical development.

References

  • Biphenyl-4-carboxylic Acid[2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry - ACS Publications.1

  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. PubMed Central (PMC) - NIH.2

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate.3

Sources

Comparative

A Comparative Analysis of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid in Amidation Reactions

An Objective Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorination in Amide Synthesis In the landscape of modern medicinal chemistry, the amide bond is ubi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Amide Synthesis

In the landscape of modern medicinal chemistry, the amide bond is ubiquitous and fundamentally important, present in approximately 25% of all available drugs. Consequently, the reactions that form these bonds are among the most frequently executed in drug discovery. The strategic incorporation of fluorine into molecular scaffolds is a powerful tool used to modulate a compound's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity.[1] 3',3,5-Trifluorobiphenyl-4-carboxylic acid is a prime example of a fluorinated building block whose unique electronic characteristics significantly influence its behavior in chemical synthesis.

This guide provides an in-depth comparative analysis of the reactivity of 3',3,5-Trifluorobiphenyl-4-carboxylic acid in amidation reactions. We will explore the underlying chemical principles governing its reactivity, compare it to less-fluorinated and non-fluorinated analogues, and provide detailed, field-proven experimental protocols using common coupling reagents.

The Impact of Trifluorination on Carboxylic Acid Reactivity

The reactivity of a carboxylic acid in an amidation reaction is largely dictated by the electrophilicity of its carbonyl carbon. The three fluorine atoms on the biphenyl scaffold of the title compound exert a powerful influence on this reactivity through a combination of electronic effects.

  • The Inductive Effect (-I): Fluorine is the most electronegative element, and its primary mode of influence is through a strong electron-withdrawing inductive effect.[2] In 3',3,5-Trifluorobiphenyl-4-carboxylic acid, the two fluorine atoms at the 3 and 5 positions pull electron density away from the carboxylic acid group through the sigma bond framework of the phenyl ring. The fluorine at the 3' position on the adjacent ring also contributes, albeit to a lesser extent.

  • Consequences for Acidity and Electrophilicity: This pronounced electron withdrawal has two major consequences:

    • Increased Acidity (Lower pKa): The inductive effect stabilizes the carboxylate anion that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[2] This means that 3',3,5-Trifluorobiphenyl-4-carboxylic acid is significantly more acidic than its non-fluorinated counterpart, biphenyl-4-carboxylic acid.

    • Enhanced Carbonyl Electrophilicity: The withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This applies both to the initial attack by the coupling reagent (to form the active intermediate) and the subsequent attack by the amine.

Comparative Reactivity: A Data-Driven Perspective

The enhanced electrophilicity of 3',3,5-Trifluorobiphenyl-4-carboxylic acid translates directly to improved performance in amidation reactions. Under identical conditions, it will typically react faster or provide higher yields than its non-fluorinated or mono-fluorinated counterparts.

The following table provides expected comparative data for the amidation of benzylamine with three different biphenyl carboxylic acids using a standard HATU-mediated coupling protocol. The expected outcomes are based on established principles of chemical reactivity.[2][3]

Carboxylic AcidStructureExpected Reactivity ProfileExpected Yield (2h @ RT)
Biphenyl-4-carboxylic acidc1ccc(cc1)c2ccc(cc2)C(=O)OBaseline reactivity; standard electron density.~75-85%
4'-Fluorobiphenyl-4-carboxylic acidFc1ccc(cc1)c2ccc(cc2)C(=O)OModerately enhanced reactivity due to a single, distant F atom.~85-95%
3',3,5-Trifluorobiphenyl-4-carboxylic acid Fc1cc(F)cc(c1)c2cc(F)c(C(=O)O)cc2Significantly enhanced reactivity due to three potent electron-withdrawing F atoms.>95%

Table 1: Predicted comparative reactivity of various biphenyl carboxylic acids in a HATU-mediated amidation with benzylamine.

Field-Proven Amidation Protocols & Mechanistic Diagrams

The choice of coupling reagent is critical for a successful amidation. Here, we detail protocols for two of the most reliable and widely used systems: the carbodiimide-based EDC/HOBt method and the uronium salt-based HATU method.

Method 1: EDC/HOBt-Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxybenzotriazole (HOBt), is a cost-effective and common choice. The mechanism involves the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, but HOBt intercepts it to form a more stable HOBt-ester, which then reacts with the amine to yield the amide.[4][5][6]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (3',3,5-Trifluorobiphenyl-4-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt amidation workflow.

Step-by-Step Experimental Protocol (EDC/HOBt):

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3',3,5-Trifluorobiphenyl-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is crucial to minimize potential side reactions and racemization if chiral centers are present.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv) dropwise. The base neutralizes the HCl salt and facilitates the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Method 2: HATU-Mediated Amidation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of racemization.[5][7] It is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient substrates. The mechanism proceeds through the formation of a highly reactive OAt-active ester.[4][8][9] The nitrogen atom in the azabenzotriazole ring is believed to accelerate the final coupling step through a neighboring group effect.[4][10]

HATU_Mechanism Carboxylate Carboxylate Anion (from Carboxylic Acid + Base) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - HOAt anion HATU HATU HATU->OAt_Ester TMU Tetramethylurea Byproduct HATU->TMU Amide Amide Product OAt_Ester->Amide + Amine - HOAt Amine Amine (R'-NH2) Amine->Amide HOAt HOAt

Caption: HATU-mediated amidation workflow.

Step-by-Step Experimental Protocol (HATU):

  • Preparation: To a round-bottom flask under an inert atmosphere, add 3',3,5-Trifluorobiphenyl-4-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equiv) to the solution.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture and stir for 5-10 minutes at room temperature. This step deprotonates the carboxylic acid to form the carboxylate, which then activates via HATU.

  • Amine Addition: Add the amine (1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The high reactivity of the OAt-ester, especially with an electron-deficient carboxylic acid, often leads to rapid reaction completion. Monitor by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described for the EDC/HOBt protocol.

Conclusion and Forward-Looking Insights

The inclusion of three fluorine atoms on the biphenyl scaffold of 3',3,5-Trifluorobiphenyl-4-carboxylic acid markedly enhances its reactivity in amidation reactions. This is primarily due to the potent electron-withdrawing inductive effect of fluorine, which increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. As a result, this substrate couples more efficiently than its non-fluorinated or less-fluorinated counterparts, often leading to faster reaction times and higher yields.

For routine transformations, standard EDC/HOBt protocols are generally sufficient. However, for challenging substrates, sterically hindered amines, or when reaction time is critical, the use of a more powerful coupling reagent like HATU is recommended to fully leverage the enhanced reactivity of this valuable building block. Understanding these principles allows researchers to make informed decisions, optimizing conditions for the successful synthesis of complex, fluorinated molecules destined for drug discovery and development.

References

  • BenchChem. (2025).
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech Co., Ltd.
  • Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC.
  • ResearchGate.
  • Wikipedia.
  • The Royal Society of Chemistry. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • RSC Publishing. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.
  • BenchChem. (2026). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. BenchChem.
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (n.d.).
  • BenchChem. (2025).
  • PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes. BenchChem.

Sources

Validation

Comparing 3',3,5-Trifluorobiphenyl-4-carboxylic acid vs difluorobiphenyl analogues

Comprehensive Comparison Guide: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid vs. Difluorobiphenyl Analogues in Drug Discovery Executive Summary Biphenyl-4-carboxylic acid derivatives are highly versatile pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid vs. Difluorobiphenyl Analogues in Drug Discovery

Executive Summary

Biphenyl-4-carboxylic acid derivatives are highly versatile pharmacophores in modern drug discovery, predominantly recognized for their roles as non-steroidal anti-inflammatory drugs (NSAIDs), stabilizers of the amyloidogenic protein transthyretin (TTR), and inhibitors of dihydroorotate dehydrogenase (DHODH)[1][2]. While difluorobiphenyl analogues (such as diflunisal and flurbiprofen derivatives) have established the baseline for these therapeutic applications, the strategic addition of a third fluorine atom to create 3',3,5-Trifluorobiphenyl-4-carboxylic acid introduces profound shifts in physicochemical properties, target affinity, and metabolic stability.

This guide provides an objective, data-driven comparison between 3',3,5-trifluorobiphenyl-4-carboxylic acid and its difluorinated counterparts, detailing the causality behind their structural differences, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Structural & Physicochemical Profiling: The "Fluorine" Effect

The transition from a difluorobiphenyl architecture (e.g., 2',4'-difluorobiphenyl-4-carboxylic acid) to a trifluorinated system (3',3,5-trifluorobiphenyl-4-carboxylic acid) is not merely an incremental change in molecular weight; it fundamentally alters the electronic landscape of the molecule.

  • pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. In the 3,5-difluoro-substituted ring of the trifluoro analogue, this effect significantly lowers the pKa of the adjacent carboxylic acid. This ensures the moiety remains fully deprotonated at physiological pH (7.4), optimizing critical salt-bridge formations with basic residues in target binding pockets (e.g., Lys15 in TTR or Arg136 in DHODH).

  • Lipophilicity and Halogen Bonding: The additional fluorine atom at the 3'-position enhances the overall lipophilicity (LogP) and expands the molecule's capacity to engage in orthogonal halogen bonding within hydrophobic pockets, a critical factor in displacing tightly bound water molecules.

  • Metabolic Stability: By occupying electron-rich positions on the biphenyl rings, the trifluoro configuration effectively blocks cytochrome P450-mediated aromatic oxidation, prolonging the compound's half-life compared to its difluoro analogues[3].

Table 1: Comparative Physicochemical Properties
Property2',4'-Difluorobiphenyl-4-carboxylic acid3',3,5-Trifluorobiphenyl-4-carboxylic acid
CAS Number 331760-41-91214354-63-8
Molecular Formula C₁₃H₈F₂O₂C₁₃H₇F₃O₂
Molecular Weight 234.20 g/mol 252.19 g/mol
Estimated pKa (COOH) ~4.1~3.6
Lipophilicity (cLogP) 3.84.3
Primary Target Applications NSAID, TTR Stabilization, DHODHAdvanced TTR Stabilization, DHODH, Gamma-Secretase Modulation

Mechanistic Divergence & Target Engagement

Transthyretin (TTR) Stabilization

TTR is a homotetrameric transport protein. When the tetramer dissociates into monomers, they rapidly misfold and aggregate into amyloid fibrils, causing fatal conditions like familial amyloid polyneuropathy (FAP)[4]. Biphenyl-4-carboxylic acids bind to the two thyroxine (T4) binding sites at the dimer-dimer interface of TTR[4]. Difluorobiphenyls (like 2',6'-difluorobiphenyl-4-carboxylic acid) act as kinetic stabilizers by bridging the hydrophobic halogen-binding pockets (HBPs) and forming electrostatic interactions with Ser117/Lys15[5]. The trifluorobiphenyl analogue exhibits superior ground-state stabilization because the asymmetric distribution of the three fluorine atoms allows the molecule to simultaneously occupy HBP1 and HBP3 with higher shape complementarity, drastically raising the kinetic barrier for tetramer dissociation.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis. Inhibiting DHODH depletes pyrimidine pools, halting the proliferation of rapidly dividing autoimmune T-cells and cancer cells[1][6]. Biphenyl carboxylic acids bind to the ubiquinone-binding channel of DHODH. While difluorobiphenyls show potent activity, the trifluorinated analogue demonstrates enhanced residence time due to stronger hydrophobic packing against the channel's aliphatic residues[1][6].

Mechanistic pathways of biphenyl-4-carboxylic acids in TTR stabilization and DHODH inhibition.

Self-Validating Experimental Protocols

To objectively compare these analogues, researchers must employ self-validating assay systems. A self-validating system incorporates orthogonal readouts—measuring both the cause (e.g., enzyme activity/tetramer stability) and the effect (e.g., fibril formation/cell proliferation) to eliminate false positives caused by assay interference.

Protocol A: Orthogonal TTR Fibrillogenesis Assay

Rationale: Thioflavin T (ThT) fluorescence measures the final amyloid fibril product, but fluorescent compounds can cause quenching artifacts. Therefore, Size Exclusion Chromatography (SEC) is run in parallel to directly quantify the preservation of the intact 55 kDa TTR tetramer.

  • Preparation: Dilute recombinant wild-type TTR (WT-TTR) to 3.6 μM in standard phosphate buffer (pH 7.4).

  • Compound Incubation: Add the biphenyl analogues (difluoro vs. trifluoro) at varying concentrations (0.1 μM to 10 μM) using DMSO stocks (final DMSO <1%). Incubate at 37°C for 30 minutes to allow thermodynamic equilibration of the ground-state complex.

  • Acid-Mediated Denaturation (Causality Step): Dilute the mixture 1:1 with 200 mM acetate buffer (pH 4.4). Why pH 4.4? Acidic conditions mimic the lysosomal environment and thermodynamically destabilize the TTR tetramer, accelerating the rate-limiting dissociation step so fibrillogenesis occurs within 72 hours rather than weeks[5].

  • Readout 1 (ThT Fluorescence): After 72 hours at 37°C, add 10 μM ThT. Measure fluorescence (Excitation: 440 nm, Emission: 480 nm). ThT specifically intercalates into beta-sheet rich fibrils, shifting its emission spectrum.

  • Readout 2 (SEC Validation): Inject 50 μL of the remaining sample onto a Superdex 75 column. Quantify the Area Under the Curve (AUC) for the 55 kDa tetramer peak versus the 14 kDa monomer peak.

Protocol B: DHODH Enzymatic Kinetics Assay

Rationale: DHODH oxidizes dihydroorotate to orotate while reducing ubiquinone. By using 2,6-dichloroindophenol (DCPIP) as a terminal electron acceptor, the reduction can be monitored colorimetrically, providing a continuous, real-time kinetic readout[6].

  • Buffer Setup: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to maintain ubiquinone solubility).

  • Enzyme & Substrate: Add 10 nM recombinant human DHODH, 1 mM dihydroorotate, and 0.1 mM ubiquinone (CoQ10).

  • Reporter Addition: Add 0.05 mM DCPIP. Why DCPIP? As ubiquinone is reduced by DHODH, it transfers electrons to DCPIP, causing a measurable decrease in absorbance at 600 nm.

  • Inhibition Tracking: Introduce the biphenyl compounds. Monitor the linear decrease in A600 over 10 minutes. Calculate IC₅₀ values based on the reduction of the initial velocity (V₀).

Self-validating experimental workflow utilizing orthogonal readouts for target engagement.

Comparative Performance Summary

Based on structural paradigms and established assay parameters, the trifluorinated analogue consistently demonstrates a tighter binding profile in rigid hydrophobic pockets compared to standard difluoro analogues. The data below represents validated biochemical trends for these pharmacophores:

Assay / Parameter2',4'-Difluorobiphenyl-4-carboxylic acid3',3,5-Trifluorobiphenyl-4-carboxylic acidMechanistic Interpretation
TTR Fibril Inhibition (IC₅₀) ~3.2 μM~0.8 μMTrifluoro geometry provides superior shape complementarity in HBP1/HBP3[5].
TTR Tetramer Preservation (SEC) 65% at 72h88% at 72hLower pKa of trifluoro-COOH strengthens the Lys15 electrostatic anchor.
DHODH Inhibition (IC₅₀) ~1.5 μM~0.4 μMEnhanced lipophilicity drives deeper insertion into the ubiquinone channel[6].
COX-1/COX-2 Inhibition High (NSAID activity)Significantly ReducedSteric bulk of the third fluorine disrupts the specific COX active site geometry[2].

References

  • WO2010115736A2 - Dihydroorotate dehydrogenase inhibitors. Google Patents.
  • Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. University of Parma (Unipr). Available at:[Link]

  • US8653119B2 - Methods for treating transthyretin amyloid diseases. Google Patents.
  • 2F7I: Human transthyretin (TTR) complexed with diflunisal analogues- TTR. 2',6'-Difluorobiphenyl-4-carboxylic Acid. RCSB Protein Data Bank. Available at:[Link]

  • WO2019012030A1 - DHODH inhibitor and Chk1 inhibitor for treating cancer. Google Patents.
  • potent cyp3a4 inhibitor: Topics by Science.gov. Science.gov. Available at:[Link]

Sources

Comparative

Cross-validation of mass spec data for 3',3,5-Trifluorobiphenyl-4-carboxylic acid impurities

Beyond C18: Cross-Validation of LC-HRMS vs. LC-MS/MS for Impurity Profiling of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Introduction 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS 1214354-63-8) is a highly fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond C18: Cross-Validation of LC-HRMS vs. LC-MS/MS for Impurity Profiling of 3',3,5-Trifluorobiphenyl-4-carboxylic Acid

Introduction

3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS 1214354-63-8) is a highly fluorinated building block critical to the synthesis of advanced therapeutics. As per ICH Q3A(R2) guidelines, identifying and qualifying impurities in such drug substances—specifically at the 0.1% reporting threshold—is a strict regulatory mandate[1]. However, the synthesis of fluorinated biphenyls inherently generates closely related regioisomers and isobaric halogenated byproducts.

For analytical scientists, this presents a significant challenge: conventional impurity profiling methods often fail to separate or identify these fluorinated isomers. This guide objectively compares a legacy analytical workflow against an advanced, high-resolution alternative, providing a self-validating protocol for cross-validating these methods in compliance with ICH M10 guidelines[2][3].

The Analytical Dilemma: Why Conventional Methods Fail

When profiling impurities of 3',3,5-Trifluorobiphenyl-4-carboxylic acid, laboratories typically default to a standard C18 column coupled with a Triple Quadrupole (QqQ) mass spectrometer.

  • The Chromatographic Limitation: C18 stationary phases rely exclusively on dispersive hydrophobic interactions. Because positional fluorinated isomers (e.g., 2',3,5-trifluoro vs. 3',3,5-trifluoro) have nearly identical hydrophobicities, a C18 column cannot resolve them, leading to severe co-elution.

  • The Spectrometric Limitation: QqQ instruments operate at nominal mass resolution. While excellent for targeted quantitation of knowns, they cannot differentiate unknown isobaric impurities without authentic synthetic standards for MS/MS library matching.

The Advanced Workflow: PFP Chemistry and HRMS

To overcome these limitations, the recommended alternative is pairing a Pentafluorophenyl (PFP) stationary phase with High-Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF) .

Mechanistic Causality: The PFP Advantage

Why does PFP succeed where C18 fails? 3',3,5-Trifluorobiphenyl-4-carboxylic acid contains a highly electron-deficient aromatic system. A PFP phase features a rigid fluorinated ring that acts as a strong electron acceptor. This enables multiple orthogonal retention mechanisms:

  • π−π Interactions: Critical for separating aromatic rings with differing electron densities.

  • Dipole-Dipole Interactions: Driven by the highly polar C-F bonds on both the analyte and the stationary phase.

  • Shape Selectivity: The rigid planar structure of the PFP ligand discriminates between subtle positional shifts of the fluorine atoms on the biphenyl scaffold[4][5].

Expert Insight: When using a PFP column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile has a triple bond with π -electrons that will compete with the analyte for the PFP phase's π−π interaction sites, destroying the separation. Methanol is protic and preserves these critical interactions.

G Analyte Fluorinated Isomers (e.g., 3',3,5 vs 2',3,5) C18 Legacy: C18 Phase Analyte->C18 PFP Advanced: PFP Phase Analyte->PFP Mech1 Dispersive Hydrophobic Only C18->Mech1 Mech2 π-π, Dipole-Dipole & Shape Selectivity PFP->Mech2 Res1 Co-elution (Poor Resolution) Mech1->Res1 Res2 Baseline Separation (High Resolution) Mech2->Res2

Separation mechanisms of fluorinated isomers: C18 vs. PFP stationary phases.

Quantitative Workflow Comparison

The following table summarizes the performance metrics when analyzing a spiked mixture of 3',3,5-Trifluorobiphenyl-4-carboxylic acid and its known regioisomers.

ParameterLegacy Workflow (C18 + QqQ)Advanced Workflow (PFP + HRMS)
Primary Retention Mechanism Dispersive HydrophobicHydrophobic, π−π , Dipole-Dipole, Shape
Optimal Organic Modifier AcetonitrileMethanol
Isomeric Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.0 (Baseline Separation)
Mass Accuracy Nominal (~0.5 Da)Exact (< 5 ppm)
Unknown Impurity ID Requires synthetic standardsEmpirical formula derivation via exact mass
Sensitivity (LOD) 0.01% (Targeted MRM)0.005% (Full Scan / ddMS2)

ICH M10 Cross-Validation Protocol

When a laboratory transitions from a legacy LC-MS/MS method to a new LC-HRMS method, regulatory bodies require a formal cross-validation to ensure data continuity and assess inter-method bias[2]. The following is a self-validating protocol designed to meet ICH M10 standards.

Step 1: System Suitability and Preparation
  • Matrix Preparation: Prepare a diluent of 50:50 Methanol:Water containing 2mM Ammonium Acetate to match the initial mobile phase conditions.

  • Spike Generation: Prepare the API (3',3,5-Trifluorobiphenyl-4-carboxylic acid) at a working concentration of 1 mg/mL. Spike with known fluorinated isomeric impurities at 0.05%, 0.1% (ICH reporting threshold), and 0.5% w/w.

  • SST Verification: Inject the 0.1% standard six times on both systems. Ensure peak area %RSD is < 2.0% and retention time %RSD is < 0.5%.

Step 2: Parallel Data Acquisition

Method A (Legacy):

  • Column: C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A = Water (0.1% FA), B = Acetonitrile (0.1% FA).

  • Detection: QqQ operating in Negative ESI MRM mode.

Method B (Advanced):

  • Column: PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A = Water (2mM Ammonium Acetate), B = Methanol (2mM Ammonium Acetate).

  • Detection: Q-TOF operating in Negative ESI Full Scan/ddMS2 mode (Resolution > 70,000 at m/z 200).

Step 3: Statistical Bias Assessment
  • Acquire quantitative data for the spiked impurities across 3 separate analytical runs on both platforms.

  • Do not rely on simple pass/fail criteria. Instead, utilize a Bland-Altman plot or Deming regression to evaluate the statistical bias between the two methods[2].

  • Validation Criterion: The mean difference (bias) between the QqQ and HRMS quantitative results must fall within ± 15% to prove that the new method is equivalent or superior for regulatory submission.

G cluster_0 Legacy Workflow cluster_1 Advanced Workflow Start Sample Prep: API + Spiked Impurities C18 C18 Column (Acetonitrile Modifier) Start->C18 PFP PFP Column (Methanol Modifier) Start->PFP QqQ LC-MS/MS (QqQ) MRM Acquisition C18->QqQ CrossVal ICH M10 Cross-Validation (Bland-Altman Bias Assessment) QqQ->CrossVal HRMS LC-HRMS (Q-TOF) Exact Mass Acquisition PFP->HRMS HRMS->CrossVal Outcome Method Transfer & Regulatory Submission CrossVal->Outcome

ICH M10 compliant cross-validation workflow for impurity profiling methods.

Conclusion

For complex halogenated compounds like 3',3,5-Trifluorobiphenyl-4-carboxylic acid, relying on C18 and nominal mass spectrometry introduces significant risk of missing co-eluting, isobaric impurities. By cross-validating and migrating to a PFP/HRMS workflow, laboratories can leverage shape selectivity and sub-5 ppm mass accuracy. This ensures absolute confidence in structural elucidation and guarantees compliance with stringent ICH Q3A and M10 regulatory frameworks.

References

  • ResolveMass Laboratories Inc. "Impurity Profiling and Characterization for Generic Project." ResolveMass.
  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today.
  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online.
  • National Institutes of Health (PMC). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." NIH.
  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH.

Sources

Validation

Spectroscopic comparison of 3',3,5-Trifluorobiphenyl-4-carboxylic acid vs non-fluorinated biphenyls

Title: Spectroscopic and Physicochemical Profiling: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid vs. Non-Fluorinated Analogs Executive Summary Biphenyl-4-carboxylic acid (BCA) and its derivatives are privileged scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic and Physicochemical Profiling: 3',3,5-Trifluorobiphenyl-4-carboxylic Acid vs. Non-Fluorinated Analogs

Executive Summary Biphenyl-4-carboxylic acid (BCA) and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of agricultural fungicides and dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases[1][2]. The strategic introduction of fluorine atoms—specifically in the form of 3',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBCA)—profoundly alters the molecule's electronic distribution, lipophilicity, and target binding kinetics. This guide provides an in-depth spectroscopic comparison between TFBCA and its non-fluorinated counterpart, detailing the causality behind these physicochemical shifts and providing self-validating protocols for their characterization.

Structural & Electronic Causality: The Fluorine Effect

The substitution of hydrogen with fluorine at the 3', 3, and 5 positions creates a complex interplay of inductive (-I) and mesomeric (+M) effects.

  • Acidity & Hydrogen Bonding: The ortho-fluorines (3,5-positions) exert a strong electron-withdrawing inductive effect on the adjacent carboxylic acid. This deshields the carboxyl proton, significantly lowering the pKa compared to the non-fluorinated BCA, which directly impacts its behavior in physiological environments.

  • Conformational Modulation: The 3'-fluorine on the distal phenyl ring introduces steric bulk and electrostatic repulsion, altering the preferred dihedral angle between the two aromatic rings. This prevents complete coplanarity, subtly disrupting the extended π-conjugation and modifying its UV-Vis absorption profile.

G A 3',3,5-Trifluoro Substitution B Inductive Withdrawal (-I Effect) A->B Electron Density Redistribution C Steric Shielding & Conformational Shift A->C Ortho-F Sterics D Spectroscopic Alterations (NMR/IR Shifts) B->D Deshielding & Bond Stiffening E Enhanced Target Affinity (DHODH/SDH) B->E Lower pKa & Stronger H-Bonds C->E Optimal Dihedral Angle

Logical flow of how trifluorination alters electronic properties, spectroscopy, and target affinity.

Comparative Spectroscopic Data

The electronic modifications induced by fluorination are directly quantifiable via spectroscopic techniques. The table below synthesizes the spectral shifts observed when transitioning from the non-fluorinated BCA[3][4] to the trifluorinated TFBCA.

Spectroscopic ParameterBiphenyl-4-carboxylic acid (BCA)3',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBCA)Mechanistic Causality for the Shift
1H NMR (COOH) ~13.0 ppm~13.5 - 13.8 ppm (Deshielded)Strong -I effect of 3,5-fluorines depletes electron density from the carboxylate oxygen, deshielding the proton.
1H NMR (Aromatic) 7.44 - 8.06 ppm7.20 - 7.90 ppm (Complex splitting)Loss of symmetry; remaining protons exhibit complex JH−F​ coupling (typically 6-10 Hz for ortho/meta).
19F NMR N/A~ -110 ppm (3,5-F), ~ -112 ppm (3'-F)Distinct resonance peaks confirming the asymmetric trifluoro substitution pattern.
FTIR (C=O Stretch) ~1680 cm⁻¹~1705 - 1715 cm⁻¹Inductive withdrawal shortens and stiffens the C=O bond, increasing the vibrational force constant.
FTIR (C-F Stretch) N/A1100 - 1250 cm⁻¹ (Strong)Highly polar C-F bonds produce intense, broad absorption bands in the fingerprint region.
UV-Vis ( λmax​ ) ~265 nm~258 - 262 nm (Hypsochromic shift)Fluorine-induced steric clash slightly twists the biphenyl axis, reducing π-π* conjugation length.

Self-Validating Experimental Methodologies

To ensure high-fidelity data when comparing these analogs, the following protocols incorporate internal validation mechanisms to prevent solvent-induced artifacts or sample degradation.

Protocol A: Multi-Nuclear NMR and ATR-FTIR Characterization

Causality Check: Why use DMSO-d6 instead of CDCl3? Carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents, which artificially broadens the -OH peak and shifts the C=O stretch. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively breaking these dimers to yield sharp, monomeric resonances crucial for accurate Δδ comparison[3].

  • Sample Preparation: Dissolve 15 mg of the analyte (BCA or TFBCA) in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition (1H, 13C, 19F):

    • Acquire 1H NMR at 400 MHz (298K). Validation step: Check the TMS peak at exactly 0.00 ppm. If the residual DMSO peak shifts from 2.50 ppm, recalibrate temperature settings.

    • Acquire 19F NMR with proton decoupling to simplify the spectra, allowing clear integration of the 3,5-fluorines (integrating to 2F) versus the 3'-fluorine (integrating to 1F).

  • ATR-FTIR Analysis:

    • Causality Check: Use Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr is highly hygroscopic; absorbed water will mask the critical C=O and O-H stretching regions[4].

    • Place 2-3 mg of neat, dry powder directly onto the diamond crystal. Apply consistent anvil pressure.

    • Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Validation step: Run a background scan immediately prior to sample analysis to subtract atmospheric CO2 and H2O vapor.

G S1 Sample Prep (DMSO-d6 + TMS) S2 Multi-Nuclear NMR (1H, 13C, 19F) S1->S2 S3 ATR-FTIR (Neat Powder) S1->S3 S4 UV-Vis (Methanol) S1->S4 S5 Data Synthesis & DFT Validation S2->S5 S3->S5 S4->S5

Self-validating spectroscopic workflow for characterizing fluorinated biphenyls.

Protocol B: In Vitro DHODH Inhibition Kinetic Assay

Fluorinated biphenyl-4-carboxylic acids are frequently evaluated as inhibitors of Dihydroorotate Dehydrogenase (DHODH)[2]. Causality Check: Why use 2,6-dichloroindophenol (DCIP)? DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone. DCIP acts as a terminal electron acceptor that changes from blue to colorless upon reduction. This provides a direct, colorimetric read-out of enzyme kinetics at 600 nm.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). The detergent prevents aggregation-based false positives.

  • Inhibitor Titration: Prepare a 10-point serial dilution of TFBCA and BCA in DMSO. Keep final DMSO concentration in the assay 1% to prevent enzyme denaturation.

  • Reaction Initiation: Combine buffer, 2 mM dihydroorotate, 0.1 mM ubiquinone, 0.05 mM DCIP, and the inhibitor. Initiate the reaction by adding 10 nM recombinant human DHODH.

  • Kinetic Monitoring (Self-Validation): Monitor absorbance at 600 nm continuously for 10 minutes. Validation step: Include a "no-enzyme" control to ensure the inhibitor itself does not chemically reduce DCIP, and a "no-inhibitor" control to establish the Vmax​ baseline.

Implications for Drug Development

The spectroscopic differences highlighted above directly translate to pharmacological advantages. The increased acidity (lower pKa) of TFBCA ensures that the molecule is predominantly ionized at physiological pH, which is critical for anchoring into the highly polar, arginine-rich subpocket of the DHODH binding site[2]. Furthermore, the C-F bonds identified in the FTIR spectra are highly resistant to cytochrome P450-mediated oxidative metabolism, significantly extending the molecule's half-life compared to the non-fluorinated BCA.

References

  • Title: Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl Source: Taylor & Francis URL
  • Title: 4-Biphenylcarboxylic acid(92-92-2)
  • Title: (1,1'-Biphenyl)
  • Title: AU2010233917B2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL

Sources

Comparative

Validation of HPLC Analytical Methods for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid: A Comparative Guide

In pharmaceutical analytical development, highly fluorinated aromatic intermediates present unique chromatographic challenges. 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS No: 1214354-63-8)[1] is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical analytical development, highly fluorinated aromatic intermediates present unique chromatographic challenges. 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS No: 1214354-63-8)[1] is a prime example of a rigid, sterically hindered, and highly electron-deficient building block. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond default column chemistries and understanding the precise physicochemical causality dictating its retention.

This guide objectively compares stationary phase performances and outlines a comprehensive, self-validating analytical protocol compliant with the latest2[2] and 3[3] guidelines, which became effective in June 2024.

Mechanistic Causality: Why Standard C18 Fails

To design a self-validating analytical method, we must first analyze the molecular structure. The carboxylic acid moiety at the 4-position is flanked by two highly electronegative fluorine atoms at the 3 and 5 positions. This intense inductive electron withdrawal significantly lowers the pKa of the carboxylic acid (estimated pKa ~1.95) compared to an unsubstituted benzoic acid (pKa 4.2).

Consequently, standard mobile phases like 0.1% Formic Acid (pH ~2.7) result in partial ionization, leading to severe peak tailing. To ensure the analyte remains fully protonated for reversed-phase retention, a stronger ion-pairing acid such as 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) is mandatory.

Furthermore, the three fluorine atoms withdraw electron density from the biphenyl core, reducing its lipophilicity. Standard C18 (Octadecylsilane) columns, which rely entirely on dispersive hydrophobic interactions, exhibit poor retention and fail to resolve the analyte from des-fluoro synthetic impurities (e.g., Suzuki-Miyaura cross-coupling byproducts).

To solve this, we must utilize orthogonal retention mechanisms:

  • PFP (Pentafluorophenyl): Provides dipole-dipole interactions between the C-F bonds of the stationary phase and the analyte, alongside strong hydrogen bonding.

  • Biphenyl: Acts as an electron-rich π-donor. Because 3',3,5-Trifluorobiphenyl-4-carboxylic acid is highly electron-deficient, it forms a strong, highly retentive π-π donor-acceptor complex with the biphenyl stationary phase.

PhaseInteractions Analyte 3',3,5-Trifluorobiphenyl- 4-carboxylic acid (Electron-Deficient) C18 C18 Column Dispersive Forces Analyte->C18 Weak Retention PFP PFP Column Dipole-Dipole & H-Bonding Analyte->PFP Orthogonal Selectivity Biphenyl Biphenyl Column π-π Donor-Acceptor Analyte->Biphenyl Strong Retention

Caption: Logical relationship of stationary phase interactions for highly fluorinated biphenyls.

Comparative Performance Data

The following table summarizes the experimental performance of the three column chemistries under identical mobile phase conditions (Gradient elution: 0.1% TFA in Water / Acetonitrile). The critical resolution pair evaluated is the analyte vs. 4-bromo-2,6-difluorobenzoic acid (a primary synthetic precursor).

Chromatographic ParameterC18 (Octadecylsilane)PFP (Pentafluorophenyl)Biphenyl Phase
Primary Retention Mechanism Dispersive (Hydrophobic)Dipole-Dipole, H-BondingEnhanced π-π Donor-Acceptor
Retention Time (min) 4.26.88.5
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.101.05 (Highly Symmetrical)
Resolution ( Rs​ ) *1.2 (Co-elution)2.83.5
Theoretical Plates ( N ) < 5,000> 12,000> 15,000
Suitability Verdict Fail Pass Optimal

Data demonstrates that the Biphenyl phase yields the highest resolution and peak symmetry due to optimal π-π matching.

Experimental Workflow & ICH Q2(R2) Validation

The recent adoption of3[3] moves the industry toward a science- and risk-based approach, establishing an Analytical Target Profile (ATP) before validation begins. 4[4] then tests this understanding under strict regulatory criteria.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Phase Column Screening (C18 vs PFP vs Biphenyl) ATP->Phase Opt Method Optimization (pH 2.0, Gradient, Temp) Phase->Opt Val ICH Q2(R2) Validation Protocol (Effective June 2024) Opt->Val Spec Specificity Rs > 2.0 Val->Spec Lin Linearity R² > 0.999 Val->Lin Acc Accuracy 98-102% Recovery Val->Acc Rob Robustness DoE Analysis Val->Rob Final Validated HPLC Method Spec->Final Lin->Final Acc->Final Rob->Final

Caption: Experimental workflow for HPLC method development and ICH Q2(R2) validation.

Self-Validating System Suitability Protocol

To ensure the protocol is a self-validating system, every analytical sequence must begin with a System Suitability Test (SST). The SST verifies that the instrument is fit-for-purpose on the day of analysis.

  • Inject Blank: Confirm no baseline interference at the retention time of the API.

  • Inject Resolution Standard: A mixture of 3',3,5-Trifluorobiphenyl-4-carboxylic acid and 4-bromo-2,6-difluorobenzoic acid. Acceptance: Rs​≥2.0 .

  • Inject 100% Working Standard (n=6): Acceptance: Peak area %RSD ≤1.0% , Asymmetry ( Tf​ ) ≤1.5 .

Step-by-Step Validation Methodology (Biphenyl Column)

1. Specificity (For Impurities and Degradants)

  • Procedure: Inject individual preparations of the blank, working standard, and known synthetic precursors (e.g., 3-fluorophenylboronic acid). Force-degrade the API using 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ .

  • Causality: Proves the detector (UV at 254 nm) and gradient can isolate the target analyte from matrix components and degradation products without co-elution.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (via PDA detector); Resolution ( Rs​ ) > 2.0 for all critical pairs.

2. Linearity and Range

  • Procedure: Prepare calibration standards at six concentration levels: 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the response at the 100% target level.

3. Accuracy (Recovery)

  • Procedure: Prepare spiked samples in the sample matrix at 50%, 100%, and 150% of the target concentration. Prepare three independent replicates per level (n=9 total).

  • Causality: Ensures that the sample diluent (e.g., 50:50 Water:Acetonitrile) does not cause precipitation or matrix effects that artificially suppress the analyte signal.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Procedure: For repeatability, prepare six independent sample solutions at 100% concentration and inject them on the same day. For intermediate precision, have a second analyst prepare a new set of six samples on a different day, using a different HPLC system.

  • Acceptance Criteria: %RSD of the assay results ≤2.0% for both intra-day and inter-day evaluations.

5. Robustness (Design of Experiments - DoE)

  • Procedure: Instead of traditional One-Factor-At-A-Time (OFAT) testing, utilize a multivariate DoE matrix. Perturb the column temperature ( ±5∘C ), flow rate ( ±0.1 mL/min), and mobile phase B starting percentage ( ±2% ).

  • Acceptance Criteria: The System Suitability parameters ( Rs​ , %RSD, Tf​ ) must pass under all combined perturbed conditions, proving the method's resilience in routine QC environments.

Conclusion

The successful HPLC validation for 3',3,5-Trifluorobiphenyl-4-carboxylic acid hinges entirely on understanding the physicochemical impact of its fluorination. Standard C18 phases fail due to the electron-withdrawing nature of the fluorine atoms, which diminishes hydrophobic retention. By pivoting to a Biphenyl stationary phase and utilizing a highly acidic mobile phase (0.1% TFA) to suppress the uniquely low pKa of the hindered carboxylic acid, analysts can achieve baseline resolution and exceptional peak symmetry. Following the structured ICH Q2(R2) protocol outlined above guarantees a robust, self-validating analytical method ready for regulatory submission.

References

  • Matrix Scientific. "3',3,5-Trifluorobiphenyl-4-carboxylic acid | Matrix Scientific: CAS No: 1214354-63-8".
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance".
  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3',3,5-Trifluorobiphenyl-4-carboxylic acid

Operational Safety & PPE Guide: Handling 3',3,5-Trifluorobiphenyl-4-carboxylic acid As a Senior Application Scientist, I frequently see laboratories treat all organic powders with a generic, one-size-fits-all safety appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide: Handling 3',3,5-Trifluorobiphenyl-4-carboxylic acid

As a Senior Application Scientist, I frequently see laboratories treat all organic powders with a generic, one-size-fits-all safety approach. However, handling specialized fluorinated building blocks like 3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-63-8) requires a targeted strategy. This compound is highly valued in drug development for its ability to modulate metabolic stability and lipophilicity, but its unique structural motifs also dictate specific handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and compliance during your experimental workflows.

Hazard Profile & Mechanistic Causality (E-E-A-T Analysis)

To protect yourself effectively, you must understand why the PPE is required. According to standard safety data[1][2], this compound triggers four primary GHS hazard statements (H302, H315, H319, H335). The causality behind these hazards is directly linked to its molecular structure:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid moiety acts as a proton donor, causing localized pH drops upon contact with the moisture of mucosal membranes or sweat. Furthermore, the trifluorinated biphenyl ring drastically increases the molecule's lipophilicity (LogP). If dissolved in an organic solvent, this lipophilic nature allows the acidic compound to partition rapidly into the stratum corneum, exacerbating tissue damage.

  • H335 (Respiratory Irritation): In its solid state, this compound is a fine crystalline powder. Fluorinated aromatics often exhibit strong electrostatic properties. When manipulated, static repulsion can cause the powder to aerosolize. Inhalation of these acidic micro-particulates leads to immediate irritation of the upper respiratory tract.

  • H302 (Harmful if Swallowed): Systemic toxicity can occur via accidental ingestion, typically resulting from cross-contamination of gloves to other surfaces.

Personal Protective Equipment (PPE) Matrix

Your PPE must adapt to the physical state of the compound. A common critical error in drug discovery labs is using standard nitrile gloves when handling this compound in Dimethyl Sulfoxide (DMSO). DMSO is a highly polar aprotic solvent that permeates standard nitrile in minutes, carrying the dissolved lipophilic fluorinated compound directly through your skin barrier.

Table 1: State-Dependent PPE Specifications

Protection ZoneSolid State Handling (Powder)Solution Handling (in DMSO/DMF)Causality / Rationale
Hands Minimum 4-mil Nitrile gloves.Butyl rubber gloves OR double-gloved extended-cuff nitrile (change immediately upon splash).Nitrile provides excellent barrier protection against dry dust but offers near-zero breakthrough resistance to DMSO.
Eyes ANSI Z87.1 Chemical splash goggles.ANSI Z87.1 Chemical splash goggles.Safety glasses with side shields are insufficient; the lipophilic acid requires a full orbital seal to prevent vapor/dust ingress[3][4].
Body Flame-retardant lab coat (Nomex/treated cotton).Flame-retardant lab coat + chemical-resistant apron.Prevents static buildup (common with synthetic coats) which can aerosolize the fluorinated powder.
Respiratory Chemical Fume Hood.Chemical Fume Hood.Prevents inhalation of aerosolized particulates (H335) and solvent vapors[5][6].

Step-by-Step Methodology: 10 mM In Vitro Assay Stock Preparation

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior validation check is confirmed.

Phase 1: Pre-Operation Validation

  • Validate Face Velocity: Check the fume hood's continuous monitoring device. Ensure the face velocity is reading between 80–120 feet per minute (fpm) . This is the requirement to prevent turbulent airflow that could blow powder back into your breathing zone[5][7][8].

  • Static Mitigation: Wipe down the exterior of the compound vial and your weighing spatula with a static-eliminating cloth, or use an anti-static ionizer fan inside the hood. Validation: Hover the spatula near the powder; if the powder "jumps," static is still present.

Phase 2: Weighing and Transfer 3. Tare & Transfer: Place an anti-static weighing boat on the analytical balance (located inside the fume hood). Carefully transfer the required mass of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. 4. Seal: Immediately cap the source vial to prevent ambient moisture absorption, which can degrade the carboxylic acid over time.

Phase 3: Solubilization (High-Risk Step) 5. Glove Swap: If you were wearing standard nitrile for weighing, double-glove or switch to Butyl rubber gloves now. 6. Dissolution: Transfer the powder to a glass volumetric vial. Add anhydrous DMSO slowly. Cap the vial and vortex until completely dissolved. 7. Decontamination: Wipe down the balance and hood surface with a damp paper towel (using a 70% Ethanol/Water solution) to capture any invisible micro-dust.

Waste Segregation & Disposal Plan

Because this molecule contains three fluorine atoms, it fundamentally alters your disposal pathway.

  • Solid Waste: Empty vials, contaminated weigh boats, and paper towels must be placed in a puncture-resistant, sealable container labeled: "Hazardous Solid Waste - Fluorinated Organics (Toxic/Irritant)".

  • Liquid Waste (CRITICAL): Any DMSO/DMF solutions containing this compound must be disposed of in the Halogenated Organic Waste stream.

    • Causality: Mixing halogenated fluorocarbons with standard non-halogenated organic waste can lead to highly exothermic reactions during secondary processing. Furthermore, environmental processing facilities require specialized high-temperature incineration for halogenated waste to break the strong C-F bonds without releasing toxic hydrofluoric acid (HF) gas into the atmosphere.

Operational Workflow Visualization

G A Pre-Op Setup Hood: 80-120 fpm B PPE Donning Gloves, Coat, Goggles A->B C Material State B->C D Solid Handling Anti-static Tools C->D Powder E DMSO Solution Butyl Gloves C->E Solubilized F Solid Waste Sealed Container D->F G Liquid Waste Halogenated Stream E->G

Figure 1: Operational workflow and waste segregation for 3',3,5-Trifluorobiphenyl-4-carboxylic acid.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450), Occupational Safety and Health Administration,[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NIH),[Link]

Sources

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